Rac-Monepantel
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[2-cyano-1-[5-cyano-2-(trifluoromethyl)phenoxy]propan-2-yl]-4-(trifluoromethylsulfanyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F6N3O2S/c1-18(10-28,11-31-16-8-12(9-27)2-7-15(16)19(21,22)23)29-17(30)13-3-5-14(6-4-13)32-20(24,25)26/h2-8H,11H2,1H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTERNLDOAPYGJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=C(C=CC(=C1)C#N)C(F)(F)F)(C#N)NC(=O)C2=CC=C(C=C2)SC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F6N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001114604 | |
| Record name | N-[1-Cyano-2-[5-cyano-2-(trifluoromethyl)phenoxy]-1-methylethyl]-4-[(trifluoromethyl)thio]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001114604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851976-50-6 | |
| Record name | N-[1-Cyano-2-[5-cyano-2-(trifluoromethyl)phenoxy]-1-methylethyl]-4-[(trifluoromethyl)thio]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=851976-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[1-Cyano-2-[5-cyano-2-(trifluoromethyl)phenoxy]-1-methylethyl]-4-[(trifluoromethyl)thio]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001114604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-{1-cyano-2-[5-cyano-2-(trifluoromethyl)phenoxy]-1-methylethyl}-4-[(trifluoromethyl)thio]benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.160.751 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Emergence of a New Antiparasitic Paradigm: A Technical Guide to the Discovery and Synthesis of Rac-Monepantel
Abstract
In the ongoing battle against parasitic nematodes, the emergence of widespread anthelmintic resistance has necessitated the discovery and development of novel chemical entities with unique mechanisms of action. This technical guide provides an in-depth exploration of Rac-Monepantel, a first-in-class anthelmintic belonging to the amino-acetonitrile derivative (AAD) class. We will delve into the scientific journey of its discovery at Novartis Animal Health, from initial screening to the identification of the lead compound. Furthermore, this guide will meticulously detail the synthetic pathway for this compound, offering field-proven insights into the experimental choices and methodologies. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive technical resource on this significant advancement in veterinary medicine.
Introduction: A New Front Against Anthelmintic Resistance
The relentless evolution of drug resistance in gastrointestinal nematodes of livestock poses a significant threat to animal health, welfare, and agricultural productivity worldwide. For decades, the control of these parasitic infections has relied on a limited arsenal of anthelmintic classes, primarily benzimidazoles, imidazothiazoles, and macrocyclic lactones. However, the intensive use of these agents has led to the selection of resistant parasite populations, rendering these treatments increasingly ineffective.[1] This critical situation spurred a dedicated search for new anthelmintics with novel modes of action.
Monepantel, developed by Novartis Animal Health and marketed as Zolvix®, emerged from this research as a groundbreaking solution.[2][3] It represents the first commercialized member of the amino-acetonitrile derivative (AAD) class of anthelmintics.[4] Its unique mechanism of action, targeting a nematode-specific nicotinic acetylcholine receptor (nAChR) subunit, confers efficacy against a broad spectrum of nematodes, including those resistant to other anthelmintic classes.[1][2][5] This guide will provide a comprehensive overview of the discovery and synthesis of the racemic form of Monepantel, offering a detailed technical resource for the scientific community.
The Discovery of this compound: A Strategic Approach
The discovery of Monepantel was not a serendipitous event but the result of a targeted and systematic drug discovery program at Novartis Animal Health. The program was specifically designed to identify compounds with novel modes of action to circumvent existing resistance mechanisms.
High-Throughput Screening and Lead Identification
The journey began with a high-throughput screening program that evaluated a diverse library of chemical compounds for their activity against key parasitic nematodes.[5] The initial screening utilized a larval development assay (LDA) with the economically significant parasites Haemonchus contortus and Trichostrongylus colubriformis.[1][5] This dual-species assay allowed for the early assessment of the spectrum of activity.
From this extensive screening, the amino-acetonitrile derivatives (AADs) emerged as a promising new class of synthetic compounds. The initial lead molecule, AAD-450, demonstrated significant anthelmintic potential, prompting an intensive medicinal chemistry effort to synthesize and evaluate over 700 analogues to optimize potency, safety, and pharmacokinetic properties.[5]
From Lead Optimization to AAD 1566
Through this rigorous optimization process, a compound designated AAD 96 was identified as a promising candidate. Further investigation revealed that the anthelmintic activity resided in a single enantiomer. The racemic mixture AAD 96 demonstrated high efficacy in in vivo rodent models.[6] Subsequent chiral separation and testing identified the (S)-enantiomer, designated AAD 1566, as the active component, while the (R)-enantiomer was inactive.[6] AAD 1566, later named Monepantel, exhibited superior efficacy and was selected for further development.[6][7] It was found to be highly effective against both larval and adult stages of numerous pathogenic nematode species at a dose of 2.5 mg/kg in sheep and 5.0 mg/kg in cattle.[6][7]
Mechanism of Action: A Novel Neuromuscular Blockade
The key to Monepantel's success lies in its unique mechanism of action, which is distinct from all other classes of anthelmintics. This novel mode of action is the foundation of its efficacy against multidrug-resistant nematode strains.
Monepantel targets a specific subtype of nicotinic acetylcholine receptors (nAChRs) that are unique to nematodes.[2][8] Specifically, it acts as a positive allosteric modulator of the DEG-3 subfamily of nAChR subunits, with the primary target being the MPTL-1 (Monepantel Target-1) receptor in Haemonchus contortus and its ortholog, ACR-23, in the model organism Caenorhabditis elegans.[2][9]
Binding of Monepantel to this receptor forces the ion channel to open and remain open, leading to an uncontrolled influx of ions and subsequent depolarization of the muscle cells.[2] This sustained muscle contraction results in irreversible spastic paralysis of the parasite, leading to its expulsion from the host's gastrointestinal tract.[2] The absence of this specific nAChR subunit in mammals contributes to the high safety margin of Monepantel.[4]
Caption: Mechanism of action of Monepantel on nematode muscle cells.
Synthesis Pathway of this compound: A Detailed Protocol
The synthesis of this compound is a multi-step process that involves the preparation of two key intermediates followed by their condensation. The following protocol is a composite of information gleaned from the seminal patent literature and subsequent scientific publications.
Overview of the Synthetic Strategy
The synthesis can be logically divided into three main stages:
-
Synthesis of the Amino-Nitrile Core: Preparation of 2-amino-2-cyano-1-(5-cyano-2-(trifluoromethyl)phenoxy)propane.
-
Synthesis of the Acylating Agent: Preparation of 4-(trifluoromethylsulfanyl)benzoyl chloride.
-
Final Condensation: Amide bond formation between the amino-nitrile core and the acylating agent.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reverse polarity of amide nitrogen enables expedient access to N-cyano amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strecker Synthesis [organic-chemistry.org]
- 4. medicines.health.europa.eu [medicines.health.europa.eu]
- 5. grokipedia.com [grokipedia.com]
- 6. Investigation of the metabolism of monepantel in ovine hepatocytes by UHPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ck12.org [ck12.org]
- 8. fao.org [fao.org]
- 9. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
mechanism of action of Rac-Monepantel on nematode receptors
An In-Depth Technical Guide to the Mechanism of Action of Rac-Monepantel on Nematode Receptors
Executive Summary
Monepantel, the first commercially developed member of the Amino-Acetonitrile Derivative (AAD) class of anthelmintics, represents a significant breakthrough in the management of parasitic gastrointestinal nematodes, particularly in the face of widespread resistance to older drug classes.[1] This technical guide provides a comprehensive analysis of the molecular mechanism of action of this compound. We will dissect its unique interaction with a nematode-specific class of nicotinic acetylcholine receptors (nAChRs), explore the critical role of its stereochemistry, and detail the downstream physiological consequences that lead to parasite expulsion. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and methodologies for studying this novel anthelmintic.
Introduction: The Challenge of Anthelmintic Resistance and the Advent of AADs
The control of parasitic nematodes in livestock has long been dependent on a limited number of anthelmintic classes, including benzimidazoles, macrocyclic lactones, and levamisole.[1][2] The intensive use of these agents has inevitably led to the selection of resistant parasite populations, with multi-drug resistance now a critical global issue in small ruminants.[1][3] This escalating crisis necessitated the discovery of novel chemical entities with unique modes of action. The AADs emerged from high-throughput screening programs as a class of synthetic compounds with potent activity against a broad spectrum of gastrointestinal nematodes, including strains resistant to all other major anthelmintic classes.[1][4] Monepantel (AAD 1566) is the vanguard of this class, offering a vital tool for the control of resistant infections.[1][4]
The Molecular Target: A Unique Nematode-Specific Nicotinic Acetylcholine Receptor
The high therapeutic index of Monepantel, characterized by its potent efficacy against nematodes and low toxicity to mammalian hosts, is rooted in its highly specific molecular target.[1][5] Genetic and pharmacological studies have unequivocally identified this target as a unique, nematode-specific clade of nicotinic acetylcholine receptor (nAChR) subunits belonging to the DEG-3 subfamily.[1][5][6]
Initial investigations in the model organism Caenorhabditis elegans pinpointed the acr-23 gene as central to Monepantel's activity; mutants lacking a functional ACR-23 protein are resistant to the drug.[2] This discovery enabled the identification of a homologous protein in the economically significant parasitic nematode Haemonchus contortus, named MPTL-1.[1] Subsequent functional expression studies confirmed that MPTL-1, which forms a DEG-3/DES-2 type receptor, is the primary target of Monepantel in this key parasite.[5] The absence of this specific DEG-3 receptor subfamily in mammals is the cornerstone of Monepantel's excellent safety profile.[5][6]
Core Mechanism of Action: Allosteric Modulation and Irreversible Channel Activation
Monepantel's interaction with the DEG-3/DES-2 receptor is complex and dose-dependent. Its primary mechanism is that of a positive allosteric modulator.[1][5][7]
-
At low, nanomolar concentrations , Monepantel itself does not open the ion channel. Instead, it binds to an allosteric site, distinct from the binding site of the natural agonist (like choline or betaine). When the natural agonist binds and opens the channel, the presence of Monepantel potentiates the ionic current and, crucially, prevents the channel from closing.[1][5][7]
-
At higher, micromolar concentrations , Monepantel can act as a direct agonist, opening the channel even in the absence of another agonist.[7][8][9]
This action—forcing the channel to open and locking it in that state—results in a constant, uncontrolled influx of cations, primarily Na+ and K+, and to a lesser degree Ca2+.[5][7] This leads to sustained depolarization of the nematode's muscle cell membranes, causing spastic paralysis. The paralyzed worms are unable to maintain their position in the gastrointestinal tract and are subsequently expelled by the host.[7][10]
Caption: Signaling pathway of Monepantel at the nematode neuromuscular junction.
The Critical Role of Stereochemistry: this compound and its Enantiomers
Monepantel is synthesized and administered as a racemic mixture (this compound), meaning it contains equal amounts of two stereoisomers: the (S)-enantiomer and the (R)-enantiomer.[4] Pharmacological studies have revealed a stark difference in their biological activity.
The anthelmintic effect is almost exclusively attributed to the (S)-enantiomer .[4][6][11] In contrast, the (R)-enantiomer is largely inactive as an anthelmintic.[4] Remarkably, functional studies using the H. contortus DEG-3/DES-2 receptor expressed in Xenopus oocytes have shown that the (R)-enantiomer can act as an inhibitor, reducing the ionic currents stimulated by choline.[5] This opposing action underscores the highly specific three-dimensional interaction between the drug and its receptor target.
| Component | Primary Role at DEG-3/DES-2 Receptor | Observed Anthelmintic Activity |
| (S)-Monepantel | Positive Allosteric Modulator / Agonist | High |
| (R)-Monepantel | Inhibitor | None / Negligible |
| This compound | Mixed (Net Agonist Effect) | High |
Caption: Differential activity of Monepantel enantiomers.
Structural Insights into Receptor-Ligand Interaction
Recent advancements in structural biology, specifically cryo-electron microscopy (cryo-EM), have provided unprecedented atomic-level views of the C. elegans ACR-23 receptor.[9] These studies have visualized the receptor in multiple states, including bound to the natural agonist betaine and to Monepantel.[9]
The structures confirm that Monepantel binds to an allosteric site located within the transmembrane domain, in a cleft between two adjacent receptor subunits.[9] This is physically separate from the orthosteric binding site for acetylcholine or betaine, which is located at the extracellular domain interface. The binding of Monepantel induces a significant conformational change, effectively wedging the transmembrane helices apart. This action locks the ion pore in a dilated, open configuration, providing a structural explanation for the irreversible channel activation and subsequent spastic paralysis.[9]
Methodologies for Elucidating the Mechanism of Action
Validating the mechanism of action for compounds like Monepantel requires robust in vitro and electrophysiological assays. The following protocols represent industry-standard approaches.
Protocol 1: Heterologous Expression and Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is the gold standard for functionally characterizing ligand-gated ion channels. It allows for the precise measurement of ion flow across the cell membrane in response to chemical stimuli.
Objective: To functionally express nematode nAChRs in Xenopus laevis oocytes and quantify the modulatory effects of this compound and its individual enantiomers.
Methodology:
-
RNA Synthesis: Synthesize capped RNA (cRNA) from linearized plasmids containing the cDNA for the nematode receptor subunits (e.g., H. contortus MPTL-1 or a combination like DEG-3 and DES-2).
-
Oocyte Preparation: Harvest and defolliculate stage V-VI oocytes from a mature female Xenopus laevis frog.
-
Microinjection: Inject each oocyte with a precise volume (e.g., 50 nL) of the cRNA solution. Incubate the oocytes for 2-7 days to allow for receptor protein expression and insertion into the cell membrane.
-
TEVC Recording:
-
Place a single oocyte in a recording chamber continuously perfused with a standard saline buffer.
-
Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording. Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Establish a baseline current.
-
Perfuse the chamber with a known concentration of an agonist (e.g., 100 µM choline) to elicit an inward current.
-
Wash out the agonist and allow the current to return to baseline.
-
To test for allosteric modulation, co-apply the agonist with varying concentrations of the test compound (e.g., (S)-Monepantel). A positive modulator will significantly enhance the agonist-evoked current.
-
To test for direct agonism, apply the test compound alone.
-
-
Data Analysis: Measure the peak current amplitude for each application. Normalize responses to the control agonist application and plot concentration-response curves to determine parameters like EC₅₀ (half-maximal effective concentration) and the degree of potentiation.
Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) analysis.
Mechanisms of Resistance
Despite its novel mode of action, resistance to Monepantel has been reported in field populations of several nematode species.[3][12] Understanding the genetic basis of this resistance is crucial for managing its long-term efficacy. The primary mechanism of resistance involves genetic changes in the target receptor itself. Studies on resistant field isolates have identified various mutations, including deletions and single nucleotide polymorphisms (SNPs), within the mptl-1 gene.[12] These mutations likely alter the drug's binding affinity or disrupt the conformational change required for channel activation, rendering the receptor less sensitive to Monepantel. While alterations in the target site are the most well-documented cause, other, more complex mechanisms may also contribute to resistance.[12]
Conclusion and Future Directions
The mechanism of this compound is a compelling example of targeted pharmacology. By acting as a positive allosteric modulator on a nematode-specific nAChR, it achieves potent anthelmintic activity with a high degree of host safety. The elucidation of its stereospecific action and the structural basis for its interaction with the DEG-3/DES-2 receptor provide a robust framework for the development of next-generation AADs. Future research should focus on leveraging this detailed mechanistic understanding to design new molecules that can overcome existing resistance mutations and to develop sensitive molecular diagnostics for the early detection of resistant parasites in the field. This will be paramount to preserving the efficacy of this important class of anthelmintics.
References
-
Rufener, L., Baur, R., Kaminsky, R., Mäser, P., & Sigel, E. (2010). Monepantel allosterically activates DEG-3/DES-2 channels of the gastrointestinal nematode Haemonchus contortus. PLoS Pathogens. Available at: [Link]
-
Rufener, L., Sige, E., Baur, R., Beech, R., Puoti, A., & Kaminsky, R. (2013). MONEPANTEL – DETAILED MODE OF ACTION AGAINST GASTRO-INTESTINAL NEMATODES. SciQuest. Available at: [Link]
-
Hansen, S. B. S., Jensen, K. L., Nielsen, C. K., & Andersen, P. A. (2022). The Caenorhabditis elegans DEG-3/DES-2 Channel Is a Betaine-Gated Receptor Insensitive to Monepantel. Semantic Scholar. Available at: [Link]
-
Skálová, L., Vokřál, I., & Stuchlíková, L. (2014). Monepantel: the most studied new anthelmintic drug of recent years. Parasitology. Available at: [Link]
-
Abongwa, M., Buxton, S. K., Robertson, A. P., & Martin, R. J. (2017). Monepantel is a non-competitive antagonist of nicotinic acetylcholine receptors from Ascaris suum and Oesophagostomum dentatum. Invertebrate Neuroscience. Available at: [Link]
-
Gauvry, N., & Epe, C. (2011). Acquired resistance to monepantel in C. elegans: What about parasitic nematodes?. Experimental Parasitology. Available at: [Link]
-
Hansen, S. B. S., Jensen, K. L., Nielsen, C. K., & Andersen, P. A. (2022). Effect of monepantel and monepantel sulfone on the Cel-DEG-3/DES-2... ResearchGate. Available at: [Link]
-
MSD Veterinary Manual. Resistance to Anthelmintics in Animals. MSD Veterinary Manual. Available at: [Link]
-
Hansen, S. B. S., Jensen, K. L., Nielsen, C. K., & Andersen, P. A. (2022). The Caenorhabditis elegans DEG-3/DES-2 Channel Is a Betaine-Gated Receptor Insensitive to Monepantel. Molecules. Available at: [Link]
-
Wikipedia. (n.d.). Monepantel. Wikipedia. Available at: [Link]
-
Morrison, A. A., Mactier, H., Morrison, C., Moss, A., & Devaney, E. (2019). Genotypic characterisation of monepantel resistance in historical and newly derived field strains of Teladorsagia circumcincta. International Journal for Parasitology: Drugs and Drug Resistance. Available at: [Link]
-
Kaminsky, R., Ducray, P., Jung, M., Clover, R., Rufener, L., Bouvier, J., Weber, S. S., Wenger, A., Wieland-Berghausen, S., Goebel, T., Gauvry, N., Pautrat, F., Skripsky, T., Froelich, O., Komoin-Oka, C., Westlund, B., Sluder, A., & Mäser, P. (2008). Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate. Parasitology Research. Available at: [Link]
-
Mederos, A., Banchero, G., & Ramos, Z. (2017). Resistance to monepantel in multiresistant gastrointestinal nematodes in sheep flocks in Rio Grande do Sul. Revista Brasileira de Parasitologia Veterinária. Available at: [Link]
-
He, L., Yang, Z., Zhang, K., Wang, J., & Chen, L. (2024). Structural insights into the molecular effects of the anthelmintics monepantel and betaine on the Caenorhabditis elegans acetylcholine receptor ACR-23. The EMBO Journal. Available at: [Link]
-
MSD Veterinary Manual. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals. MSD Veterinary Manual. Available at: [Link]
-
Skálová, L., Vokřál, I., & Stuchlíková, L. (2014). Monepantel: From Discovery to Mode of Action. ResearchGate. Available at: [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). Monepantel. Available at: [Link]
Sources
- 1. Monepantel: the most studied new anthelmintic drug of recent years | Parasitology | Cambridge Core [cambridge.org]
- 2. Acquired resistance to monepantel in C. elegans: What about parasitic nematodes? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance to Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monepantel allosterically activates DEG-3/DES-2 channels of the gastrointestinal nematode Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monepantel - Wikipedia [en.wikipedia.org]
- 7. sciquest.org.nz [sciquest.org.nz]
- 8. Monepantel is a non-competitive antagonist of nicotinic acetylcholine receptors from Ascaris suum and Oesophagostomum dentatum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural insights into the molecular effects of the anthelmintics monepantel and betaine on the Caenorhabditis elegans acetylcholine receptor ACR-23 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 11. fao.org [fao.org]
- 12. Genotypic characterisation of monepantel resistance in historical and newly derived field strains of Teladorsagia circumcincta - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Stereospecific Anthelmintic Activity of Monepantel Enantiomers
Abstract: The emergence of the amino-acetonitrile derivative (AAD) class of anthelmintics, spearheaded by Monepantel, marked a significant milestone in combating multi-drug resistant nematode populations in livestock. A critical, yet often overlooked, aspect of Monepantel's pharmacology is its stereochemistry. As a chiral molecule, Monepantel exists as two non-superimposable mirror images, or enantiomers. This technical guide provides an in-depth exploration of the profound stereospecificity of Monepantel's biological activity. We will dissect the differential mechanisms of action at the molecular target, compare the in vivo efficacy, and provide validated experimental protocols for the separation and evaluation of the individual enantiomers. The data presented herein unequivocally demonstrates that the anthelmintic activity resides exclusively within the (S)-enantiomer, hereafter referred to as Monepantel, while the (R)-enantiomer is biologically inactive. This guide is intended for researchers, pharmacologists, and drug development professionals seeking a comprehensive understanding of this stereospecific phenomenon.
Part 1: Introduction to Monepantel and Chirality in Pharmacology
Monepantel: A Novel Anthelmintic in the Amino-Acetonitrile Derivative (AAD) Class
Monepantel (formerly AAD 1566) is the first commercialized compound from the AAD class of anthelmintics.[1][2] Its development was a direct response to the urgent global need for a new mode of action to control gastrointestinal nematodes in sheep and other ruminants, particularly strains that had developed resistance to the three major classes of anthelmintics (benzimidazoles, macrocyclic lactones, and levamisole).[3][4] Monepantel exhibits a broad spectrum of activity and is effective against both larval and adult nematode stages.[3][5]
The Significance of Stereoisomerism in Drug Efficacy and Safety
Chirality is a fundamental principle in pharmacology. Biological systems, being composed of chiral building blocks like L-amino acids and D-sugars, are inherently stereoselective. Consequently, the interaction of a chiral drug with its biological target (e.g., a receptor or enzyme) is often highly specific to one enantiomer.[6] The two enantiomers of a drug can exhibit significant differences in their pharmacodynamic and pharmacokinetic profiles.[6] One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, may be less active, inactive, or even contribute to undesirable or toxic effects.[6] Therefore, understanding the activity of individual enantiomers is paramount in drug development.
The Monepantel Enantiomers: (S)-Monepantel and the Inactive (R)-Enantiomer
Monepantel possesses a single chiral center, giving rise to two enantiomers: the (S)-enantiomer and the (R)-enantiomer.[7][8] The commercial product, Zolvix®, contains the pure active (S)-enantiomer.[9] Initial development work was performed on a racemic mixture (an equal parts mixture of both enantiomers) designated AAD 96.[3][10] Subsequent studies involving the separation of this racemate revealed a stark difference in activity: the (S)-enantiomer (Monepantel, AAD 1566) was highly potent, while the (R)-enantiomer (AAD 96i) was devoid of any significant anthelmintic activity.[1][3]
Part 2: Differential Mechanism of Action at the Molecular Target
The Nematode-Specific Nicotinic Acetylcholine Receptor (nAChR) Subfamily DEG-3
The molecular target of Monepantel is a unique, nematode-specific subfamily of nicotinic acetylcholine receptors (nAChRs) known as DEG-3.[1][11][12] In the economically important parasite Haemonchus contortus, the specific receptor is designated MPTL-1.[1] In the model organism Caenorhabditis elegans, the homologous receptor is ACR-23.[13][14] The absence of this specific receptor subfamily in mammals is a key factor in Monepantel's excellent safety profile and low host toxicity.[1][]
(S)-Monepantel: A Positive Allosteric Modulator
The active (S)-enantiomer, Monepantel, functions as a positive allosteric modulator of the DEG-3/DES-2 receptor channels.[16][17] It binds to a site on the receptor distinct from the acetylcholine binding site. While Monepantel itself does not typically open the channel, it significantly potentiates the channel's response to the natural agonist acetylcholine or choline.[16] At higher concentrations, it can act as a "super-agonist," directly activating the channel.[18] This leads to an uncontrolled influx of cations, causing persistent muscle cell depolarization.[11] The resulting physiological effect on the nematode is irreversible spastic paralysis, leading to expulsion from the host and death.[1][12]
The Inactive (R)-Enantiomer: Contrasting Effects on the nAChR Channel
In stark contrast to the agonistic modulation by the (S)-enantiomer, the inactive (R)-enantiomer has been shown to inhibit the late currents observed after stimulating H. contortus DEG-3/DES-2 receptors with choline in electrophysiological studies.[16] This finding not only confirms its lack of anthelmintic action but suggests an antagonistic interaction at the molecular level, highlighting the extreme stereoselectivity of the receptor.
Structural Basis for Stereospecificity
Recent structural biology studies using cryo-electron microscopy have provided a compelling explanation for this stereospecific activity.[18] Monepantel binds at an inter-subunit interface within the transmembrane domain of the ACR-23 receptor.[18] The model suggests that for the active (S)-enantiomer, the more hydrophobic methyl group is oriented correctly to point into the interior of the binding pocket, where it interacts directly with key residues.[18] Conversely, the mirror-image configuration of the inactive (R)-enantiomer would result in a steric clash or suboptimal positioning, preventing the conformational change required for channel activation.
Caption: Differential interaction of Monepantel enantiomers with the target receptor.
Part 3: Comparative Pharmacokinetics and Metabolism
Absorption, Distribution, and Metabolism
Following oral administration in sheep or cattle, Monepantel is rapidly absorbed and extensively metabolized, primarily in the liver.[1][19] The major metabolic pathway is oxidation of the sulfur atom to form Monepantel sulfone.[7][19]
The Active Metabolite: Monepantel Sulfone
A crucial aspect of Monepantel's pharmacology is that its major metabolite, Monepantel sulfone, is also a potent anthelmintic.[1][20] This metabolite achieves significantly higher plasma concentrations and has a much longer elimination half-life compared to the parent compound.[11][20] This extended exposure to an active moiety contributes significantly to the overall efficacy of the treatment.
Stereochemical Integrity In Vivo
An essential consideration for chiral drugs is whether they undergo racemization (conversion from one enantiomer to the other) in vivo. Studies utilizing HPLC profiling with a chiral column have demonstrated that no racemization of either the parent (S)-Monepantel or the active (S)-Monepantel sulfone metabolite occurs in sheep.[7] This confirms that the biological activity observed is solely attributable to the administered (S)-enantiomer and its corresponding sulfone metabolite.
| Parameter | Monepantel (Parent) | Monepantel Sulfone (Metabolite) | Host Species | Reference |
| Tmax (Time to Peak) | ~8 hours | ~41.3 hours | Calves | [1] |
| Cmax (Peak Conc.) | 21.5 ng/mL | 96.8 ng/mL | Calves | [1] |
| AUC (Total Exposure) | 2174 ng.h/mL | 10242 ng.h/mL | Calves | [1] |
| Mean Residence Time | 4.9 hours | 111 hours | Sheep | [20] |
| Table 1. Comparative Pharmacokinetic Parameters of Monepantel and its Active Sulfone Metabolite. |
Part 4: In Vitro and In Vivo Efficacy: A Tale of Two Enantiomers
The most definitive evidence for the stereospecific activity of Monepantel comes from direct comparative efficacy studies.
Comparative In Vivo Efficacy Studies in Ruminants
Pivotal studies were conducted to evaluate the efficacy of the racemic mixture (AAD 96), the pure (S)-enantiomer (Monepantel, AAD 1566), and the pure (R)-enantiomer (AAD 96i) against multi-drug resistant nematode isolates in gerbils.[3] The results, summarized in Table 2, are unambiguous.
| Compound Tested | Dose (mg/kg, oral) | Nematode Species | % Efficacy | Reference |
| Racemic Mixture (AAD 96) | 1.0 | H. contortus (resistant) | 84-100% | [3] |
| (S)-Enantiomer (Monepantel) | 1.0 | H. contortus (resistant) | 99-100% | [3] |
| (R)-Enantiomer (AAD 96i) | 1.0 | H. contortus (resistant) | 0% | [3] |
| (S)-Enantiomer (Monepantel) | 2.5 | T. colubriformis (resistant) | >96% | [3] |
| (R)-Enantiomer (AAD 96i) | 2.5 | T. colubriformis (resistant) | 0% | [3] |
| Table 2. Stereospecific In Vivo Efficacy Against Resistant Nematodes. |
These results conclusively demonstrate that the entire anthelmintic activity of the racemic mixture resides in the (S)-enantiomer. The (R)-enantiomer is completely inactive at equivalent therapeutic doses.[3] Numerous subsequent studies have confirmed the high efficacy (>99%) of Monepantel at 2.5 mg/kg in sheep against a wide array of nematode species.[4][21]
In Vitro Assays for Assessing Anthelmintic Activity
In vitro assays, such as larval motility and migration inhibition assays, are critical tools for primary screening and determining dose-response relationships.[5][22] In these assays, nematode larvae are exposed to serial dilutions of the test compounds, and their motility or ability to migrate through a sieve is quantified. Such assays would show a low IC50/EC50 value for (S)-Monepantel, while (R)-Monepantel would show no effect at comparable concentrations.
Part 5: Key Experimental Methodologies
The following protocols are provided as validated frameworks for the analysis of Monepantel enantiomers. The causality behind experimental choices is to ensure accurate separation and biologically relevant assessment.
Protocol: Chiral Separation of Monepantel Enantiomers
Rationale: To resolve the racemic mixture into its constituent enantiomers for individual testing, a robust chromatographic method is required. Chiral High-Performance Liquid Chromatography (HPLC) is the industry standard for this purpose. The choice of a chiral stationary phase (CSP) is critical, as it provides the stereospecific environment needed for separation.
Methodology:
-
System: HPLC system with a UV detector.
-
Column: Chiral stationary phase column (e.g., a polysaccharide-based CSP such as Chiralpak AD-H or Chiralcel OD-H).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-Hexane) and a polar modifier (e.g., Isopropanol or Ethanol). The exact ratio must be optimized to achieve baseline separation (Resolution > 1.5). A typical starting point is 90:10 Hexane:Isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the racemic Monepantel standard in the mobile phase to a concentration of ~1 mg/mL.
-
Injection: Inject 10 µL of the sample.
-
Analysis: The two enantiomers will elute at different retention times. The identity of each peak must be confirmed by collecting the fractions and determining their optical rotation using a polarimeter. The (S)-enantiomer is levorotatory ([α]D = -32° in methanol).[7][23]
Caption: Workflow for the chiral separation of Monepantel enantiomers via HPLC.
Protocol: In Vitro Larval Migration Inhibition Assay (LMIA)
Rationale: This assay provides a functional measure of anthelmintic activity. It is based on the principle that healthy, unaffected larvae will actively migrate through a fine mesh sieve, while paralyzed or dead larvae will not. This provides a quantifiable endpoint (inhibition of migration) to determine the EC50 (Effective Concentration, 50%).
Methodology:
-
Preparation of Larvae: Obtain third-stage larvae (L3) of a target nematode (e.g., H. contortus) from fecal cultures.
-
Compound Preparation: Prepare stock solutions of the (S)- and (R)-enantiomers in a suitable solvent like DMSO. Perform serial dilutions in culture medium to achieve the desired final test concentrations. Ensure the final DMSO concentration is non-toxic to the larvae (<1%).
-
Assay Setup:
-
Use a 96-well plate. To each well, add approximately 50-100 L3 larvae suspended in culture medium.
-
Add the diluted test compounds to the appropriate wells. Include a negative control (medium + DMSO) and a positive control (e.g., Levamisole).
-
Incubate the plate at 37°C for 24 hours.
-
-
Migration Test:
-
After incubation, transfer the contents of each well to the top of a migration apparatus (e.g., a small sieve with a 20 µm mesh placed in a collection tube with buffer).
-
Incubate for a further 4-6 hours at 37°C to allow healthy larvae to migrate through the mesh.
-
-
Quantification: Count the number of larvae that successfully migrated into the collection tube and the number remaining on the sieve.
-
Calculation: Calculate the percentage of migration inhibition for each concentration relative to the negative control. Plot the data and determine the EC50 value using non-linear regression.
Protocol: Electrophysiological Analysis using Xenopus Oocyte Expression System
Rationale: This is a highly specialized technique to directly measure the effect of the enantiomers on their molecular target. By expressing the nematode nAChR (e.g., H. contortus DEG-3/DES-2) in Xenopus oocytes, the oocytes become a model system where ion channel activity can be precisely measured as an electrical current using a two-electrode voltage-clamp.[16]
Methodology:
-
cRNA Preparation: Synthesize cRNA encoding the nematode receptor subunits (Hc-deg-3 and Hc-des-2).
-
Oocyte Injection: Harvest oocytes from a Xenopus laevis frog and microinject them with the prepared cRNA.
-
Incubation: Incubate the oocytes for 3-7 days to allow for receptor expression on the cell membrane.
-
Electrophysiology (Two-Electrode Voltage-Clamp):
-
Place an oocyte in a recording chamber continuously perfused with a buffer solution.
-
Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording). Clamp the membrane potential at -60 mV.
-
To test for allosteric modulation, first apply a brief pulse of an agonist like choline (e.g., 100 µM) to establish a baseline current response.
-
Co-apply the agonist with different concentrations of the (S)- or (R)-enantiomer and record the change in current amplitude.
-
-
Data Analysis: A positive allosteric modulator like (S)-Monepantel will significantly increase the current amplitude compared to the agonist alone.[16] The inactive or inhibitory (R)-enantiomer will cause no change or a decrease in the current.[16]
Part 6: Conclusion and Future Directions
The biological activity of Monepantel is exquisitely stereospecific. All measurable anthelmintic efficacy resides in the (S)-enantiomer, which acts as a positive allosteric modulator of a nematode-specific nAChR. The (R)-enantiomer is inactive, likely due to a steric inability to correctly engage the binding pocket on the receptor. This profound difference underscores the critical importance of stereochemical considerations in drug design, development, and regulatory approval. For drug development professionals, this case highlights the potential to optimize a drug candidate by developing a single, active enantiomer, thereby eliminating the "isomeric ballast" of an inactive or potentially harmful distomer. Future research should continue to leverage this stereochemical understanding in the development of next-generation AADs and in monitoring for resistance, ensuring that any changes in the target receptor that might confer resistance are evaluated against the active (S)-enantiomer.
Part 7: References
-
Wikipedia. (n.d.). Monepantel. Retrieved from [Link]
-
Bentley, J., et al. (2014). Acquired resistance to monepantel in C. elegans: What about parasitic nematodes?. Worm, 3(3), e959416. Available from: [Link]
-
MSD Veterinary Manual. (n.d.). Resistance to Anthelmintics in Animals. Retrieved from [Link]
-
Bentley, J., et al. (2014). Acquired resistance to monepantel in C. elegans: What about parasitic nematodes?. Worm, 3(3), e959416. Available from: [Link]
-
Patin, D., et al. (2016). Organometallic Derivatization of the Nematocidal Drug Monepantel Leads to Promising Antiparasitic Drug Candidates. Chemistry – A European Journal, 22(49), 17698-17707. Available from: [Link]
-
Bentley, J., et al. (2014). Acquired resistance to monepantel in C. elegans: What about parasitic nematodes?. Worm, 3(3), e959416. Available from: [Link]
-
Wang, X., et al. (2024). Structural insights into the molecular effects of the anthelmintics monepantel and betaine on the Caenorhabditis elegans acetylcholine receptor ACR-23. The EMBO Journal, e116165. Available from: [Link]
-
Kaminsky, R., et al. (2008). Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate. Parasitology Research, 103(4), 931-939. Available from: [Link]
-
Alvarez, L., et al. (2018). Monepantel pharmaco-therapeutic evaluation in cattle: Pattern of efficacy against multidrug resistant nematodes. Veterinary Parasitology, 264, 52-58. Available from: [Link]
-
Karadzovska, D., et al. (2009). Pharmacokinetics of monepantel and its sulfone metabolite, monepantel sulfone, after intravenous and oral administration in sheep. Journal of Veterinary Pharmacology and Therapeutics, 32(4), 359-367. Available from: [Link]
-
Patin, D., et al. (2016). Organometallic Derivatization of the Nematocidal Drug Monepantel Leads to Promising Antiparasitic Drug Candidates. Chemistry – A European Journal, 22(49), 17698-17707. Available from: [Link]
-
Morrison, A. A., et al. (2019). Genotypic characterisation of monepantel resistance in historical and newly derived field strains of Teladorsagia circumcincta. International Journal for Parasitology: Drugs and Drug Resistance, 11, 75-84. Available from: [Link]
-
FAO. (n.d.). Monepantel. Food and Agriculture Organization of the United Nations. Retrieved from: [Link]
-
Tritten, L., et al. (2011). In Vitro and In Vivo Efficacy of Monepantel (AAD 1566) against Laboratory Models of Human Intestinal Nematode Infections. PLoS Neglected Tropical Diseases, 5(12), e1457. Available from: [Link]
-
Karadzovska, D., et al. (2009). Pharmacokinetics of monepantel and its sulfone metabolite, monepantel sulfone, after intravenous and oral administration in sheep. Journal of Veterinary Pharmacology and Therapeutics, 32(4), 359-367. Available from: [Link]
-
Rufener, L., et al. (2010). Monepantel allosterically activates DEG-3/DES-2 channels of the gastrointestinal nematode Haemonchus contortus. Molecular Pharmacology, 78(5), 895-902. Available from: [Link]
-
Hosking, B. C., et al. (2009). Efficacy of the amino-acetonitrile derivative, monepantel, against experimental and natural adult stage gastro-intestinal nematode infections in sheep. Veterinary Parasitology, 159(2), 164-173. Available from: [Link]
-
ResearchGate. (n.d.). Geometric mean worm counts and percentage efficacy of monepantel. Retrieved from: [Link]
-
MSD Veterinary Manual. (n.d.). Pharmacokinetics of Anthelmintics in Animals. Retrieved from: [Link]
-
SciQuest. (n.d.). EFFICACY OF ZOLVIX® (MONEPANTEL) AGAINST GASTROINTESTINAL PARASITES AND THE PHARMACOKINETICS IN GOATS. Retrieved from: [Link]
-
Fiel, C., et al. (2009). The efficacy of monepantel, an amino-acetonitrile derivative, against gastrointestinal nematodes of sheep in three countries of southern Latin America. Parasitology Research, 106(1), 139-144. Available from: [Link]
-
MSD Veterinary Manual. (n.d.). Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals. Retrieved from: [Link]
-
Zhao, Y., et al. (2017). An in vitro larval migration assay for assessing anthelmintic activity of different drug classes against Ascaris suum. Veterinary Parasitology, 245, 102-107. Available from: [Link]
-
MSD Veterinary Manual. (n.d.). Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals. Retrieved from: [Link]
-
Buxton, S. K., et al. (2018). Monepantel is a non-competitive antagonist of nicotinic acetylcholine receptors from Ascaris suum and Oesophagostomum dentatum. Invertebrate Neuroscience, 18(1), 2. Available from: [Link]
-
FAO. (n.d.). Monepantel. FAO Knowledge Repository. Retrieved from: [Link]
-
European Medicines Agency. (n.d.). SCIENTIFIC DISCUSSION. Retrieved from: [Link]
-
Kaminsky, R., et al. (2008). Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate. Parasitology Research, 103(4), 931-939. Available from: [Link]
-
Feyera, T., et al. (2022). Evaluation of in vitro methods of anthelmintic efficacy testing against Ascaridia galli. Parasitology Research, 121(7), 1895-1906. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Monepantel. PubChem Compound Database. Retrieved from: [Link]
-
Nobilis, M., et al. (2012). Investigation of the metabolism of monepantel in ovine hepatocytes by UHPLC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 62, 119-126. Available from: [Link]
-
Journal of Applied Pharmaceutical Science. (2024). In vitro anthelmintic activity and in silico analysis of monoterpenes, sesquiterpenes, and semisynthetic derivatives against Eisenia foetida. Available from: [Link]
-
ResearchGate. (2024). (PDF) In vitro anthelmintic activity and in silico analysis of monoterpenes, sesquiterpenes, and semisynthetic derivatives against Eisenia foetida. Available from: [Link]
-
Novak, J., et al. (2021). Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity. Pharmaceuticals, 14(9), 877. Available from: [Link]
Sources
- 1. Monepantel - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of the amino-acetonitrile derivative, monepantel, against experimental and natural adult stage gastro-intestinal nematode infections in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Efficacy of Monepantel (AAD 1566) against Laboratory Models of Human Intestinal Nematode Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. fao.org [fao.org]
- 8. Monepantel | C20H13F6N3O2S | CID 44449087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medicines.health.europa.eu [medicines.health.europa.eu]
- 10. researchgate.net [researchgate.net]
- 11. Monepantel pharmaco-therapeutic evaluation in cattle: Pattern of efficacy against multidrug resistant nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 13. Acquired resistance to monepantel in C. elegans: What about parasitic nematodes? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acquired resistance to monepantel in C. elegans: What about parasitic nematodes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Monepantel allosterically activates DEG-3/DES-2 channels of the gastrointestinal nematode Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 18. Structural insights into the molecular effects of the anthelmintics monepantel and betaine on the Caenorhabditis elegans acetylcholine receptor ACR-23 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 20. Pharmacokinetics of monepantel and its sulfone metabolite, monepantel sulfone, after intravenous and oral administration in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The efficacy of monepantel, an amino-acetonitrile derivative, against gastrointestinal nematodes of sheep in three countries of southern Latin America - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. An in vitro larval migration assay for assessing anthelmintic activity of different drug classes against Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. openknowledge.fao.org [openknowledge.fao.org]
Rac-Monepantel: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Monepantel is a novel anthelmintic agent belonging to the amino-acetonitrile derivative (AAD) class of molecules, representing a significant advancement in the control of gastrointestinal nematodes in livestock, particularly sheep and goats.[1][2][3] Its unique mode of action, targeting a nematode-specific nicotinic acetylcholine receptor (nAChR) subunit, renders it effective against many parasite strains that have developed resistance to older anthelmintic classes such as benzimidazoles, levamisole, and macrocyclic lactones.[2] This guide provides an in-depth technical overview of Rac-Monepantel, encompassing its chemical structure, physicochemical properties, mechanism of action, metabolic fate, and analytical methodologies for its quantification. The content is tailored for researchers, scientists, and drug development professionals engaged in anthelmintic research and development.
Chemical Structure and Identity
Monepantel is a chiral molecule, with the anthelmintic activity residing exclusively in the (S)-enantiomer.[1] The commercially available product, Zolvix®, contains the active S-enantiomer. "this compound" refers to a racemic mixture of both the (S) and (R) enantiomers.
The chemical structure of Monepantel is characterized by an amino-acetonitrile core with distinct aryloxy and aroyl substitutions.[2]
Key Identifiers:
| Identifier | Value | Source |
| IUPAC Name | N-{(2S)-2-cyano-1-[5-cyano-2-(trifluoromethyl)phenoxy]propan-2-yl}-4-(trifluoromethylsulfanyl)benzamide | [1][4] |
| CAS Number | 887148-69-8 (for Monepantel) | [1][5][6] |
| This compound CAS | 851976-50-6 | [7][8] |
| Molecular Formula | C₂₀H₁₃F₆N₃O₂S | [1][5][6] |
| Molecular Weight | 473.39 g/mol | [1][5][9] |
| SMILES | C(COc1cc(C#N)ccc1C(F)(F)F)NC(=O)c1ccc(SC(F)(F)F)cc1 | [1][9] |
| InChIKey | WTERNLDOAPYGJD-SFHVURJKSA-N | [1][4] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug candidate is fundamental for formulation development and pharmacokinetic studies.
| Property | Value | Source |
| Appearance | White to off-white solid powder | [5][10] |
| Melting Point | 70-73°C; Polymorphic forms exist with melting points of 125°C (Form A) and 142-149°C (Form B) | [5][10][11] |
| Solubility | Water: 0.1 mg/L at 20°C (practically insoluble) Organic Solvents: Slightly soluble in chloroform and ethyl acetate. Soluble in ethanol. Freely soluble in dichloromethane and polyethylene glycol 300. | [5][11][12][13] |
| Log P (Octanol/Water) | 3.0 (shake flask method, pH 7, at 20°C) | [10][11][12] |
| Optical Rotation | [α] 580nm -32° (methanol) | [10][11] |
The lipophilic nature of Monepantel (Log P = 3.0) influences its absorption and distribution characteristics. Its low aqueous solubility necessitates specific formulation strategies for oral administration, typically as a drench.[12]
Mechanism of Action
Monepantel exerts its anthelmintic effect through a novel mechanism of action that distinguishes it from other drug classes.[2] It acts as a positive allosteric modulator of a unique, nematode-specific clade of nicotinic acetylcholine receptor (nAChR) subunits, specifically the DEG-3/DES-2 type receptors.[1][2][14] The primary target has been identified as the MPTL-1 receptor in nematodes like Haemonchus contortus.[1][14]
The binding of Monepantel to this receptor forces the ion channel to open in response to a stimulus but prevents it from closing again.[5][14] This leads to a constant, uncontrolled influx of ions, resulting in the depolarization of muscle cells.[5][14][15] The sustained muscle contraction leads to spastic paralysis and ultimately the death and expulsion of the nematode from the host.[1][14] A crucial aspect of its safety profile is that the DEG-3 subfamily of nAChRs is absent in mammals, which likely explains the minimal toxicity of monepantel to the host animal.[1]
Caption: Simplified metabolic pathway of Monepantel.
Synthesis and Analysis
General Synthesis Outline
The synthesis of Monepantel involves the formal condensation of two key intermediates: p-[(trifluoromethyl)sulfanyl]benzoic acid and (2S)-2-amino-3-[5-cyano-2-(trifluoromethyl)phenoxy]-2-methylpropanenitrile. [5]While specific proprietary synthesis routes are not publicly detailed, a general laboratory-scale synthesis can be conceptualized as follows:
Experimental Protocol: Conceptual Synthesis of Monepantel
-
Preparation of the Amine Intermediate: a. Start with a suitable protected amino alcohol precursor. b. Perform a Williamson ether synthesis by reacting the alcohol with 3-cyano-6-(trifluoromethyl)phenol under basic conditions to form the ether linkage. c. Introduce the nitrile group. d. Deprotect the amine to yield the key amine intermediate.
-
Preparation of the Carboxylic Acid Intermediate: a. Synthesize p-[(trifluoromethyl)sulfanyl]benzoic acid from commercially available starting materials. This may involve the introduction of the trifluoromethylsulfanyl group onto a benzoic acid derivative.
-
Amide Coupling: a. Activate the carboxylic acid intermediate using a suitable coupling agent (e.g., DCC, EDC/HOBt, or conversion to an acid chloride). b. React the activated carboxylic acid with the amine intermediate in an appropriate aprotic solvent (e.g., dichloromethane, DMF) in the presence of a non-nucleophilic base (e.g., triethylamine, DIPEA). c. Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).
-
Purification: a. Upon completion, quench the reaction and perform an aqueous workup to remove water-soluble byproducts. b. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). c. Recrystallize the purified product from an appropriate solvent system to obtain high-purity Monepantel.
-
Characterization: a. Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Analytical Quantification
The quantification of Monepantel and its primary metabolite, monepantel sulfone, in biological matrices is crucial for pharmacokinetic, residue, and metabolism studies. The most widely employed analytical technique is high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). [16][17][18] Experimental Protocol: Quantification of Monepantel and Monepantel Sulfone in Milk by UHPLC-MS/MS
This protocol is based on established methods. [16][17]
-
Sample Preparation (QuEChERS-based): a. To a 10 mL milk sample in a 50 mL centrifuge tube, add an appropriate internal standard. b. Add 10 mL of acetonitrile. c. Vortex vigorously for 1 minute to precipitate proteins. d. Add a QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate). e. Vortex immediately for 1 minute and then centrifuge at high speed (e.g., 4000 rpm) for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer a 1 mL aliquot of the upper acetonitrile layer to a microcentrifuge tube containing a d-SPE cleanup sorbent (e.g., PSA, C18, and magnesium sulfate). b. Vortex for 30 seconds and centrifuge at high speed for 5 minutes.
-
Final Sample Preparation: a. Take an aliquot of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a suitable mobile phase-compatible solvent. c. Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
-
UHPLC-MS/MS Analysis: a. UHPLC System: A system capable of high-pressure gradient elution. b. Column: A C8 or C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 50 mm). c. Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid or ammonium acetate in water) and an organic phase (e.g., methanol or acetonitrile). d. Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode. e. Detection: Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for Monepantel, Monepantel Sulfone, and the internal standard for selective and sensitive quantification.
Resistance
Despite its novel mechanism of action, resistance to Monepantel has been reported in several nematode species, including Haemonchus contortus, Teladorsagia circumcincta, and Trichostrongylus colubriformis, in various countries within a few years of its market introduction. [1][19]The development of resistance underscores the importance of responsible use and integrated parasite management strategies to preserve the efficacy of this important anthelmintic class. Mechanisms of resistance can involve alterations in the target receptor or other cellular processes that reduce the drug's effectiveness. [19][20]
Conclusion
This compound, and specifically its active (S)-enantiomer, represents a critical tool in the management of parasitic nematode infections in livestock, particularly in the face of widespread resistance to older anthelmintics. Its unique mechanism of action, targeting a nematode-specific nAChR, provides a distinct advantage. A comprehensive understanding of its chemical structure, physicochemical properties, metabolism, and analytical methodologies is essential for its continued effective use, for the development of new formulations, and for research into next-generation anthelmintics. The emergence of resistance highlights the ongoing need for vigilance and strategic deployment in veterinary medicine.
References
-
Monepantel - Wikipedia. [Link]
-
Monepantel | 887148-69-8 | Manufacturer & Supplier - Macsen Labs. [Link]
-
Rufener L, Sige El, Baur R, Beech R, Puoti A, Kaminsky R. MONEPANTEL – DETAILED MODE OF ACTION AGAINST GASTRO-INTESTINAL NEMATODES. SciQuest. [Link]
-
Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology. [Link]
-
Monepantel | CAS#:887148-69-8 | Chemsrc. [Link]
-
Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology. [Link]
-
Monepantel - CAS Common Chemistry. [Link]
-
Stuchlíková L, Jirásko R, Vokřál I, et al. Investigation of the metabolism of monepantel in ovine hepatocytes by UHPLC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Monepantel - FAO Knowledge Repository. [Link]
-
SCIENTIFIC DISCUSSION - Veterinary Medicines. [Link]
-
Skálová L, Vokřál I, Stuchlíková L, et al. Monepantel: the most studied new anthelmintic drug of recent years. Parasitology. 2014;141(13):1686-1698. [Link]
-
Monepantel | C20H13F6N3O2S | CID 44449087 - PubChem. [Link]
-
Monepantel - Food and Agriculture Organization of the United Nations. [Link]
-
MONEPANTEL FOR SHEEP ENVIRONMENTAL ASSESSMENT - FDA.report. [Link]
-
Hess J, Patra M, Jabbar A, et al. Synthesis, Characterization, and Biological Activity of Ferrocenyl Analogues of the Anthelmintic Drug Monepantel. Organometallics. 2016;35(21):3783-3793. [Link]
-
Resistance to Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual. [Link]
-
Alvarez, L. I., et al. "Hepatic biotransformation pathways and ruminal metabolic stability of the novel anthelmintic monepantel in sheep and cattle." Journal of veterinary pharmacology and therapeutics 39.5 (2016): 488-496. [Link]
-
MONEPANTEL - gsrs. [Link]
-
This compound - gsrs. [Link]
-
Sargison, N., et al. "Genotypic characterisation of monepantel resistance in historical and newly derived field strains of Teladorsagia circumcincta." International Journal for Parasitology: Drugs and Drug Resistance 11 (2019): 77-85. [Link]
-
[Simultaneous determination of monepantel and its metabolite residues in cow and sheep milk by solid phase extraction-high performance liquid chromatography-tandem mass spectrometry]. PubMed. [Link]
-
Kinsella B, Byrne P, Cantwell H, et al. Determination of the new anthelmintic monepantel and its sulfone metabolite in milk and muscle using a UHPLC-MS/MS and QuEChERS method. J Chromatogr B Analyt Technol Biomed Life Sci. 2011;879(31):3707-3713. [Link]
-
Anthelmintic Resistance and Its Mechanism: A Review - PMC - NIH. [Link]
-
WU Yingxuan, YAO Yangxun, SHAO Linzhi, OUYANG Shaolun. Simultaneous Determination of Monepantel and Monepantel Sulfone in Dairy Products by HPLC-MS/MS. Physical Testing and Chemical Analysis Part B:Chemical Analgsis. 2018;54(8):883-887. [Link]
-
Determination of the new anthelmintic monepantel and its sulfone metabolite in milk and muscle using a UHPLC-MS/MS and QuEChERS method - ResearchGate. [Link]
-
Abongwa M, Buxton SK, Robertson AP, Martin RJ. Monepantel is a non-competitive antagonist of nicotinic acetylcholine receptors from Ascaris suum and Oesophagostomum dentatum. Int J Parasitol Drugs Drug Resist. 2017;7(3):365-373. [Link]
-
This compound Sulfone | C20H13F6N3O4S | CID 57564962 - PubChem. [Link]
-
Monepantel Impurities and Related Compound - Veeprho. [Link]
-
Structural insights into the molecular effects of the anthelmintics monepantel and betaine on the Caenorhabditis elegans acetylcholine receptor ACR-23 - PMC - NIH. [Link]
-
Chemical structure of monepantel... | Download Scientific Diagram - ResearchGate. [Link]
Sources
- 1. Monepantel - Wikipedia [en.wikipedia.org]
- 2. Monepantel: the most studied new anthelmintic drug of recent years | Parasitology | Cambridge Core [cambridge.org]
- 3. veeprho.com [veeprho.com]
- 4. Monepantel | C20H13F6N3O2S | CID 44449087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. macsenlab.com [macsenlab.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. usbio.net [usbio.net]
- 8. This compound | 851976-50-6 [chemicalbook.com]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. openknowledge.fao.org [openknowledge.fao.org]
- 11. fao.org [fao.org]
- 12. medicines.health.europa.eu [medicines.health.europa.eu]
- 13. fda.report [fda.report]
- 14. sciquest.org.nz [sciquest.org.nz]
- 15. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 16. [Simultaneous determination of monepantel and its metabolite residues in cow and sheep milk by solid phase extraction-high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of the new anthelmintic monepantel and its sulfone metabolite in milk and muscle using a UHPLC-MS/MS and QuEChERS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Simultaneous Determination of Monepantel and Monepantel Sulfone in Dairy Products by HPLC-MS/MS [qikan.cmes.org]
- 19. Resistance to Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 20. Anthelmintic Resistance and Its Mechanism: A Review - PMC [pmc.ncbi.nlm.nih.gov]
in vitro anthelmintic activity of racemic Monepantel
An In-Depth Technical Guide to the In Vitro Anthelmintic Activity of Racemic Monepantel
Executive Summary
Monepantel represents a significant breakthrough in anthelmintic therapy, belonging to the novel class of Amino-Acetonitrile Derivatives (AADs). Its introduction provided a crucial tool against gastrointestinal nematodes, particularly those resistant to established drug classes like benzimidazoles, macrocyclic lactones, and imidazothiazoles.[1][2] This guide offers a comprehensive technical overview of the in vitro evaluation of racemic monepantel. We will dissect its unique molecular mechanism, detail the core experimental protocols for assessing its efficacy, present quantitative data, and explore the implications of its racemic nature on in vitro studies. The methodologies described herein are designed for researchers, scientists, and drug development professionals, providing the foundational knowledge required to accurately characterize the anthelmintic properties of monepantel and related compounds in a laboratory setting.
Introduction to Monepantel and the AAD Class
The relentless rise of anthelmintic resistance in livestock nematodes has created an urgent need for novel chemical entities with unique modes of action.[1] The discovery of the Amino-Acetonitrile Derivatives (AADs) by Novartis was a direct response to this challenge, culminating in the development of monepantel (initially designated AAD 1566).[3]
A Novel Anthelmintic Class
AADs are synthetic, low molecular mass compounds that showed high potency in initial in vitro screens and subsequent rodent models.[1][3] Their development was a landmark in veterinary medicine, offering the first new class of broad-spectrum anthelmintics for sheep in over 25 years. A key feature of monepantel is its efficacy against both larval (L4) and adult stages of major gastrointestinal nematodes, including multi-drug-resistant isolates of species like Haemonchus contortus.[1][2]
The Critical Distinction: Racemic Mixture vs. Active Enantiomer
Monepantel is often studied and was first developed from a racemic mixture. However, it is crucial to understand that the anthelmintic activity resides entirely within the (S)-enantiomer.[3] Experimental studies comparing the enantiomers demonstrated that the (S)-enantiomer (AAD 1566, monepantel) exhibited high efficacy, while the other enantiomer (AAD 96i) was devoid of any activity.[1][4]
This stereospecificity is fundamental to its mechanism of action. For the drug development professional, this means that while a racemic mixture may be used in initial screening, optimization and final formulation should focus on the purified, active (S)-enantiomer to maximize potency and minimize metabolic load from the inactive form. In this guide, "racemic monepantel" refers to the mixture, but the described activity is attributable to its active component.
Molecular Mechanism of Action
Monepantel's efficacy against nematodes resistant to other drug classes stems from its unique molecular target, which is absent in mammals, contributing to its excellent safety profile.[2][3]
The Target: Nematode-Specific Nicotinic Acetylcholine Receptors (nAChRs)
Monepantel targets a specific nematode subgroup of nicotinic acetylcholine receptors (nAChRs), which are critical ion channels in the nervous and muscular systems of worms.[2] Specifically, it acts on the DEG-3/DES-2 subfamily of nAChRs.[3][5] In Haemonchus contortus, the receptor is known as Hco-MPTL-1.[3]
Signaling Pathway to Paralysis
Unlike levamisole and pyrantel, which also target nAChRs but a different subtype, monepantel acts as a positive allosteric modulator or direct agonist on the DEG-3 type receptors.[2][6] This binding action locks the ion channel in an open state, leading to an uncontrolled influx of ions and depolarization of the muscle cells.[2] The result is a hypercontraction of the body wall muscles, causing irreversible spastic paralysis and, ultimately, the death and expulsion of the parasite.[2][7]
Core In Vitro Efficacy Assays
Phenotypic screening remains a cornerstone of anthelmintic drug discovery.[8] For monepantel, several robust in vitro assays are used to quantify its activity at different stages of the nematode life cycle. The choice of assay depends on the specific research question, from ovicidal to larvicidal effects.
The Larval Development Assay (LDA)
Causality & Rationale: The LDA is a comprehensive assay that measures the ability of a compound to inhibit the development of nematodes from the egg stage to the third-stage larvae (L3).[9][10] This is a critical assessment, as preventing parasites from reaching their infective stage is a primary goal of anthelmintic control. The assay effectively tests for both ovicidal and early-stage larvicidal activity over a multi-day incubation period.[11][12]
Detailed Protocol:
-
Egg Isolation: Isolate nematode eggs from fresh fecal samples using a series of sieves and a flotation method (e.g., saturated salt or sugar solution). Wash the eggs thoroughly to remove debris.[13]
-
Plate Preparation: Prepare serial dilutions of racemic monepantel in a suitable solvent (e.g., DMSO) and then in water or culture medium. Dispense these dilutions into a 96-well microtiter plate.[11] Include solvent-only (negative) and no-drug (positive) control wells.
-
Inoculation: Add a standardized suspension of purified eggs (e.g., 60-80 eggs per well) to each well.[12]
-
Nutrient & Antimicrobial Addition: Add a nutritive medium, such as yeast extract, to support larval development. Incorporate an antifungal agent (e.g., amphotericin B) to prevent contamination during the long incubation.[12][14]
-
Incubation: Incubate the plate at approximately 25-27°C for 6-7 days in a humidified chamber. This period allows control eggs to hatch and develop into L3 larvae.[12]
-
Development Arrest & Reading: After incubation, add a small drop of a killing agent like Lugol's iodine to each well to stop larval movement.
-
Quantification: Using an inverted microscope, count the number of eggs, L1, L2, and L3 larvae in each well. The primary endpoint is the inhibition of development to the L3 stage. Calculate the concentration that inhibits 50% of development (IC50).
The Larval Motility Assay
Causality & Rationale: This assay provides a direct and relatively rapid assessment of the primary paralytic effect of monepantel on infective L3 larvae.[15] Since monepantel's mode of action is to induce paralysis, a reduction in motility is a highly relevant and predictive endpoint for in vivo efficacy.[7][16]
Detailed Protocol:
-
Larvae Preparation: Harvest L3 larvae from fecal cultures (using a Baermann apparatus) or obtain them from a susceptible reference strain. If necessary, exsheath the larvae using a mild oxidizing agent (e.g., sodium hypochlorite) to improve drug uptake, though this step can vary.[9][14]
-
Plate Preparation: As with the LDA, prepare serial dilutions of racemic monepantel in a 24- or 96-well plate. Use a suitable culture medium like RPMI-1640.[17][18] Include appropriate solvent controls.
-
Inoculation: Add a standardized number of L3 larvae (e.g., 50-100 per well) to each well.[17][18]
-
Incubation: Incubate the plates at a physiologically relevant temperature (e.g., 16°C or 37°C, depending on the parasite) for a defined period, typically 24 to 72 hours.[17][18]
-
Motility Assessment: Assess larval motility at the end of the incubation period. This can be done manually by microscopic observation, where larvae are scored as motile or non-motile (paralyzed/dead).[19] Increasingly, automated or semi-automated systems that track larval movement are used to provide more objective, quantitative data.[9][15]
-
Data Analysis: For each concentration, calculate the percentage of non-motile larvae. Plot the dose-response curve and determine the IC50 value.
The Egg Hatch Assay (EHA)
Causality & Rationale: The EHA specifically measures the ovicidal activity of a compound by determining its ability to prevent nematode eggs from hatching.[20] While less common for AADs, which are primarily larvicidal and adulticidal, this assay is crucial for compounds that may target embryonic development and can provide a complete picture of a drug's lifecycle disruption capabilities.
Detailed Protocol:
-
Egg Isolation: Collect and purify fresh eggs as described for the LDA. It is critical to use eggs that have not yet begun significant embryonic development.[21]
-
Plate Preparation: In a 96-well plate, dispense serial dilutions of racemic monepantel. Include positive (e.g., a benzimidazole like thiabendazole) and negative (solvent) controls.[22]
-
Inoculation: Add a suspension of approximately 100-150 fresh eggs to each well.
-
Incubation: Incubate the plate at 25-27°C for 48 to 72 hours.[22][23] This allows eggs in the control wells to hatch.
-
Hatching Arrest & Reading: Add a drop of Lugol's iodine to each well to halt further development and kill hatched larvae.
-
Quantification: Under a microscope, count the number of unhatched eggs and the number of hatched first-stage (L1) larvae in each well.
-
Data Analysis: Calculate the percentage of eggs that hatched at each drug concentration relative to the negative control. Determine the effective concentration that prevents 50% of eggs from hatching (EC50).[23]
Quantitative Analysis of In Vitro Efficacy
The primary output of these assays is a dose-response relationship, from which key efficacy metrics are derived.
In Vitro Efficacy of Monepantel Against Various Nematode Species
The potency of monepantel varies between different nematode species and developmental stages. The following table summarizes published in vitro efficacy data.
| Nematode Species | Stage | Assay Type | Efficacy Metric (IC50 / EC100) | Source |
| Haemonchus contortus | Larval | Development | EC100: 0.01 - 0.04 µg/mL | [1] |
| Trichostrongylus colubriformis | Larval | Development | EC100: 0.01 - 0.04 µg/mL | [1] |
| Ancylostoma ceylanicum | Adult | Motility | IC50: 1.7 µg/mL | [7][16] |
| Ancylostoma ceylanicum | L3 Larvae | Motility | No effect observed | [7][16] |
| Trichuris muris | L3 Larvae | Motility | IC50: 78.7 µg/mL | [7][16] |
| Trichuris muris | Adult | Motility | No effect observed (>200 µg/mL) | [7] |
| Necator americanus | L3 & Adult | Motility | No effect observed | [7][16] |
Note: The EC100 values for H. contortus and T. colubriformis were for various AADs, including the precursor to monepantel, and demonstrate the high potency of this chemical class in vitro.[1]
Investigating Monepantel Resistance In Vitro
In vitro assays are invaluable tools for detecting and characterizing anthelmintic resistance. Resistance to monepantel has been reported in several nematode species.[24]
The primary method for in vitro resistance diagnosis is to perform one of the core assays (typically LDA or motility) on a suspected resistant isolate and compare its IC50 value to that of a known susceptible reference strain. A significant increase in the IC50 value for the field isolate is indicative of resistance. For example, studies on H. contortus have identified isolates with resistance factors of over 1000-fold towards monepantel in larval development assays.[25] These assays can also reveal sub-populations with varying levels of resistance within a single isolate.[25][26] This highlights the complexity of resistance and the power of in vitro tools to dissect it.
Conclusion
The in vitro evaluation of racemic monepantel provides a clear and quantifiable measure of its potent anthelmintic activity, which is driven exclusively by its (S)-enantiomer. Standardized protocols for larval development, motility, and egg hatch assays are essential for generating reliable and reproducible data. These assays are not only fundamental to the initial discovery and characterization of new AAD compounds but are also critical for monitoring the emergence and dynamics of resistance in the field. A thorough understanding of these in vitro techniques and the unique molecular mechanism of monepantel is indispensable for the next generation of research and development in anthelmintic science.
References
- Kaminsky, R., et al. (2008). Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate. Parasitology Research.
- Geary, T. G., & Maule, A. G. (2019). High-content approaches to anthelmintic drug screening. Trends in Parasitology.
- Tritten, L., et al. (2011). In Vitro and In Vivo Efficacy of Monepantel (AAD 1566) against Laboratory Models of Human Intestinal Nematode Infections. PLoS Neglected Tropical Diseases.
- Al Shehnah, D. (2020). Egg hatching protocol and an in vitro scoring system in Parascaris univalens larvae after exposure to anthelmintic drugs. DiVA portal.
- Drake, J., et al. (2020). An in vitro larval motility assay characterizes anthelmintic efficacy against Crenosoma vulpis, Angiostrongylus vasorum, and Aelurostrongylus abstrusus. American Journal of Veterinary Research.
- Noury, A., & Oukessou, M. (2022). Laboratory bioassays for the assessment of anthelmintic property of plant extracts against gastrointestinal nematodes. Moroccan Journal of Agricultural Sciences.
- Wikipedia. Monepantel.
- Wang, T., et al. (2017). An in vitro larval migration assay for assessing anthelmintic activity of different drug classes against Ascaris suum. Parasitology Research.
- von Samson-Himmelstjerna, G., et al. (2009). Standardization of the egg hatch test for the detection of benzimidazole resistance in parasitic nematodes. Parasitology Research.
- American Veterinary Medical Association Journals. (2020). An in vitro larval motility assay characterizes anthelmintic efficacy against Crenosoma vulpis, Angiostrongylus vasorum, and Aelurostrongylus abstrusus.
- Buxton, S. K., et al. (2018). Monepantel is a non-competitive antagonist of nicotinic acetylcholine receptors from Ascaris suum and Oesophagostomum dentatum. International Journal for Parasitology: Drugs and Drug Resistance.
- Dube, S., et al. (2022). Preliminary Phytochemical Composition and In Vitro Anthelmintic Activity of Aqueous and Ethanol Extracts of Olea africana against Mixed Gastrointestinal Worms in Dogs. Veterinary Sciences.
- Lanusse, C., & Alvarez, L. (2018). Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals. Pharmacology.
- Wikipedia. Egg hatch assay.
- Cheseto, X., & Jones, A. (2020). Anthelmintic drug discovery: target identification, screening methods and the role of open science. Parasitology.
- Tritten, L., et al. (2011). In vitro and in vivo efficacy of Monepantel (AAD 1566) against laboratory models of human intestinal nematode infections. PLoS Neglected Tropical Diseases.
- Várady, M., & Čorba, J. (2014). Monepantel: the most studied new anthelmintic drug of recent years. Parasitology.
- O’Neill, W., et al. (2014). A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility. PLOS ONE.
- Feyera, T., et al. (2022). Evaluation of in vitro methods of anthelmintic efficacy testing against Ascaridia galli. Journal of Helminthology.
- Kotze, A. C., et al. (2004). An in vitro larval motility assay to determine anthelmintic sensitivity for human hookworm and Strongyloides species. The American Journal of Tropical Medicine and Hygiene.
- Kotze, A. C., et al. (2018). Response of drug-susceptible and -resistant Haemonchus contortus larvae to monepantel and abamectin alone or in combination in vitro. Veterinary Parasitology.
- Godinez-Vidal, D., et al. (2024). In vitro compound toxicity protocol for nematodes. protocols.io.
- Lacey, E. (1995). Larval development assay. Google Patents.
- Lacey, E. (1995). Larval development assay. Google Patents.
- Albonico, M., et al. (2005). Development of the egg hatch assay for detection of anthelminthic resistance in human hookworms. International Journal for Parasitology.
- Elmahy, R., et al. (2023). Automated larval motility assays reveal links between eprinomectin treatment failure and drug resistance in Haemonchus contortus. Parasites & Vectors.
- Kotze, A. C., et al. (2004). An in vitro larval motility assay to determine anthelmintic sensitivity for human hookworm and Strongyloides species. ResearchGate.
- Feyera, T., et al. (2022). Evaluation of in vitro methods of anthelmintic efficacy testing against Ascaridia galli. ResearchGate.
- Sargison, N., et al. (2019). Genotypic characterisation of monepantel resistance in historical and newly derived field strains of Teladorsagia circumcincta. International Journal for Parasitology: Drugs and Drug Resistance.
- MSD Veterinary Manual. Resistance to Anthelmintics in Animals.
- Kotze, A. C., et al. (2018). Response of drug-susceptible and -resistant Haemonchus contortus larvae to monepantel and abamectin alone or in combination in vitro. ResearchGate.
- Feyera, T., et al. (2022). Evaluation of in vitro methods of anthelmintic efficacy testing against Ascaridia galli. Cambridge University Press.
- Kotze, A. C., & Le Jambre, L. (2018). The use of the larval development assay for predicting the in vivo efficacy of levamisole against Haemonchus contortus and Trichostrongylus colubriformis. Veterinary Parasitology.
- Ramos, R. N., et al. (2019). In vivo selection for Haemonchus contortus resistance to monepantel. Journal of Helminthology.
- Jones, A. K., et al. (2023). Structural insights into the molecular effects of the anthelmintics monepantel and betaine on the Caenorhabditis elegans acetylcholine receptor ACR-23. bioRxiv.
- Moreno, L., et al. (2023). In vitro analysis of the activities of commercial anthelmintics in the presence of inhibitors of xenobiotic detoxification pathways in Haemonchus contortus exsheathed L3 stage. Parasitology Research.
Sources
- 1. Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monepantel: the most studied new anthelmintic drug of recent years | Parasitology | Cambridge Core [cambridge.org]
- 3. Monepantel - Wikipedia [en.wikipedia.org]
- 4. Structural insights into the molecular effects of the anthelmintics monepantel and betaine on the Caenorhabditis elegans acetylcholine receptor ACR-23 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monepantel is a non-competitive antagonist of nicotinic acetylcholine receptors from Ascaris suum and Oesophagostomum dentatum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 7. In Vitro and In Vivo Efficacy of Monepantel (AAD 1566) against Laboratory Models of Human Intestinal Nematode Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anthelmintic drug discovery: target identification, screening methods and the role of open science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Automated larval motility assays reveal links between eprinomectin treatment failure and drug resistance in Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The use of the larval development assay for predicting the in vivo efficacy of levamisole against Haemonchus contortus and Trichostrongylus colubriformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WO1995009246A1 - Larval development assay - Google Patents [patents.google.com]
- 12. WO1995009246A1 - Larval development assay - Google Patents [patents.google.com]
- 13. cambridge.org [cambridge.org]
- 14. agromaroc.com [agromaroc.com]
- 15. A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility | PLOS Neglected Tropical Diseases [journals.plos.org]
- 16. In vitro and in vivo efficacy of Monepantel (AAD 1566) against laboratory models of human intestinal nematode infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. avmajournals.avma.org [avmajournals.avma.org]
- 18. avmajournals.avma.org [avmajournals.avma.org]
- 19. researchgate.net [researchgate.net]
- 20. Egg hatch assay - Wikipedia [en.wikipedia.org]
- 21. Standardization of the egg hatch test for the detection of benzimidazole resistance in parasitic nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Preliminary Phytochemical Composition and In Vitro Anthelmintic Activity of Aqueous and Ethanol Extracts of Olea africana against Mixed Gastrointestinal Worms in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Development of the egg hatch assay for detection of anthelminthic resistance in human hookworms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Resistance to Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 25. Response of drug-susceptible and -resistant Haemonchus contortus larvae to monepantel and abamectin alone or in combination in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Genotypic characterisation of monepantel resistance in historical and newly derived field strains of Teladorsagia circumcincta - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Target of Rac-Monepantel in Haemonchus contortus: A Technical Guide
Abstract
The rapid emergence of anthelmintic resistance in parasitic nematodes, particularly the blood-feeding gastrointestinal parasite Haemonchus contortus, poses a significant threat to livestock production globally.[1][2][3][4][5] Monepantel, the first compound from the amino-acetonitrile derivative (AAD) class, offered a novel mode of action effective against nematode strains resistant to other anthelmintic classes.[6][7][8][9] This technical guide provides an in-depth exploration of the scientific journey to identify and validate the molecular target of Rac-Monepantel in H. contortus. We will delve into the experimental strategies, from classical forward genetics in the model organism Caenorhabditis elegans to the precise molecular characterization of the target in H. contortus, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Imperative for Novel Anthelmintics and the Rise of Monepantel
The control of parasitic nematodes in livestock has historically relied on a limited number of anthelmintic classes, primarily benzimidazoles, macrocyclic lactones, and imidazothiazoles.[10] However, the remarkable genetic diversity and rapid life cycle of parasites like H. contortus have facilitated the widespread development of resistance to these drugs, often in the form of multi-drug resistance.[1][2][3][4][5] This escalating crisis necessitated the discovery of anthelmintics with novel mechanisms of action.
Monepantel emerged as a promising solution, demonstrating broad-spectrum efficacy against major gastrointestinal nematodes, including those resistant to existing drug classes.[7][9] Its unique chemical structure and mode of action signaled a breakthrough in the fight against anthelmintic resistance. The critical next step was to elucidate its precise molecular target, a process known as target deconvolution, which is essential for understanding its mechanism of action, predicting potential resistance mechanisms, and guiding the development of future anthelmintics.[11][12][13]
The Initial Breakthrough: A Forward Genetics Approach in C. elegans
The journey to identify the target of monepantel began not in the parasitic H. contortus, but in the free-living nematode Caenorhabditis elegans. The genetic tractability of C. elegans, including its short generation time and the availability of powerful genetic tools, makes it an invaluable model organism for anthelmintic research.[13][14]
The core strategy employed was a forward genetics screen . This classical approach involves inducing random mutations in a population of organisms and then screening for individuals that exhibit a specific phenotype—in this case, resistance to monepantel.
Experimental Rationale:
The logic behind this approach is that resistance to a drug is often conferred by mutations in the gene encoding the drug's target or in genes involved in the target's signaling pathway. By identifying the mutated gene in the resistant worms, one can pinpoint the drug's molecular target.
Workflow: Forward Genetics Screen for Monepantel Resistance
The following diagram illustrates the key steps in the forward genetics screen that led to the initial identification of the monepantel target.
Caption: Workflow of the forward genetics screen in C. elegans.
This screen successfully identified a gene named acr-23, which encodes a nicotinic acetylcholine receptor (nAChR) subunit belonging to the nematode-specific DEG-3 family.[2] Mutations in acr-23 conferred a high level of resistance to monepantel, providing the first strong evidence that this receptor was the primary target.
From Model to Parasite: Identifying the Homologue in Haemonchus contortus
With the target identified in C. elegans, the next logical and critical step was to find its counterpart in the economically important parasite, H. contortus.
Bioinformatic Approach:
Researchers utilized the genomic and transcriptomic data available for H. contortus to search for a gene with high sequence similarity to the C. elegans acr-23. This bioinformatic approach led to the identification of a homologous gene in H. contortus, which was aptly named Hco-mptl-1 .[2]
Validation of Hco-mptl-1 as the Monepantel Target
Identifying a homologous gene is a significant step, but it is not definitive proof of its function as the drug target. Rigorous experimental validation is paramount.
Analysis of Monepantel-Resistant H. contortus Strains
A crucial line of evidence came from the analysis of H. contortus strains that had developed resistance to monepantel in the field or through laboratory selection.[2][15]
Key Findings:
-
Loss-of-Function Mutations: Sequencing of the Hco-mptl-1 gene in these resistant isolates revealed a variety of mutations, including deletions, premature stop codons, and alterations in intron-exon boundaries.[2][16]
-
Truncated Proteins: These mutations were predicted to result in truncated or non-functional MPTL-1 receptor proteins.[16][17] The presence of these loss-of-function mutations in resistant worms strongly suggested that a functional MPTL-1 receptor is necessary for monepantel's efficacy.
The following table summarizes the types of mutations found in the Hco-mptl-1 gene of monepantel-resistant H. contortus.
| Mutation Type | Consequence on MPTL-1 Protein | Reference |
| Intron Retention | Premature stop codon, leading to a truncated protein. | [16] |
| Deletions | Frameshift mutations and premature stop codons. | [2] |
| Single Nucleotide Polymorphisms (SNPs) | Can lead to amino acid changes or premature stop codons. | [16] |
Electrophysiological Characterization in a Heterologous System
To directly study the interaction between monepantel and the Hco-MPTL-1 receptor, the Hco-mptl-1 gene was expressed in a heterologous system, typically Xenopus oocytes.[6] This allows for the functional characterization of the receptor in a controlled environment, free from the complexities of the nematode's native cellular machinery.
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
cRNA Injection: Synthesize complementary RNA (cRNA) from the cloned Hco-mptl-1 gene.
-
Oocyte Injection: Microinject the cRNA into mature Xenopus laevis oocytes.
-
Incubation: Incubate the oocytes for 2-5 days to allow for the expression and insertion of the MPTL-1 receptors into the oocyte membrane.
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a buffer solution.
-
Impale the oocyte with two microelectrodes, one for voltage clamping and the other for current recording.
-
Apply monepantel to the perfusion solution.
-
Record the ion currents flowing across the oocyte membrane in response to monepantel application.
-
Key Observations from Electrophysiological Studies:
-
Direct Agonist Activity: At higher concentrations, monepantel acts as a direct agonist, opening the MPTL-1 channel.[6]
-
Positive Allosteric Modulator: At lower, more physiologically relevant concentrations, monepantel acts as a positive allosteric modulator, potentiating the effect of acetylcholine, the natural ligand of the receptor.[6]
-
Irreversible Channel Opening: The binding of monepantel leads to a prolonged and essentially irreversible opening of the MPTL-1 ion channel.[6] This uncontrolled influx of ions results in depolarization of muscle cells, leading to spastic paralysis and eventual death of the nematode.[6][10]
The following diagram illustrates the proposed mechanism of action of monepantel at the MPTL-1 receptor.
Caption: Mechanism of action of monepantel at the MPTL-1 receptor.
The Broader Context: The DEG-3 Subfamily of nAChRs
The MPTL-1 receptor belongs to a nematode-specific subfamily of nicotinic acetylcholine receptors known as the DEG-3 subfamily.[7][17] The absence of this receptor subfamily in mammals is a key reason for the high selectivity and favorable safety profile of monepantel.[7][] This highlights the importance of identifying parasite-specific targets in modern anthelmintic drug discovery.[11][12][19]
Conclusion: A Paradigm for Target-Based Anthelmintic Discovery
The identification of Hco-mptl-1 as the molecular target of monepantel in Haemonchus contortus stands as a landmark achievement in veterinary parasitology. It exemplifies a successful target deconvolution strategy that seamlessly integrated classical genetics in a model organism with modern molecular and electrophysiological techniques in the target parasite. This comprehensive understanding of monepantel's mechanism of action not only provides a rational basis for its use but also equips the scientific community with the knowledge to monitor and potentially mitigate the development of resistance. The journey to uncover the secrets of monepantel serves as a powerful blueprint for the discovery and development of the next generation of anthelmintics.
References
-
Target identification and validation for anthelmintic discovery. Expert Opinion on Drug Discovery. [Link]
-
Rufener L, Sige El, Baur R, Beech R, Puoti A, Kaminsky R. MONEPANTEL – DETAILED MODE OF ACTION AGAINST GASTRO-INTESTINAL NEMATODES. SciQuest. [Link]
-
Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals. MSD Veterinary Manual. [Link]
-
Target identification and validation for anthelmintic discovery. PubMed. [Link]
-
Haemonchus contortus as a paradigm and model to study anthelmintic drug resistance. PubMed. [Link]
-
Monepantel. Wikipedia. [Link]
-
Haemonchus contortus as a paradigm and model to study anthelmintic drug resistance. Cambridge University Press & Assessment. [Link]
-
Mutations in the Hco-mptl-1 gene in a field-derived monepantel-resistant isolate of Haemonchus contortus. PubMed. [Link]
-
Monepantel is a non-competitive antagonist of nicotinic acetylcholine receptors from Ascaris suum and Oesophagostomum dentatum. National Institutes of Health. [Link]
-
Target identification and validation for anthelmintic discovery. Taylor & Francis Online. [Link]
-
Mutations in the Hco-mptl-1 gene in a field-derived monepantel-resistant isolate of Haemonchus contortus. ResearchGate. [Link]
-
Anthelmintic drug discovery: target identification, screening methods and the role of open science. PubMed Central. [Link]
-
In vivo selection for Haemonchus contortus resistance to monepantel. Cambridge Core. [Link]
-
Advances in Anthelmintic Target Identification. PubMed. [Link]
-
Evaluation of changes in drug susceptibility and population genetic structure in Haemonchus contortus following worm replacement as a means to reverse the impact of multiple-anthelmintic resistance on a sheep farm. National Institutes of Health. [Link]
-
Genetic variability following selection of Haemonchus contortus with anthelmintics. PubMed. [Link]
-
Anthelmintic Resistance in Haemonchus contortus: History, Mechanisms and Diagnosis. UQ eSpace. [Link]
-
Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate. National Institutes of Health. [Link]
Sources
- 1. Haemonchus contortus as a paradigm and model to study anthelmintic drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Haemonchus contortus as a paradigm and model to study anthelmintic drug resistance | Parasitology | Cambridge Core [cambridge.org]
- 3. Evaluation of changes in drug susceptibility and population genetic structure in Haemonchus contortus following worm replacement as a means to reverse the impact of multiple-anthelmintic resistance on a sheep farm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic variability following selection of Haemonchus contortus with anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. sciquest.org.nz [sciquest.org.nz]
- 7. Monepantel - Wikipedia [en.wikipedia.org]
- 8. Monepantel is a non-competitive antagonist of nicotinic acetylcholine receptors from Ascaris suum and Oesophagostomum dentatum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 11. Target identification and validation for anthelmintic discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Advances in Anthelmintic Target Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anthelmintic drug discovery: target identification, screening methods and the role of open science - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo selection for Haemonchus contortus resistance to monepantel | Journal of Helminthology | Cambridge Core [cambridge.org]
- 16. Mutations in the Hco-mptl-1 gene in a field-derived monepantel-resistant isolate of Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
Introduction: A Strategic Approach to the Safety Evaluation of Rac-Monepantel
An In-Depth Technical Guide to the Preliminary Toxicity Screening of Rac-Monepantel
Monepantel, an amino-acetonitrile derivative (AAD), represents a significant advancement in anthelmintic therapy due to its novel mechanism of action, which is effective against nematode strains resistant to conventional drug classes.[1][2] It is commercially available for veterinary use, primarily in sheep and goats, as the (S)-enantiomer, which is the active form.[3] This guide focuses on the preliminary toxicity screening of This compound , the racemic mixture. A thorough toxicological evaluation is a cornerstone of drug development, ensuring safety and defining the therapeutic window. For a compound like Monepantel, the screening strategy is fundamentally shaped by its unique mode of action.
Monepantel selectively targets a nematode-specific clade of nicotinic acetylcholine receptor (nAChR) subunits, specifically the DEG-3 subfamily (like Hco-MPTL-1 in Haemonchus contortus).[3][4] This agonistic binding leads to an uncontrolled ion influx, causing spastic paralysis and death of the worm.[5] The absence of this specific receptor subfamily in mammals is the primary reason for Monepantel's high therapeutic index and excellent safety profile in target animal species.[1][3]
Therefore, the preliminary toxicity screening is not just a regulatory checklist; it is a process of scientific validation. It aims to confirm the predicted low mammalian toxicity, identify any potential off-target effects at high exposure levels, characterize the toxicokinetic profile, and establish a No-Observed-Adverse-Effect Level (NOAEL) to guide further development or risk assessment. This guide provides a framework for this evaluation, grounded in established toxicological principles and tailored to the specific properties of this compound.
Pharmacokinetics and Metabolism: The Key to Study Design
A prerequisite for designing and interpreting toxicity studies is understanding the compound's absorption, distribution, metabolism, and excretion (ADME) profile. After oral administration, Monepantel is rapidly absorbed and extensively metabolized, primarily to Monepantel Sulfone .[1][4] This major metabolite is also anthelmintically active and has a much longer residence time in the body than the parent compound.[1][3][4]
Key Implications for Toxicity Screening:
-
Metabolite Activity: Toxicity assessment must consider the combined exposure to both the parent drug and its active sulfone metabolite.
-
Species Differences: While metabolite patterns are broadly comparable across species, biotransformation rates can differ. For instance, in vitro studies showed higher metabolism rates in dogs than in humans.[6] Rodent models (rats) have been extensively used and provide a solid basis for preliminary screening.[6][7]
-
CYP450 Induction: Monepantel has been shown to induce hepatic cytochrome P450 enzymes, particularly CYP3A, in sheep.[8] This necessitates an evaluation of potential drug-drug interactions and is a key endpoint in hepatotoxicity assessments.
Caption: ADME pathway of this compound.
Part 1: In Vitro Toxicity Screening
In vitro assays are the first line of investigation, providing rapid, cost-effective, and ethically sound (3Rs: Replace, Reduce, Refine) methods to identify potential cellular liabilities.[9]
General Cytotoxicity Assessment
This initial screen assesses the baseline toxicity of this compound against mammalian cells to determine the concentration range for subsequent, more specific assays.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Lines:
-
HepG2 (Human Hepatocellular Carcinoma): To assess potential hepatotoxicity.
-
NIH/3T3 (Mouse Embryonic Fibroblast): A standard, non-transformed cell line for general cytotoxicity.
-
-
Procedure:
-
Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Create a serial dilution series in the culture medium, typically ranging from 0.1 µM to 1000 µM. Ensure the final DMSO concentration is ≤0.5% in all wells.
-
Replace the old medium with the medium containing the various concentrations of this compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plates for 24 or 48 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ (half-maximal inhibitory concentration). Given Monepantel's known safety profile, a high IC₅₀ (>100 µM) is expected.
Genotoxicity Assessment
A standard battery of tests is required to assess the potential for genetic damage.[7][10] Based on extensive regulatory evaluation, Monepantel has been consistently found to be non-genotoxic.[7][10] The screening process should confirm these findings for the specific racemate being tested.
Standard Genotoxicity Battery:
-
Bacterial Reverse Mutation Test (Ames Test): Detects gene mutations using various strains of Salmonella typhimurium and Escherichia coli.
-
In Vitro Mammalian Chromosomal Aberration Test: Evaluates the potential to induce structural chromosomal damage in cultured mammalian cells (e.g., Chinese Hamster Ovary cells).
-
In Vitro Mammalian Cell Micronucleus Test: Detects whole chromosome loss or fragments (clastogenicity) in cultured cells.
Hepatotoxicity and Metabolic Interaction
Since the liver is the primary site of metabolism and a potential target organ at high doses, a focused in vitro assessment is critical.[4][7]
Experimental Protocol: CYP3A4 Induction Assay in Human Hepatocytes
-
Cell System: Cryopreserved primary human hepatocytes are the gold standard. Alternatively, inducible cell lines like HepaRG™ can be used.
-
Procedure:
-
Culture hepatocytes in appropriate medium.
-
Treat cells for 48-72 hours with this compound at non-cytotoxic concentrations (e.g., 1, 10, 50 µM).
-
Include a vehicle control (DMSO), a known negative control, and a positive control inducer (e.g., 20 µM Rifampicin for CYP3A4).
-
After treatment, assess CYP3A4 induction via two methods:
-
Enzymatic Activity: Incubate cells with a CYP3A4-specific substrate (e.g., midazolam or a fluorogenic probe) and measure metabolite formation via LC-MS/MS or fluorescence.
-
mRNA Expression: Isolate total RNA, perform reverse transcription to cDNA, and quantify CYP3A4 mRNA levels using quantitative PCR (qPCR). Normalize to a housekeeping gene.
-
-
-
Data Analysis: Express results as fold-induction over the vehicle control. A significant, concentration-dependent increase in activity and/or mRNA levels indicates an induction potential. This was observed for Monepantel in sheep.[8]
Sources
- 1. Monepantel: the most studied new anthelmintic drug of recent years | Parasitology | Cambridge Core [cambridge.org]
- 2. Monepantel: the most studied new anthelmintic drug of recent years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monepantel - Wikipedia [en.wikipedia.org]
- 4. parasitipedia.net [parasitipedia.net]
- 5. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. apvma.gov.au [apvma.gov.au]
- 8. Monepantel induces hepatic cytochromes p450 in sheep in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biobostonconsulting.com [biobostonconsulting.com]
- 10. fsc.go.jp [fsc.go.jp]
The Amino-Acetonitrile Derivatives (AADs): A Technical Guide to a Novel Class of Anthelmintics
Introduction: A New Paradigm in Helminth Control
The relentless rise of anthelmintic resistance in parasitic nematodes of livestock, coupled with a limited arsenal for treating human soil-transmitted helminthiases, has precipitated a critical need for novel chemical classes of anthelmintics. The discovery of amino-acetonitrile derivatives (AADs) represents a landmark advancement in this ongoing battle, offering a unique mode of action and potent efficacy against a wide spectrum of nematodes, including multi-drug resistant strains.[1][2] This technical guide provides an in-depth exploration of the AAD class, with a focus on their core mechanism, structure-activity relationships, resistance profiles, and the key experimental protocols underpinning their research and development.
The AADs are a class of synthetic, low molecular weight compounds first identified through high-throughput screening programs.[3][4] The inaugural and most prominent member of this class to reach commercialization is monepantel (formerly AAD 1566).[2][5] The introduction of monepantel marked the first new anthelmintic class for sheep in over two decades, providing a critical tool against gastrointestinal nematodes that had developed resistance to the three primary anthelmintic classes: benzimidazoles, imidothiazoles (e.g., levamisole), and macrocyclic lactones.[2][6] The defining characteristic of AADs is their novel mechanism of action, which targets a nematode-specific pathway, thereby contributing to their high safety margin in mammals.[2][6]
Mechanism of Action: Exploiting a Nematode-Specific Nicotinic Acetylcholine Receptor
The anthelmintic activity of AADs is rooted in their highly specific interaction with a unique subclass of nematode nicotinic acetylcholine receptors (nAChRs).[2] This specificity is a cornerstone of their favorable safety profile in host animals.[2]
The Molecular Target: A Novel Subclass of nAChRs
The primary molecular target of AADs has been identified as a unique, nematode-specific clade of nAChR subunits belonging to the DEG-3 subfamily.[3][7] In the parasitic nematode Haemonchus contortus, this receptor subunit is designated MPTL-1.[8] The orthologue in the model organism Caenorhabditis elegans is ACR-23.[8][9] The absence of this specific DEG-3 subfamily of receptors in mammals is a key factor in the selective toxicity of AADs towards nematodes.[5]
Signaling Pathway and Physiological Effect
Amino-acetonitrile derivatives such as monepantel function as positive allosteric modulators at nanomolar concentrations and as direct agonists at higher concentrations of the MPTL-1 receptor.[8] This dual action leads to the irreversible opening of the ion channel.[8][10] The binding of the AAD to the receptor locks it in an open conformation, resulting in a constant, uncontrolled influx of ions into the muscle cells.[8][10] This leads to depolarization of the muscle cell membrane, causing spastic paralysis of the nematode.[3][5] The paralyzed worms are unable to maintain their position in the gastrointestinal tract and are subsequently expelled from the host, leading to their death.[8]
Structure-Activity Relationships (SAR)
The discovery of the AAD class spurred extensive research into the relationship between their chemical structure and anthelmintic activity. These compounds are characterized by an amino-acetonitrile core with various aryloxy and aroyl moieties.[1] Systematic modifications of these moieties have been shown to significantly impact the potency and spectrum of activity of the derivatives.
| Moiety | Modification | Impact on Activity | Reference |
| Aroyl Group | Introduction of electron-withdrawing groups (e.g., trifluoromethyl) | Generally increases potency | [4] |
| Aryloxy Group | Substitution pattern and nature of substituents | Influences spectrum of activity against different nematode species | [4] |
| Amino-acetonitrile Core | Stereochemistry | The (S)-enantiomer is the active form | [5] |
This table provides a generalized summary of SAR observations. Specific substitutions can have complex effects on efficacy and pharmacokinetic properties.
Pharmacokinetics of Monepantel
Following oral administration in sheep, monepantel is rapidly absorbed and extensively metabolized to monepantel sulfone.[5][11] This major metabolite is also anthelmintically active and has a much longer half-life than the parent compound, contributing significantly to the overall efficacy.[7][11] The pharmacokinetic properties of monepantel and its sulfone metabolite are crucial for determining appropriate dosing regimens and withdrawal periods.[11] Studies have shown that factors such as breed, age, and gender can influence the pharmacokinetics and, to some extent, the efficacy of monepantel, although the recommended dose of 2.5 mg/kg in sheep is generally effective across these variables.[12]
Mechanisms of Resistance
A significant advantage of the AADs is their efficacy against nematode populations resistant to other major anthelmintic classes.[6][9] However, as with any anthelmintic, the potential for resistance development exists. Resistance to monepantel has been reported in several countries in nematode species such as Haemonchus contortus, Teladorsagia circumcincta, and Trichostrongylus colubriformis.[5]
The primary mechanism of resistance to AADs is linked to genetic modifications in the target receptor. Alterations in the mptl-1 gene can lead to a receptor that is less sensitive to the action of the drug. Reduced expression levels of the genes encoding the nAChR subunits have also been implicated in resistance to other cholinergic anthelmintics and are a potential mechanism for AAD resistance.[13]
Experimental Protocol: In Vitro Larval Migration Inhibition Assay (LMIA)
In vitro assays are crucial for the initial screening of new anthelmintic compounds and for monitoring the development of resistance.[14][15] The Larval Migration Inhibition Assay (LMIA) is a commonly used method to assess the efficacy of anthelmintics against the larval stages of nematodes.
Objective: To determine the concentration of an AAD compound that inhibits 50% of larval migration (EC50).
Materials:
-
Third-stage (L3) larvae of the target nematode species (e.g., Haemonchus contortus)
-
96-well microtiter plates
-
Agarose
-
Phosphate-buffered saline (PBS)
-
Test compound (AAD) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., monepantel of known concentration)
-
Negative control (solvent only)
-
Incubator (37°C)
-
Inverted microscope
Methodology:
-
Preparation of Agar Plates:
-
Prepare a 0.7% (w/v) agarose solution in PBS.
-
Dispense 100 µL of the molten agarose into each well of a 96-well plate.
-
Allow the agarose to solidify at room temperature.
-
-
Preparation of Larval Suspension:
-
Wash the L3 larvae several times with PBS to remove any contaminants.
-
Prepare a larval suspension of approximately 1000 larvae/mL in PBS.
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of the test AAD compound.
-
Perform serial dilutions of the stock solution in PBS to obtain the desired test concentrations.
-
Prepare dilutions for the positive and negative controls.
-
-
Assay Setup:
-
Add 50 µL of the larval suspension to the center of the solidified agarose in each well.
-
Carefully add 50 µL of the corresponding drug dilution, positive control, or negative control to the well, around the larval droplet.
-
Each concentration should be tested in triplicate.
-
-
Incubation:
-
Incubate the plates at 37°C for 24 hours.
-
-
Data Collection:
-
After incubation, count the number of larvae that have migrated from the center to the periphery of the well using an inverted microscope.
-
Count the number of non-migrated larvae in the center.
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition for each concentration relative to the negative control.
-
Plot the percentage of inhibition against the log of the drug concentration.
-
Determine the EC50 value using a suitable statistical software package (e.g., using a sigmoidal dose-response curve fit).
-
Conclusion
The amino-acetonitrile derivatives represent a significant breakthrough in the field of anthelmintic drug development. Their novel mode of action, targeting a nematode-specific nAChR, provides a high degree of selectivity and efficacy, particularly against multi-drug resistant nematode populations.[2] The commercialization of monepantel has provided a much-needed tool for the control of parasitic nematodes in livestock. Continued research into the structure-activity relationships, mechanisms of resistance, and development of new AAD compounds is essential to prolong the utility of this important class of anthelmintics and to stay ahead in the evolutionary arms race against parasitic helminths.
References
-
Kaminsky, R., et al. (2008). Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate. Parasitology Research, 103(5), 931–939. [Link]
-
MSD Veterinary Manual. (n.d.). Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals. MSD Veterinary Manual. [Link]
-
Wikipedia. (2023, December 2). Monepantel. Wikipedia. [Link]
-
Rufener, L., et al. (2013). MONEPANTEL – DETAILED MODE OF ACTION AGAINST GASTRO-INTESTINAL NEMATODES. SciQuest. [Link]
-
MSD Veterinary Manual. (n.d.). Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals. MSD Veterinary Manual. [Link]
-
WormBoss. (n.d.). Amino-Acetonitrile Derivatives (AADs or 'orange'). WormBoss. [Link]
-
Jabbar, A. (2014). Monepantel: the most studied new anthelmintic drug of recent years. Parasitology, 141(12), 1547-1555. [Link]
-
Ducray, P., et al. (2008). Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds. Bioorganic & Medicinal Chemistry Letters, 18(9), 2935-2938. [Link]
-
Kaminsky, R., & Rufener, L. (2012). Monepantel: From Discovery to Mode of Action. In Parasitic Helminths (pp. 1-18). InTech. [Link]
-
ResearchGate. (2025). Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds. ResearchGate. [Link]
-
Martin, R. J., et al. (2012). A brief review on the mode of action of antinematodal drugs. Veterinary Parasitology, 186(3-4), 131-139. [Link]
-
Raza, A., et al. (2021). Anthelmintic Resistance and Its Mechanism: A Review. Veterinary Medicine International, 2021, 6692997. [Link]
-
Keiser, J. (2020). High-content approaches to anthelmintic drug screening. Trends in Parasitology, 36(1), 60-72. [Link]
-
Hosking, B. C., et al. (2010). Effect of route of administration on the efficacy and pharmacokinetics of an experimental formulation of the amino-acetonitrile derivative monepantel in sheep. The Veterinary Record, 166(16), 493-497. [Link]
-
Slocombe, J. O. D., & Geary, T. G. (2018). Anthelmintic drug discovery: target identification, screening methods and the role of open science. International Journal for Parasitology: Drugs and Drug Resistance, 8(2), 175-186. [Link]
-
Hosking, B. C., et al. (2008). Dose determination studies for monepantel, an amino-acetonitrile derivative, against fourth stage gastro-intestinal nematode larvae infecting sheep. Veterinary Parasitology, 157(1-2), 72-80. [Link]
-
Karadzovska, D., et al. (2009). Pharmacokinetics of monepantel and its sulfone metabolite, monepantel sulfone, after intravenous and oral administration in sheep. Journal of Veterinary Pharmacology and Therapeutics, 32(4), 359-367. [Link]
-
Hosking, B. C., et al. (2010). The effect of sheep breed, age, and gender on the pharmacokinetics and efficacy of monepantel, an amino-acetonitrile derivative. Journal of Veterinary Pharmacology and Therapeutics, 33(3), 256-264. [Link]
-
Martin, R. J., et al. (2017). Anthelmintic drugs and nematicides: studies in Caenorhabditis elegans. WormBook, 2017, 1-46. [Link]
-
Wang, C., et al. (2017). An in vitro larval migration assay for assessing anthelmintic activity of different drug classes against Ascaris suum. Veterinary Parasitology, 245, 114-118. [Link]
Sources
- 1. Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Monepantel: the most studied new anthelmintic drug of recent years | Parasitology | Cambridge Core [cambridge.org]
- 4. Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monepantel - Wikipedia [en.wikipedia.org]
- 6. wormboss.com.au [wormboss.com.au]
- 7. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 8. sciquest.org.nz [sciquest.org.nz]
- 9. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 11. Pharmacokinetics of monepantel and its sulfone metabolite, monepantel sulfone, after intravenous and oral administration in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of sheep breed, age, and gender on the pharmacokinetics and efficacy of monepantel, an amino-acetonitrile derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anthelmintic Resistance and Its Mechanism: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-content approaches to anthelmintic drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An in vitro larval migration assay for assessing anthelmintic activity of different drug classes against Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide for the Initial Investigation of Rac-Monepantel Resistance
Introduction: The emergence of anthelmintic resistance is a critical threat to livestock health and productivity worldwide.[1] Monepantel, the first compound in the amino-acetonitrile derivative (AAD) class, was introduced as a vital tool against gastrointestinal nematodes, particularly those resistant to older drug classes.[2][3] Its novel mode of action provided a much-needed solution, but resistance has inevitably been reported in key parasitic nematodes such as Haemonchus contortus, Teladorsagia circumcincta, and Trichostrongylus colubriformis.[4][5][6] Understanding the initial stages of this resistance is paramount for developing effective management strategies and preserving the utility of this important anthelmintic class.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct initial investigations into suspected Rac-Monepantel (MPTL) resistance. We will move from the foundational pharmacology and mechanism of action to detailed protocols for phenotypic and genotypic characterization, emphasizing the causality behind experimental choices to ensure robust and reliable outcomes.
Section 1: Foundational Principles of Monepantel Action and Metabolism
A thorough investigation into resistance must be grounded in a clear understanding of the drug's mechanism. Resistance is, fundamentally, the parasite's evolutionary answer to a specific biochemical challenge.
Mechanism of Action: Targeting a Unique Nematode Receptor
Monepantel's efficacy stems from its specific interaction with a unique, nematode-specific clade of nicotinic acetylcholine receptors (nAChRs).[3] The primary molecular target is the MPTL-1 receptor (the homolog of ACR-23 in the model organism Caenorhabditis elegans), a ligand-gated ion channel belonging to the DEG-3 subfamily.[2][3][5]
Monepantel acts as a positive allosteric modulator or a direct agonist at this receptor.[7] This binding event locks the channel in an open state, resulting in an uncontrolled influx of ions, primarily Na⁺ and K⁺.[5] The subsequent depolarization of muscle cells leads to spastic paralysis, an inability to feed, and eventual expulsion and death of the nematode.[3][7] This unique target, distinct from those of benzimidazoles, macrocyclic lactones, and levamisole, is why MPTL was initially effective against multi-drug resistant strains.[2][8]
Caption: Mechanism of Monepantel action and the primary point of resistance.
Pharmacokinetics: The Role of the Active Metabolite
Upon oral administration, monepantel is rapidly absorbed and metabolized in the host's liver.[9] The parent compound is quickly converted to its sulfone metabolite, monepantel sulfone (MOP.SO₂), which is also anthelmintically active and becomes the predominant entity in the bloodstream.[3][9][10] This is a critical consideration for any investigation; the selective pressure on the parasite population is exerted by both the parent drug and its active metabolite.
Rationale for Consideration: Understanding that MOP.SO₂ is the main active metabolite is crucial for designing in vitro assays. While using the parent MPTL compound is standard, awareness of the metabolite's properties can inform studies on potential differences in transport or target affinity within the parasite.
| Parameter | Monepantel (Parent) | Monepantel Sulfone (Metabolite) | Source(s) |
| Predominance in Blood | Lower | Higher (predominates after ~4h) | [10] |
| Anthelmintic Activity | Active | Active | [3][9] |
| Bioavailability (Oral) | ~31% | High (similar to IV MPTL admin) | [3][10] |
| Mean Residence Time | ~4.9 hours | ~111 hours | [10] |
Table 1: Key Pharmacokinetic Parameters of Monepantel and its Active Sulfone Metabolite in Sheep.
Section 2: A Phased Approach to Resistance Investigation
A logical, phased workflow is essential to move from a field-level suspicion to a confirmed molecular basis of resistance. This ensures that resources are used efficiently and that each step provides a self-validating foundation for the next.
Caption: Phased workflow for investigating Monepantel resistance.
Phase 1: Phenotypic Characterization
The first step is to confirm that the observed treatment failure is due to genuine biological resistance and to quantify its extent.
The FECRT is the gold-standard field diagnostic for assessing anthelmintic efficacy.[11] It compares the fecal egg counts (FEC) in a group of animals before and after treatment to a non-treated control group.
Causality Behind the Method: The inclusion of an untreated control group is non-negotiable. It differentiates a true lack of drug efficacy from other factors like improper dosing, drug expiration, or spontaneous changes in egg shedding. A reduction of <95% is a strong indicator of resistance.[12]
Step-by-Step Protocol: Fecal Egg Count Reduction Test (FECRT)
-
Animal Selection: Select a minimum of 10-15 animals per group with pre-treatment FECs high enough for a valid count (e.g., >150 eggs per gram).
-
Group Allocation: Randomly allocate animals to a 'Treatment Group' and a 'Control Group'.
-
Pre-Treatment Sampling (Day 0): Collect individual fecal samples from all animals in both groups.
-
Treatment: Administer Monepantel to the Treatment Group according to the manufacturer's recommended dose (e.g., 2.5 mg/kg for sheep).[3] Ensure accurate weighing of animals for correct dosing. The Control Group receives no treatment.
-
Post-Treatment Sampling (Day 10-14): Collect individual fecal samples from all animals in both groups.
-
Fecal Egg Count: Perform FECs on all samples using a standardized method (e.g., modified McMaster technique).[13]
-
Calculation: Calculate the percentage reduction using the formula: % Reduction = [1 - (T2 / T1) * (C1 / C2)] * 100 Where: T1/T2 = mean FEC of Treatment group pre/post-treatment; C1/C2 = mean FEC of Control group pre/post-treatment.
-
Interpretation: Efficacy below 95% strongly suggests the presence of a resistant nematode population.[6][12]
While the FECRT confirms resistance at the population level, in vitro assays are required to determine the dose-response relationship and generate an IC₅₀ value. The LDT has been shown to be effective at discriminating between MPTL-susceptible and resistant H. contortus isolates.[14]
Causality Behind the Method: The LDT exposes the parasite during a critical life-stage transition (egg to L3 larva). This process involves numerous molecular and physiological pathways, making it a sensitive screen for anthelmintic effects. Its ability to detect distinct sub-populations with low and high resistance levels makes it superior to simple motility assays for MPTL.[14]
Step-by-Step Protocol: Micro-Agar Larval Development Test (MALDT)
-
Materials: 96-well microtiter plates, Monepantel stock solution (in DMSO, then diluted), nutrient agar, nematode eggs extracted from feces of the suspect population.
-
Drug Dilution Series: Prepare a serial dilution of Monepantel to cover a wide concentration range. Include a DMSO-only control.
-
Plate Preparation: Add the drug dilutions to the wells, followed by a small amount of nutrient agar.
-
Egg Inoculation: Add a standardized number of nematode eggs (e.g., 50-80) to each well.
-
Incubation: Incubate the plates for 7 days at ~25°C to allow for hatching and development to the L3 stage in the control wells.
-
Development Arrest: Stop the reaction by adding a small drop of Lugol's iodine to each well.
-
Quantification: Under a microscope, count the number of eggs, L1/L2 larvae, and L3 larvae in each well.
-
Analysis: Calculate the percentage of inhibition of development to the L3 stage for each concentration relative to the control wells. Plot the dose-response curve and determine the IC₅₀ (the concentration that inhibits 50% of development). Compare this value to that of a known susceptible isolate.
Section 3: Genotypic Characterization
Once resistance is phenotypically confirmed and a resistant isolate is established, the next phase is to identify the underlying genetic mechanism(s).
Candidate Gene Approach
Given the known mechanism of action, the most logical first step is to investigate the primary target gene.
Rationale: Mutations in the mptl-1 gene are the most frequently identified cause of MPTL resistance.[5][15] Sequencing this gene in resistant versus susceptible isolates is a direct, hypothesis-driven approach that is cost-effective and highly likely to yield results.
Step-by-Step Protocol: mptl-1 Gene Sequencing
-
DNA Extraction: Extract genomic DNA from a pool of L3 larvae from both the resistant isolate and a known susceptible reference isolate.
-
Primer Design: Design PCR primers that flank the exons and span the introns of the mptl-1 gene. Reference sequences from related species can be used for initial design if one is not available for the target parasite.
-
PCR Amplification: Amplify the entire coding region (and flanking introns) of the mptl-1 gene using a high-fidelity DNA polymerase.
-
Sequencing: Sequence the PCR products using Sanger or Next-Generation Sequencing methods.
-
Sequence Analysis: Align the sequences from the resistant and susceptible isolates. Identify any single nucleotide polymorphisms (SNPs), insertions, deletions, or other mutations that are present in the resistant population but absent in the susceptible one. A deletion in exon 11, for example, has been investigated as a putative causal mutation in H. contortus.[15]
Genome-Wide Discovery Approach
If the candidate gene approach does not reveal a clear causal mutation, or if a more comprehensive, unbiased investigation is desired, a genome-wide approach is necessary.
Rationale: Resistance can be a complex trait involving genes other than the primary target, such as those involved in drug transport (e.g., ABC transporters) or metabolism.[5][16] An Extreme-Quantitative Trait Locus (X-QTL) mapping approach using pooled whole-genome sequencing (Pool-Seq) allows for the identification of genomic regions under selection pressure without prior assumptions.[15] This method has successfully identified the genomic region containing mptl-1, deg-3, and des-2 as being under selection in MPTL-resistant H. contortus.[15][17]
Workflow: X-QTL Mapping via Pool-Seq
-
Genetic Cross: Create a genetic cross between the MPTL-resistant and a MPTL-susceptible isolate.[18]
-
Generation of Progeny: Raise the progeny for several generations (e.g., F3) to allow for genetic recombination.
-
Selection: Create two pools from the F3 generation: an 'unselected' pool and a 'selected' pool that has been exposed to a discriminating dose of Monepantel in vivo.
-
DNA Pooling & Sequencing: Create separate DNA pools from thousands of L3 larvae from the unselected and selected groups. Perform whole-genome sequencing on each pool.
-
Bioinformatic Analysis: Align reads to a reference genome. Compare allele frequencies at thousands of marker locations (SNPs) across the genome between the unselected and selected pools.
-
QTL Identification: Genomic regions where allele frequencies differ significantly between the two pools represent QTLs associated with resistance. Genes within these regions become high-priority candidates for further investigation.
| Assay Type | Method | Key Advantage | Key Disadvantage | Primary Use Case | Source(s) |
| In Vivo | FECRT | Reflects real-world clinical efficacy | Labor-intensive; influenced by host factors | Initial field diagnosis of resistance | [11][12] |
| In Vitro | Larval Development Test (LDT) | Quantifiable (IC₅₀); high-throughput; can detect sub-populations | May not perfectly correlate with in vivo efficacy | Confirming resistance; screening compounds | [14][19] |
| Genotypic | Candidate Gene Sequencing | Direct and cost-effective if target is known | Will miss novel resistance mechanisms | Validating known resistance markers (mptl-1) | [5][15] |
| Genotypic | Pool-Seq with X-QTL | Unbiased, discovery-oriented; powerful | Expensive; complex bioinformatic analysis | Discovering novel resistance genes/loci | [15][17] |
Table 2: Comparison of Core Methodologies for Investigating Monepantel Resistance.
Conclusion
The investigation of this compound resistance requires a systematic and multi-faceted approach. By logically progressing from field-level phenotypic confirmation with the FECRT to precise in vitro quantification using the LDT, researchers can build a solid foundation for advanced genotypic analysis. Whether employing a direct candidate gene approach targeting mptl-1 or a comprehensive genome-wide discovery strategy, the ultimate goal is the identification of the molecular markers of resistance. These markers are the key to developing rapid diagnostic tools, informing resistance management strategies, and ultimately extending the effective lifespan of this crucial class of anthelmintics.
References
- Rufener, L., Sige El, Baur, R., Beech, R., Puoti, A., & Kaminsky, R. (n.d.). MONEPANTEL – DETAILED MODE OF ACTION AGAINST GASTRO-INTESTINAL NEMATODES. SciQuest.
- Karadzovska, D., Seewald, W., Browning, A., Smal, M., Bouvier, J., & Giraudel, J. M. (2009). Pharmacokinetics of monepantel and its sulfone metabolite, monepantel sulfone, after intravenous and oral administration in sheep. PubMed.
- von Samson-Himmelstjerna, G. (n.d.). Molecular diagnosis of anthelmintic resistance.
- (2020). Challenges and opportunities for the adoption of molecular diagnostics for anthelmintic resistance. ResearchGate.
- von Samson-Himmelstjerna, G. (2006). Molecular diagnosis of anthelmintic resistance. PubMed.
- (n.d.). Acquired resistance to monepantel in C. elegans: What about parasitic nematodes?. NIH.
- Lanusse, C., Lifschitz, A., & Vokřál, I. (2014). Monepantel: the most studied new anthelmintic drug of recent years. Parasitology.
- (n.d.). Resistance to Anthelmintics in Animals - Pharmacology. MSD Veterinary Manual.
- Nd J, V. (2025). Monepantel is a non-competitive antagonist of nicotinic acetylcholine receptors from Ascaris suum and Oesophagostomum dentatum. ResearchGate.
- Janko, C., Robertson, A. P., & Martin, R. J. (2017). Monepantel is a non-competitive antagonist of nicotinic acetylcholine receptors from Ascaris suum and Oesophagostomum dentatum. Iowa State University Digital Repository.
- von Samson-Himmelstjerna, G. (2006). Molecular diagnosis of anthelmintic resistance. Mad Barn.
- (2020). Challenges and opportunities for the adoption of molecular diagnostics for anthelmintic resistance. PubMed.
- (n.d.). Monepantel. Food and Agriculture Organization of the United Nations.
- (2011). In Vitro and In Vivo Efficacy of Monepantel (AAD 1566) against Laboratory Models of Human Intestinal Nematode Infections. PLOS Neglected Tropical Diseases.
- Janko, C., Robertson, A. P., & Martin, R. J. (2017). Monepantel is a non-competitive antagonist of nicotinic acetylcholine receptors from Ascaris suum and Oesophagostomum dentatum. PubMed.
- (n.d.). Monepantel. FAO Knowledge Repository.
- Tritten, L., Keiser, J., & Kaminsky, R. (2011). In Vitro and In Vivo Efficacy of Monepantel (AAD 1566) against Laboratory Models of Human Intestinal Nematode Infections. NIH.
- (n.d.). Pharmacokinetics of Anthelmintics in Animals - Pharmacology. MSD Veterinary Manual.
- Niciura, S. C. M., et al. (2019). Extreme-QTL mapping of monepantel resistance in Haemonchus contortus. PubMed.
- Niciura, S. C. M., et al. (2019). Extreme-QTL mapping of monepantel resistance in Haemonchus contortus.
- de Melo, A. C. F. L., et al. (2019). In vivo selection for Haemonchus contortus resistance to monepantel. PubMed.
- Tritten, L., Keiser, J., & Kaminsky, R. (2011). In vitro and in vivo efficacy of Monepantel (AAD 1566) against laboratory models of human intestinal nematode infections. PubMed.
- Turnbull, F., et al. (2019). Genotypic characterisation of monepantel resistance in historical and newly derived field strains of Teladorsagia circumcincta. PubMed Central.
- Holčapek, M., et al. (2015). Comparison of biotransformation and efficacy of aminoacetonitrile anthelmintics in vitro.
- (n.d.). Genetic cross between Haemonchus contortus isolates with extreme... ResearchGate.
- (n.d.). Suppressive treatment with monepantel and the fast selection for phenotypically resistant trichostrongylids of sheep. ProQuest.
- Gilleard, J. S. (2013). Haemonchus contortus as a paradigm and model to study anthelmintic drug resistance. Parasitology.
- Kotze, A. C., et al. (2016). Larval development assays reveal the presence of sub-populations showing high- and low-level resistance in a monepantel (Zolvix®)-resistant isolate of Haemonchus contortus. PubMed.
- Almeida, F. A. d., et al. (n.d.). Resistance of Haemonchus contortus to monepantel in sheep: first report in Espírito Santo, Brazil. SciELO.
- (2014). First report of monepantel Haemonchus contortus resistance on sheep farms in Uruguay.
- (n.d.). Effect of monepantel on transcription patterns of ABC transporter genes... ResearchGate.
- van den Brom, R., et al. (2015). Haemonchus contortus resistance to monepantel in sheep. PubMed.
- (2019). Advances in diagnosis and control of anthelmintic resistant gastrointestinal helminths infecting ruminants. PMC - NIH.
- (2015). Selection and characterisation of monepantel resistance in Teladorsagia circumcincta isolates. PMC - NIH.
- Kaminsky, R., et al. (n.d.). Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate. NIH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Acquired resistance to monepantel in C. elegans: What about parasitic nematodes? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monepantel: the most studied new anthelmintic drug of recent years | Parasitology | Cambridge Core [cambridge.org]
- 4. Resistance to Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 5. Genotypic characterisation of monepantel resistance in historical and newly derived field strains of Teladorsagia circumcincta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Haemonchus contortus resistance to monepantel in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sciquest.org.nz [sciquest.org.nz]
- 8. Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 10. Pharmacokinetics of monepantel and its sulfone metabolite, monepantel sulfone, after intravenous and oral administration in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. slunik.slu.se [slunik.slu.se]
- 12. scielo.br [scielo.br]
- 13. First report of monepantel Haemonchus contortus resistance on sheep farms in Uruguay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Larval development assays reveal the presence of sub-populations showing high- and low-level resistance in a monepantel (Zolvix®)-resistant isolate of Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Extreme-QTL mapping of monepantel resistance in Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. holcapek.upce.cz [holcapek.upce.cz]
Methodological & Application
synthesis of Rac-Monepantel for research purposes
An Application Note for the Laboratory-Scale Synthesis of Rac-Monepantel
Abstract
This document provides a comprehensive, research-oriented guide to the laboratory-scale synthesis of racemic Monepantel (this compound). Monepantel is a potent anthelmintic belonging to the aminoacetonitrile derivative (AAD) class, notable for its unique mechanism of action against nematodes, including multi-drug resistant strains.[1][2] While the S-enantiomer is the biologically active component, the synthesis of the racemic mixture is a cost-effective and valuable starting point for research, development, and analytical standard preparation.[1] This guide details a convergent synthetic strategy, provides step-by-step protocols, and offers expert insights into the critical parameters of the synthesis, purification, and characterization of this compound.
Introduction to Monepantel
Monepantel (AAD 1566) represents a significant advancement in veterinary medicine for the control of gastrointestinal nematodes in livestock.[1][3][4] Its novelty lies in its mode of action, which is distinct from traditional anthelmintics like benzimidazoles and macrocyclic lactones.[1][5] Monepantel acts as a positive allosteric modulator of a nematode-specific nicotinic acetylcholine receptor (nAChR) subunit, leading to the paralysis and subsequent death of the parasite.[6][7][8][] This unique target, absent in mammals, accounts for the drug's high safety margin.[][10]
For research applications, such as mechanism-of-action studies, development of analytical methods, or the synthesis of novel analogues, access to a reliable supply of the active pharmaceutical ingredient is crucial. This protocol outlines a robust pathway to this compound, providing a foundation for such research endeavors.
Synthetic Strategy and Retrosynthetic Analysis
The synthesis of this compound is approached via a convergent strategy, which involves the preparation of two key fragments that are coupled in the final step. This approach maximizes efficiency and simplifies the purification of the final product.
The molecular structure is retrosynthetically disconnected at the central amide bond, yielding a primary amine intermediate (Intermediate 2 ) and a benzoyl chloride derivative (Intermediate 1 ). This is a classic and reliable disconnection for complex amide targets.
Sources
- 1. Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. Monepantel - Wikipedia [en.wikipedia.org]
- 4. fao.org [fao.org]
- 5. Monepantel is a non-competitive antagonist of nicotinic acetylcholine receptors from Ascaris suum and Oesophagostomum dentatum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciquest.org.nz [sciquest.org.nz]
- 7. merckvetmanual.com [merckvetmanual.com]
- 8. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 10. researchgate.net [researchgate.net]
protocol for chiral separation of Rac-Monepantel by HPLC
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Chiral Separation of Racemic Monepantel
Abstract
This application note provides a comprehensive, step-by-step protocol for the enantioselective separation of racemic Monepantel (Rac-Monepantel) using High-Performance Liquid Chromatography (HPLC). Monepantel, a potent anthelmintic agent from the amino-acetonitrile derivative (AAD) class, possesses a single chiral center, with the (S)-enantiomer being the biologically active form.[1][2] Consequently, the ability to resolve and quantify the individual enantiomers is critical for quality control, stability studies, and pharmacokinetic assessments. This guide details a robust method employing a polysaccharide-based chiral stationary phase (CSP), which provides excellent resolution and peak shape. The causality behind experimental choices, method validation principles according to ICH guidelines, and expected outcomes are discussed to provide researchers with a thorough and reliable analytical procedure.
Introduction: The Significance of Chiral Separation for Monepantel
Monepantel is a crucial veterinary pharmaceutical used to control gastrointestinal nematodes in sheep and goats.[1][3][4] Its mode of action is novel, targeting a nematode-specific nicotinic acetylcholine receptor subunit, which leads to paralysis and death of the parasite.[3] The molecular structure of Monepantel features a stereogenic center, resulting in two enantiomers: (S)-Monepantel and (R)-Monepantel.[2] Preclinical and clinical studies have established that the anthelmintic activity resides exclusively in the (S)-enantiomer.[1][2]
Regulatory bodies, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate strict control over the stereoisomeric composition of chiral drugs. Therefore, a validated, stereoselective analytical method is essential to:
-
Ensure the enantiomeric purity of the active pharmaceutical ingredient (API).
-
Monitor for potential racemization during manufacturing and storage.
-
Conduct stereoselective metabolic and pharmacokinetic studies.
-
Guarantee the safety and efficacy of the final drug product.
This protocol leverages the proven efficacy of polysaccharide-based chiral stationary phases, which are renowned for their broad applicability and robust performance in resolving a wide array of chiral compounds.[5][6][7]
Principle of Chiral Recognition on a Polysaccharide-Based CSP
The separation of enantiomers is achieved by creating a transient, diastereomeric complex between the solute (Monepantel enantiomers) and the chiral selector immobilized on the stationary phase. This method utilizes a cellulose-derivative CSP, specifically cellulose tris(3,5-dimethylphenylcarbamate).
Mechanism of Interaction: The chiral recognition mechanism is multifactorial, relying on a combination of intermolecular interactions.[7][8][9] The helical groove structure of the cellulose polymer creates a sterically defined environment.[8][10] Enantiomers fit into these grooves with different affinities due to:
-
Hydrogen Bonding: Interactions between the polar groups on the analyte (e.g., amide N-H, cyano group) and the carbamate linkages of the CSP.
-
π-π Interactions: Stacking between the aromatic rings of Monepantel and the phenyl groups of the chiral selector.
-
Dipole-Dipole Interactions: Resulting from the polar bonds within both the analyte and the CSP.
-
Steric Hindrance: One enantiomer will experience a more favorable spatial fit within the chiral environment of the CSP, leading to stronger retention and a longer retention time, while the other enantiomer, being a non-superimposable mirror image, will have a weaker, less stable interaction and elute earlier.
Caption: Chiral recognition mechanism on a polysaccharide CSP.
Materials and Methods
| Category | Item |
| Instrumentation | HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV/DAD detector. |
| Chemicals | This compound reference standard |
| n-Hexane (HPLC grade) | |
| Isopropanol (IPA) (HPLC grade) | |
| Ethanol (EtOH) (HPLC grade) | |
| Diethylamine (DEA) (Reagent grade) | |
| Chiral Column | Lux® Cellulose-1 , 5 µm, 250 x 4.6 mm (or equivalent cellulose tris(3,5-dimethylphenylcarbamate) phase) |
| Software | Chromatography Data System (CDS) for instrument control, data acquisition, and processing. |
Optimized Chromatographic Conditions
The following conditions have been optimized for the baseline separation of Monepantel enantiomers.
| Parameter | Recommended Setting | Rationale |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) | Normal phase mode is highly effective for polysaccharide CSPs. IPA acts as the polar modifier to control retention. DEA is a basic additive that minimizes peak tailing by interacting with residual silanols and improving analyte ionization.[8][9][11] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Column Temp. | 25 °C | Enantiomeric separations can be temperature-sensitive.[9] Maintaining a constant ambient temperature ensures reproducible retention times and resolution. |
| Detection | UV at 225 nm | This wavelength provides strong absorbance for Monepantel. A Diode Array Detector (DAD) can be used to confirm the peak purity and identity against a reference standard spectrum. |
| Injection Vol. | 10 µL | This volume is a good starting point to avoid column overloading while ensuring a sufficient detector response. It should be optimized based on sample concentration. |
| Sample Diluent | Mobile Phase | Dissolving the sample in the mobile phase ensures peak shape is not distorted by solvent effects. |
| Run Time | Approximately 15 minutes (adjust as needed to ensure both peaks elute) |
Detailed Experimental Protocol
This protocol outlines the procedure from sample preparation to data analysis.
Caption: Step-by-step workflow for chiral HPLC analysis.
Step 1: Mobile Phase Preparation
-
Carefully measure 800 mL of n-Hexane, 200 mL of Isopropanol, and 1 mL of Diethylamine.
-
Combine them in a 1 L solvent reservoir.
-
Mix thoroughly and degas the solution for 10-15 minutes using sonication or vacuum degassing.
Step 2: Standard Solution Preparation
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.
-
Prepare a working standard of 10 µg/mL by diluting 10 mL of the stock solution to 100 mL with the mobile phase. Note: Adjust concentration as needed based on detector response.
Step 3: HPLC System Preparation
-
Install the Lux® Cellulose-1 (250 x 4.6 mm) column into the column compartment.
-
Purge the pump lines with the prepared mobile phase.
-
Set the flow rate to 1.0 mL/min, the column temperature to 25 °C, and the UV detector wavelength to 225 nm.
Step 4: System Equilibration
-
Allow the mobile phase to flow through the system until a stable, noise-free baseline is achieved. This typically takes 30-60 minutes.
-
Perform several blank injections (mobile phase) to ensure the system is clean and the baseline is stable.
Step 5: Analysis
-
Inject 10 µL of the prepared this compound working standard solution.
-
Acquire data for approximately 15 minutes.
-
The two enantiomers should be well-resolved. The (S)-enantiomer is expected to be the second eluting peak due to its stronger interaction with the CSP.
Method Validation Considerations (ICH Q2(R2))
For use in a regulated environment, the analytical method must be validated to demonstrate its suitability for the intended purpose.[12][13] The validation should adhere to the International Council for Harmonisation (ICH) Q2(R2) guidelines and assess the following parameters.[14][15][16]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by injecting a blank, the individual enantiomers (if available), and the racemate to show no interfering peaks at the retention times of the enantiomers.
-
Linearity: A minimum of five concentrations across the desired range should be analyzed. The peak area response versus concentration should be plotted, and the correlation coefficient (r²) should be ≥ 0.999.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.
-
Accuracy: Determined by the recovery of a known amount of analyte spiked into a blank matrix. Results should be expressed as percent recovery.
-
Precision:
-
Repeatability (Intra-assay): The analysis of replicate samples (n=6) at the same concentration on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision: The analysis of samples on different days, by different analysts, or on different equipment.
-
-
Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±0.1 mL/min).
Expected Results and Discussion
A successful separation will yield a chromatogram with two distinct, well-resolved peaks corresponding to the (R)- and (S)-enantiomers of Monepantel.
-
Peak Order: The elution order should be confirmed with an enantiomerically pure standard if available. Based on typical interactions, the more biologically active (S)-enantiomer is expected to have a stronger affinity for the CSP and thus a longer retention time.
-
Resolution (Rs): The resolution between the two enantiomer peaks should be greater than 1.5 for baseline separation, which is essential for accurate quantification.
-
Peak Tailing: The asymmetry factor for both peaks should ideally be between 0.9 and 1.5. If significant tailing is observed, a slight increase in the DEA concentration (e.g., to 0.15%) may be beneficial.
References
-
Phenomenex Inc. (n.d.). Lux Cellulose-1 Chiral LC Columns. Retrieved from [Link]
-
Macsen Labs. (n.d.). Monepantel | 887148-69-8. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
HPLC-MART. (n.d.). Lux Cellulose-1 - Phenomenex - Chiral. Retrieved from [Link]
- Wu, Y., Yao, Y., Shao, L., & Ouyang, S. (2018). Simultaneous Determination of Monepantel and Monepantel Sulfone in Dairy Products by HPLC-MS/MS. Physical Testing and Chemical Analysis Part B: Chemical Analysis, 54(8), 883-887.
-
Food and Agriculture Organization of the United Nations. (2009). Monepantel. Retrieved from [Link]
- Li, S., et al. (2016). Simultaneous determination of monepantel and its metabolite residues in cow and sheep milk by solid phase extraction-high performance liquid chromatography-tandem mass spectrometry. Se Pu, 34(10), 995-1000.
-
National Center for Biotechnology Information. (n.d.). Monepantel. PubChem Compound Database. Retrieved from [Link]
-
Brieflands. (2012). Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral Stationary Phase. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Phenomenex Inc. (n.d.). Lux Cellulose-1 Brochure. Retrieved from [Link]
-
LabCompliance. (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Retrieved from [Link]
-
Phenomenex Inc. (2012). Phenomenex Adds Two Phases to Lux® 10 µm Chiral Bulk Media Line for Preparative Chromatography. Retrieved from [Link]
- Lahmar, N., Belboukhari, N., & Cheriti, A. (2013). Application of Immobilized Amylose and Cellulose Chiral Stationary Phases for the Enantioseparation of Methoxyflavanones Enantiomers by Liquid Chromatography. International Journal of Chemical Studies, 1(2).
-
HPLC-MART. (n.d.). Lux Cellulose-1 - Phenomenex - Chiral. Retrieved from [Link]
-
Wikipedia. (n.d.). Monepantel. Retrieved from [Link]
- Płotka-Wasylka, J., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 198, 114002.
-
University of Hertfordshire. (2025). Monepantel. Veterinary Substances DataBase. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of monepantel. Retrieved from [Link]
- Kinsella, B., et al. (2011). Determination of the new anthelmintic monepantel and its sulfone metabolite in milk and muscle using a UHPLC-MS/MS and QuEChERS method.
-
ResearchGate. (2011). Determination of the new anthelmintic monepantel and its sulfone metabolite in milk and muscle using a UHPLC-MS/MS and QuEChERS method. Retrieved from [Link]
-
Teledyne ISCO. (2022). Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. YouTube. Retrieved from [Link]
- Wang, Y., et al. (2021). Analytical Separation of Closantel Enantiomers by HPLC. Molecules, 26(15), 4487.
-
YMC America. (n.d.). Development of an Improved Amylose-based Chiral Stationary Phase with Excellent Preparative Performance. Retrieved from [Link]
- Ilisz, I., et al. (2024).
- Ribeiro, A. R., et al. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 26(21), 6629.
- Ahuja, S. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs.
- D'Souza, A. A., & Nanjundaswamy, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3).
- Stuchlíková, L., et al. (2013). Investigation of the metabolism of monepantel in ovine hepatocytes by UHPLC/MS/MS. Analytical and Bioanalytical Chemistry, 405(2-3), 951-960.
-
ResearchGate. (2021). Analytical Separation of Closantel Enantiomers by HPLC. Retrieved from [Link]
- Li, Y., et al. (2023). Chiral separation of racemic closantel and ultratrace detection of its enantiomers in bacteria by enhanced liquid chromatography-tandem mass spectrometry combined with postcolumn infusion of ammonia.
Sources
- 1. Monepantel - Wikipedia [en.wikipedia.org]
- 2. Monepantel [sitem.herts.ac.uk]
- 3. macsenlab.com [macsenlab.com]
- 4. Monepantel | C20H13F6N3O2S | CID 44449087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eijppr.com [eijppr.com]
- 8. Lux Cellulose-1 Chiral LC Columns: Phenomenex [phenomenex.com]
- 9. brieflands.com [brieflands.com]
- 10. hplcmart.com [hplcmart.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. database.ich.org [database.ich.org]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. youtube.com [youtube.com]
A Validated Chiral LC-MS/MS Method for the Simultaneous Quantification of Racemic Monepantel and its Sulfone Metabolite in Plasma
An Application Note for Drug Development Professionals
Senior Application Scientist: Dr. Gemini
Abstract
Monepantel represents a significant advancement in anthelmintic therapy, belonging to the amino-acetonitrile derivative (AAD) class, and is crucial for managing drug-resistant nematode populations in livestock.[1] Its therapeutic activity is stereospecific, residing exclusively in the (S)-enantiomer.[2][3] Following administration, Monepantel is rapidly metabolized to Monepantel sulfone, a major metabolite that also exhibits significant anthelmintic efficacy.[1][4] Consequently, comprehensive pharmacokinetic and residue analyses demand a robust bioanalytical method capable of simultaneously quantifying both enantiomers of the parent drug and its active sulfone metabolite. This application note presents a detailed, self-validating protocol for a chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the determination of (S)-Monepantel, (R)-Monepantel, and their respective sulfone metabolites in a biological matrix such as plasma. The method is designed to meet the rigorous standards outlined in international bioanalytical method validation guidelines, ensuring data integrity for regulatory submissions.[5][6]
Introduction: The Rationale for a Stereospecific Assay
Monepantel's novel mechanism of action targets a nematode-specific nicotinic acetylcholine receptor subunit, leading to parasite paralysis and death.[7][8] This unique target circumvents common resistance mechanisms, making it a vital tool for veterinary medicine.[1] The discovery that only the (S)-enantiomer is biologically active underscores the importance of stereospecific analysis.[3][4] Assays that do not distinguish between enantiomers can lead to an inaccurate assessment of the pharmacologically active concentration, potentially misinforming dose-response relationships and pharmacokinetic modeling.
Furthermore, the in-vivo conversion of Monepantel to Monepantel sulfone, which contributes substantially to the overall therapeutic effect, necessitates its inclusion as a key analyte.[4] This LC-MS/MS method was therefore developed to address four distinct analytes: (S)-Monepantel, (R)-Monepantel, (S)-Monepantel sulfone, and (R)-Monepantel sulfone. By providing the ability to resolve and quantify these four compounds, researchers can gain a complete and accurate picture of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its unparalleled sensitivity, specificity, and ability to analyze multiple analytes in complex biological matrices.[9] The protocol herein is structured to guide the user from initial method development through to full validation in accordance with the principles of the ICH M10 guideline on bioanalytical method validation.[10]
Materials and Methods
Reagents and Standards
-
Analytical Standards: (S)-Monepantel, (R)-Monepantel, (S)-Monepantel sulfone, and (R)-Monepantel sulfone (all >98% purity).
-
Internal Standard (IS): Stable isotope-labeled (S)-Monepantel-d4 is recommended for optimal performance. If unavailable, a structurally similar compound with comparable chromatographic and ionization behavior may be used, but requires more rigorous validation of matrix effects.
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (≥98%), ammonium acetate (≥99%), and magnesium sulfate (anhydrous).
-
Biological Matrix: Drug-free plasma (e.g., bovine, ovine) with appropriate anticoagulant (e.g., K2-EDTA), sourced from at least six individuals for validation purposes.
Instrumentation
-
UHPLC System: A system capable of generating stable gradients at high pressures (e.g., Waters Acquity UPLC, Shimadzu Nexera).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex 6500+, Waters Xevo TQ-S, Agilent 6495C).
Chromatographic Conditions
The critical component for this assay is the chiral separation. The following conditions provide a robust starting point for method development.
-
Column: A polysaccharide-based chiral stationary phase is required. Example: Daicel CHIRALPAK® IG-3 (3 µm, 2.1 x 150 mm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
Gradient Program:
| Time (min) | %B |
| 0.0 | 40 |
| 8.0 | 70 |
| 8.1 | 95 |
| 9.5 | 95 |
| 9.6 | 40 |
| 12.0 | 40 |
Causality: A polysaccharide-based chiral column is selected for its proven efficacy in resolving a wide range of enantiomeric compounds. The gradient elution is designed to provide sufficient resolution between the four analytes while ensuring they elute as sharp peaks. The column temperature is optimized to balance resolution and analysis time.
Mass Spectrometry Conditions
Based on published methods, negative ion ESI provides excellent sensitivity for Monepantel and its sulfone.[11]
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Key Parameters (Instrument Dependent):
-
Capillary Voltage: -3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 450 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Optimized MRM Transitions: The following transitions serve as a validated starting point.[11] Instrument-specific optimization of collision energies (CE) and other lens voltages is mandatory.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | CE (eV) |
| Rac-Monepantel | 472.1 | 186.0 (Quantifier) | 50 | -35 |
| 472.1 | 166.0 (Qualifier) | 50 | -45 | |
| This compound Sulfone | 504.1 | 186.0 (Quantifier) | 50 | -38 |
| 504.1 | 166.0 (Qualifier) | 50 | -48 | |
| Monepantel-d4 (IS) | 476.1 | 186.0 (Quantifier) | 50 | -35 |
Causality: MRM is used for its superior selectivity and sensitivity, which is essential for quantifying low-level analytes in a complex biological matrix.[12] Two transitions are monitored for each analyte (quantifier and qualifier) to provide confident identification according to regulatory guidelines.
Sample Preparation Workflow
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol is employed for its high recovery and efficient removal of matrix interferences.[11][13]
Sources
- 1. Monepantel: the most studied new anthelmintic drug of recent years | Parasitology | Cambridge Core [cambridge.org]
- 2. Monepantel [sitem.herts.ac.uk]
- 3. Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monepantel - Wikipedia [en.wikipedia.org]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. sciquest.org.nz [sciquest.org.nz]
- 8. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 9. A new LC–MS/MS method for multiple residues/contaminants in bovine meat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. database.ich.org [database.ich.org]
- 11. Determination of the new anthelmintic monepantel and its sulfone metabolite in milk and muscle using a UHPLC-MS/MS and QuEChERS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Development of a Quantitative Method for Detection of Multiclass Veterinary Drugs in Feed Using Modified QuPPe Extraction and LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Larval Development Assay Using Rac-Monepantel
Introduction: A New Front in Anthelmintic Resistance Monitoring
The escalating threat of anthelmintic resistance in gastrointestinal nematodes of livestock and companion animals necessitates robust and reliable methods for drug efficacy screening and resistance monitoring.[1][2] Monepantel, the first compound in the amino-acetonitrile derivative (AAD) class of anthelmintics, offers a unique mode of action, providing a critical tool against nematode strains resistant to conventional drug classes like benzimidazoles, macrocyclic lactones, and levamisole.[3][4][5][6] This document provides a detailed protocol for an in vitro larval development assay (LDA) utilizing Rac-Monepantel, the racemic mixture of the active (S)-enantiomer and its counterpart.[7] This assay is a cornerstone for researchers in veterinary parasitology and drug development, enabling the determination of effective concentrations and the detection of resistance in key nematode species such as Haemonchus contortus and Trichostrongylus colubriformis.[1][8]
The principle of the LDA is to expose newly hatched first-stage larvae (L1) to serial dilutions of an anthelmintic and to determine the concentration at which larval development to the third infective stage (L3) is inhibited.[9] This assay is particularly valuable as it assesses the impact of a compound on a critical developmental phase of the parasite's life cycle.
The Science Behind Monepantel's Mechanism of Action
Monepantel exerts its anthelmintic effect by targeting a nematode-specific subtype of nicotinic acetylcholine receptors (nAChRs), specifically the MPTL-1 receptor, which is part of the DEG-3 family of ion channels.[3][4][10] This receptor is absent in mammals, which contributes to Monepantel's excellent safety profile.[4] When Monepantel binds to the MPTL-1 receptor, it acts as a positive allosteric modulator at low concentrations and a direct agonist at higher concentrations.[3] This binding locks the channel in an open state, leading to an uncontrolled influx of ions and subsequent depolarization of the muscle cells.[3][11] The result is spastic paralysis of the nematode, preventing it from feeding and maintaining its position in the host's gastrointestinal tract, ultimately leading to its expulsion and death.[3][10]
Resistance to Monepantel has been documented and is often associated with mutations in the mptl-1 gene, which can alter the drug's binding site on the receptor.[1][12] Therefore, in vitro assays like the LDA are crucial for the early detection of such resistance.
Caption: Mechanism of Action of Monepantel.
Experimental Protocol: In Vitro Larval Development Assay
This protocol is designed for a 96-well plate format, which allows for the simultaneous testing of multiple drug concentrations and parasite isolates.
PART 1: Preparation of Materials and Reagents
1.1. This compound Stock Solution:
-
Rationale: A high-concentration stock solution in a suitable solvent is necessary for creating accurate serial dilutions. Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of organic compounds.
-
Procedure:
-
Weigh out a precise amount of this compound powder (e.g., 10 mg).
-
Dissolve in an appropriate volume of 100% DMSO to create a stock solution of known concentration (e.g., 10 mg/mL).
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[13]
-
1.2. Nematode Egg Recovery:
-
Rationale: A clean preparation of nematode eggs, free from fecal debris, is essential for a successful assay. Fecal debris can interfere with larval development and observation.[9]
-
Procedure (adapted from Coles et al., 1992):
-
Collect fresh fecal samples from infected animals.
-
Homogenize the feces in water.
-
Filter the fecal slurry through a series of sieves with decreasing mesh sizes to remove large debris.
-
Suspend the material retained on the finest sieve in a saturated salt solution (e.g., NaCl).
-
Centrifuge the suspension. The nematode eggs will float to the surface.
-
Carefully collect the supernatant containing the eggs.
-
Wash the eggs multiple times with distilled water to remove the salt.
-
Count the number of eggs per unit volume under a microscope to standardize the inoculum.
-
1.3. Larval Culture Medium:
-
Rationale: The culture medium must provide the necessary nutrients for the development of larvae from the L1 to the L3 stage. This typically includes a source of bacteria as a food source for the larvae.
-
Procedure:
-
Prepare a nutrient broth or similar medium.
-
Inoculate with a non-pathogenic strain of Escherichia coli.
-
Incubate to allow for bacterial growth.
-
Alternatively, a commercially available larval development assay medium can be used.
-
PART 2: Assay Procedure
Caption: Workflow of the In Vitro Larval Development Assay.
2.1. Preparation of Drug Dilutions:
-
Perform serial dilutions of the this compound stock solution in the larval culture medium to achieve the desired final concentrations in the assay plate.
-
It is recommended to use a 2-fold or 10-fold dilution series to cover a wide range of concentrations.
2.2. Assay Plate Setup:
-
Dispense the prepared drug dilutions into the wells of a 96-well microtiter plate.
-
Include negative control wells containing only culture medium and solvent (DMSO) to assess normal larval development.
-
Include positive control wells with a known effective anthelmintic to validate the assay.
2.3. Inoculation and Incubation:
-
Add a standardized number of nematode eggs (approximately 50-100) to each well.[14]
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 25-27°C for 7 days in a humidified incubator. This allows sufficient time for the eggs to hatch and develop to the L3 stage in the control wells.
PART 3: Data Collection and Analysis
3.1. Termination of the Assay and Larval Counting:
-
After the incubation period, add a drop of a fixative (e.g., Lugol's iodine) to each well to stop larval development and facilitate observation.
-
Using an inverted microscope, examine each well and count the number of larvae that have developed to the L3 stage, as well as the number of L1 and L2 larvae. L3 larvae are typically larger and more motile than L1 and L2 stages.[15]
3.2. Calculation of Inhibition and EC50:
-
Calculate the percentage of inhibition of larval development for each drug concentration using the following formula: % Inhibition = 100 - [ (Number of L3 in treated well / Number of L3 in control well) * 100 ]
-
Plot the percentage of inhibition against the log of the drug concentration.
-
Use a non-linear regression analysis (e.g., a sigmoidal dose-response curve) to determine the effective concentration that inhibits 50% of larval development (EC50).[16][17]
Data Presentation and Interpretation
The results of the larval development assay can be summarized in a table for easy comparison of different parasite isolates or experimental conditions.
| Isolate ID | This compound EC50 (µg/mL) | 95% Confidence Interval | Resistance Factor |
| Susceptible Strain | 0.01 | 0.008 - 0.012 | 1.0 |
| Field Isolate A | 0.05 | 0.04 - 0.06 | 5.0 |
| Field Isolate B | 0.25 | 0.21 - 0.30 | 25.0 |
Interpretation:
-
A higher EC50 value for a field isolate compared to a susceptible reference strain indicates reduced susceptibility and potential resistance.
-
The Resistance Factor (RF) is calculated by dividing the EC50 of the field isolate by the EC50 of the susceptible strain. An RF greater than a predetermined threshold (often 5 or 10) is typically considered indicative of resistance.
Self-Validating Systems and Quality Control
To ensure the trustworthiness and reproducibility of the assay, the following quality control measures should be implemented:
-
Negative Controls: The larval development in the negative control wells should be robust, with at least 80% of the eggs developing to the L3 stage.
-
Positive Controls: The positive control wells should show a high level of inhibition, confirming the activity of the assay system.
-
Replicates: Each drug concentration and control should be tested in triplicate to assess the variability of the assay.
-
Standard Operating Procedures (SOPs): A detailed SOP should be followed to ensure consistency between experiments and laboratories.
Conclusion
The in vitro larval development assay using this compound is a powerful and reliable tool for the detection of anthelmintic resistance and the evaluation of drug efficacy. By following this detailed protocol and incorporating robust quality control measures, researchers can generate high-quality, reproducible data to inform parasite control strategies and advance the development of new anthelmintic compounds.
References
-
Rufener, L., et al. (2013). MONEPANTEL – DETAILED MODE OF ACTION AGAINST GASTRO-INTESTINAL NEMATODES. INTERNATIONAL SHEEP VETERINARY CONGRESS 2013. [Link]
-
Wang, C., et al. (2017). An in vitro larval migration assay for assessing anthelmintic activity of different drug classes against Ascaris suum. Veterinary Parasitology, 238, 43-48. [Link]
-
Kotze, A. C., et al. (2004). An in vitro larval motility assay to determine anthelmintic sensitivity for human hookworm and Strongyloides species. The American Journal of Tropical Medicine and Hygiene, 71(5), 608-616. [Link]
-
Lanusse, C., et al. (n.d.). Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals. MSD Veterinary Manual. [Link]
-
Wikipedia. (n.d.). Monepantel. [Link]
-
MSD Veterinary Manual. (n.d.). Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals. [Link]
-
Varady, M., & Corba, J. (2014). Monepantel: the most studied new anthelmintic drug of recent years. Parasitology, 141(12), 1547-1556. [Link]
-
Almeida, F. A., et al. (2018). Improvement of an in vitro test for Haemonchus contortus resistance diagnosis in small ruminant (RESISTA-Test©). Boletim de Pesquisa e Desenvolvimento, 1-19. [Link]
-
Baur, R., et al. (2011). Acquired resistance to monepantel in C. elegans: What about parasitic nematodes? Worm, 1(1), 30-33. [Link]
-
MSD Veterinary Manual. (n.d.). Resistance to Anthelmintics in Animals. [Link]
-
Kotze, A. C., et al. (2004). An in vitro larval motility assay to determine anthelmintic sensitivity for human hookworm and Strongyloides species. ResearchGate. [Link]
-
Bourguinat, C., et al. (2021). An in vitro larval motility assay characterizes anthelmintic efficacy against Crenosoma vulpis, Angiostrongylus vasorum, and Aelurostrongylus abstrusus. American Journal of Veterinary Research, 82(12), 995-1002. [Link]
-
Al-Ghamdi, A. S., et al. (2022). Evaluation of in vitro methods of anthelmintic efficacy testing against Ascaridia galli. Journal of Helminthology, 96, e25. [Link]
-
Rufener, L., et al. (2011). Acquired resistance to monepantel in C. elegans: What about parasitic nematodes? Worm, 1(1), 30-33. [Link]
-
Preston, S., et al. (2024). Evaluation of Serum Supplementation on the Development of Haemonchus contortus Larvae In Vitro and on Compound Screening Results. Molecules, 29(1), 123. [Link]
-
Sargison, N., et al. (2019). Genotypic characterisation of monepantel resistance in historical and newly derived field strains of Teladorsagia circumcincta. International Journal for Parasitology: Drugs and Drug Resistance, 11, 87-95. [Link]
-
Simon, A. F., et al. (2006). An assay of behavioral plasticity in Drosophila larvae. Journal of Visualized Experiments, (1), 78. [Link]
- Hubert, J., & Kerboeuf, D. (1995). Larval development assay.
-
Wang, T., et al. (2024). In vitro culture of the parasitic stage larvae of hematophagous parasitic nematode Haemonchus contortus. Experimental and Molecular Medicine, 56(1), 227-235. [Link]
-
Washington State Department of Ecology. (2004). Nematode Bioassay Protocol for Soil Toxicity Screening. [Link]
-
ResearchGate. (n.d.). Stages of Haemonchus contortus larval development (L2, L3, and L4) recovered from fecal and in vitro cultures. [Link]
-
Godinez-Vidal, D., et al. (2024). In vitro compound toxicity protocol for nematodes. protocols.io. [Link]
-
ResearchGate. (n.d.). A rapid colorimetric assay for the quantitation of the viability of free-living larvae of nematodes in vitro. [Link]
-
Burns, A. R., et al. (2022). Cell Death and Transcriptional Responses Induced in Larvae of the Nematode Haemonchus contortus by Toxins/Toxicants with Broad Phylogenetic Efficacy. International Journal of Molecular Sciences, 23(21), 13359. [Link]
-
Kuntz, M. G., et al. (2015). A New Methodology for Evaluation of Nematode Viability. BioMed Research International, 2015, 606312. [Link]
-
Leathwick, D. M., & Miller, C. M. (2018). The use of the larval development assay for predicting the in vivo efficacy of levamisole against Haemonchus contortus and Trichostrongylus colubriformis. Veterinary Parasitology, 261, 44-49. [Link]
-
Höglund, J., et al. (2009). Larval development assay for detection of anthelmintic resistance in cyathostomins of Swedish horses. Veterinary Parasitology, 161(1-2), 80-86. [Link]
-
Kaminsky, R., et al. (2008). Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate. Parasitology Research, 103(4), 931-939. [Link]
-
ResearchGate. (n.d.). How can I statistically evaluate a difference in larval development times in a control vs. treatment setup? [Link]
-
Varady, M., et al. (2014). Monepantel: the most studied new anthelmintic drug of recent years. Parasitology, 141(12), 1547-1556. [Link]
-
ResearchGate. (n.d.). (PDF) Monepantel: The most studied new anthelmintic drug of recent years. [Link]
Sources
- 1. Resistance to Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 2. researchgate.net [researchgate.net]
- 3. sciquest.org.nz [sciquest.org.nz]
- 4. Monepantel: the most studied new anthelmintic drug of recent years | Parasitology | Cambridge Core [cambridge.org]
- 5. Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monepantel: the most studied new anthelmintic drug of recent years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monepantel - Wikipedia [en.wikipedia.org]
- 8. The use of the larval development assay for predicting the in vivo efficacy of levamisole against Haemonchus contortus and Trichostrongylus colubriformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO1995009246A1 - Larval development assay - Google Patents [patents.google.com]
- 10. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 11. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 12. Genotypic characterisation of monepantel resistance in historical and newly derived field strains of Teladorsagia circumcincta - PMC [pmc.ncbi.nlm.nih.gov]
- 13. usbio.net [usbio.net]
- 14. infoteca.cnptia.embrapa.br [infoteca.cnptia.embrapa.br]
- 15. researchgate.net [researchgate.net]
- 16. An in vitro larval migration assay for assessing anthelmintic activity of different drug classes against Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Administration of Rac-Monepantel for In Vivo Rodent Models: Application Notes and Protocols
Introduction: A New Frontier in Research with Rac-Monepantel
This compound, a prominent member of the amino-acetonitrile derivative (AAD) class of compounds, has garnered significant attention beyond its initial application as a potent anthelmintic.[1][2] Originally developed for veterinary medicine to combat gastrointestinal nematodes in livestock, its unique mechanism of action has opened new avenues for investigation in various research fields, including oncology.[1][2][3] As the S-enantiomer is the active form against nematodes, the use of the racemic mixture, this compound, is common in exploratory research due to its synthetic accessibility.[4]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the administration of this compound in in vivo rodent models. The protocols outlined herein are designed to ensure experimental reproducibility, animal welfare, and scientific integrity.
Scientific Foundation: Mechanism of Action
Monepantel exerts its biological effects through a mechanism distinct from other major anthelmintic classes.[1][5] It acts as a positive allosteric modulator and direct agonist of a specific subclass of nematode nicotinic acetylcholine receptors (nAChRs), specifically the MPTL-1 receptor in Haemonchus contortus.[2][4][6][7] This receptor is absent in mammals, which accounts for the compound's high safety index in host species.[1][4]
Binding of Monepantel to this receptor leads to an irreversible opening of the ion channel, causing an uncontrolled influx of ions and subsequent depolarization of muscle cells.[2][6][7] This results in spastic paralysis and eventual death of the nematode.[4][6]
Beyond its anthelmintic properties, recent studies have revealed that Monepantel can inhibit the mTOR signaling pathway in mammalian cells, a critical regulator of cell growth, proliferation, and survival.[3][8] This off-target activity is the basis for its investigation as a potential anti-cancer agent.[3][8]
Caption: Standardized workflow for oral gavage in rodents.
Materials:
-
Appropriately sized gavage needles (18-20 gauge for mice, 16-18 gauge for rats, with a rounded ball-tip). [9][10]* Syringes
-
This compound suspension
-
Animal scale
Procedure:
-
Preparation:
-
Weigh the animal accurately and calculate the precise volume of the suspension to be administered. The maximum recommended dosing volume is 10 ml/kg for mice and rats. [9][10] * Measure the gavage needle against the animal, from the tip of its nose to the last rib, to ensure you do not perforate the stomach. Mark the needle if necessary. [9][11] * Fill the syringe with the calculated volume of the homogenous this compound suspension. Ensure there are no air bubbles.
-
-
Restraint:
-
Administration:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the animal's palate. [6][9] * The needle should pass smoothly into the esophagus. The animal may exhibit a swallowing reflex. Never force the needle. If resistance is met, withdraw and restart. [6][10] * Once the needle is correctly positioned, administer the suspension with a smooth, steady push of the syringe plunger.
-
-
Post-Administration:
Safety and Monitoring
This compound has a high safety profile in mammals. Acute oral toxicity studies in rats have shown the LD50 to be greater than 2000 mg/kg body weight. [1][7]However, as with any experimental compound, careful monitoring of the animals is essential.
Post-Administration Monitoring Checklist:
-
Daily Health Checks: Observe for changes in posture, activity level, and grooming habits.
-
Body Weight: Record body weight at least twice weekly. Significant weight loss (>10-15% of baseline) may indicate toxicity or adverse effects. [13]* Food and Water Intake: Monitor for any significant changes.
-
Gastrointestinal Effects: Note any signs of diarrhea or changes in fecal output.
-
Skin and Fur: Check for any signs of irritation or hair loss.
In the event of adverse effects, the dosing regimen should be re-evaluated, and veterinary consultation sought.
Conclusion
This compound is a versatile compound with significant potential for in vivo research in rodent models. By adhering to the detailed protocols for formulation and administration outlined in this guide, researchers can ensure the delivery of accurate and consistent doses, leading to reliable and reproducible experimental outcomes. The unique mechanism of action and favorable safety profile of this compound make it a valuable tool for investigations ranging from parasitology to oncology.
References
-
Food and Agriculture Organization of the United Nations. (n.d.). Monepantel. Retrieved from [Link]
-
MSD Veterinary Manual. (n.d.). Pharmacology: Mechanisms of Anthelmintic Action in Animals. Retrieved from [Link]
-
Vokral, I., et al. (2014). Monepantel: the most studied new anthelmintic drug of recent years. Parasitology, 141(13), 1686-1698. Retrieved from [Link]
-
Tritten, L., et al. (2011). In Vitro and In Vivo Efficacy of Monepantel (AAD 1566) against Laboratory Models of Human Intestinal Nematode Infections. PLoS Neglected Tropical Diseases, 5(12), e1457. Retrieved from [Link]
-
Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Retrieved from [Link]
-
University of Iowa Animal Care and Use Research Education Core. (n.d.). Oral gavage (dosing). Retrieved from [Link]
-
Marx, J. O., et al. (2017). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Gut Microbes, 8(6), 548-560. Retrieved from [Link]
-
Instech Laboratories. (2020). Guide to Oral Gavage for Mice and Rats. Retrieved from [Link]
-
Bahrami, F., et al. (2021). Monepantel antitumor activity is mediated through inhibition of major cell cycle and tumor growth signaling pathways. American Journal of Cancer Research, 11(6), 3098-3110. Retrieved from [Link]
-
Pourgholami, M. H., et al. (2015). Abstract LB-005: Monepantel a new first in class potent inhibitor of P70S6K potentiates the anti-tumor effects of gemcitabine and doxorubicin: In vitro and in vivo studies. Cancer Research, 75(15_Supplement), LB-005. Retrieved from [Link]
-
Jones, C. P., et al. (2016). Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized. Journal of the American Association for Laboratory Animal Science, 55(6), 727-733. Retrieved from [Link]
-
Badar, S., et al. (2018). Monepantel considerably enhances the therapeutic potentials of PEGylated liposomal doxorubicin and gemcitabine in ovarian cancer: in vitro and in vivo studies. American Journal of Cancer Research, 8(10), 2064-2075. Retrieved from [Link]
-
ResearchGate. (2018). Monepantel considerably enhances the therapeutic potentials of PEGylated liposomal doxorubicin and gemcitabine in ovarian cancer: in vitro and in vivo studies. Retrieved from [Link]
-
Singh, R., et al. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy, 56(12), 6423-6426. Retrieved from [Link]
-
American Society for Microbiology. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
-
ResearchGate. (2024). Vehicle selection for nonclinical oral safety studies. Retrieved from [Link]
-
San Diego State University. (n.d.). Oral Gavage - Rodent - Research. Retrieved from [Link]
-
Science.gov. (n.d.). daily oral gavage: Topics by Science.gov. Retrieved from [Link]
-
Bahrami, F., et al. (2021). Monepantel considerably enhances the therapeutic potentials of PEGylated liposomal doxorubicin and gemcitabine in ovarian cancer: in vitro and in vivo studies. American Journal of Cancer Research, 8(10), 2064-2075. Retrieved from [Link]
-
European Medicines Agency. (n.d.). SCIENTIFIC DISCUSSION. Retrieved from [Link]
-
ResearchGate. (2022). administration of poorly water soluble drug by oral gavage to rats techniques?. Retrieved from [Link]
-
PharmAust Ltd. (n.d.). A Phase I Tolerability, Safety, Pharmacokinetics and Preliminary Efficacy Study of Oral Monepantel in Individuals With Motor Neurone Disease. NEALS. Retrieved from [Link]
-
PubMed. (2014). Monepantel: the most studied new anthelmintic drug of recent years. Retrieved from [Link]
-
PubMed. (2009). Pharmacokinetics of monepantel and its sulfone metabolite, monepantel sulfone, after intravenous and oral administration in sheep. Retrieved from [Link]
-
Vokral, I., et al. (2014). Monepantel: the most studied new anthelmintic drug of recent years. Parasitology, 141(13), 1686-1698. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). Monepantel. Retrieved from [Link]
-
Rodent MDA. (n.d.). Researchers. Retrieved from [Link]
-
Aston, R., et al. (2020). A preliminary assessment of oral monepantel's tolerability and pharmacokinetics in individuals with treatment-refractory solid tumors. Cancer Chemotherapy and Pharmacology, 86(5), 625-636. Retrieved from [Link]
-
Hosking, B. C., et al. (2010). Effect of route of administration on the efficacy and pharmacokinetics of an experimental formulation of the amino-acetonitrile derivative monepantel in sheep. Veterinary Record, 166(11), 329-333. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). Monepantel. Retrieved from [Link]
Sources
- 1. Monepantel antitumor activity is mediated through inhibition of major cell cycle and tumor growth signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. instechlabs.com [instechlabs.com]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. In Vitro and In Vivo Efficacy of Monepantel (AAD 1566) against Laboratory Models of Human Intestinal Nematode Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research.sdsu.edu [research.sdsu.edu]
- 7. medicines.health.europa.eu [medicines.health.europa.eu]
- 8. Monepantel antitumor activity is mediated through inhibition of major cell cycle and tumor growth signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. acurec.ui.edu.ng [acurec.ui.edu.ng]
- 12. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. daily oral gavage: Topics by Science.gov [science.gov]
analytical standards for Rac-Monepantel and its metabolites
An In-Depth Technical Guide to the Application of Analytical Standards for Rac-Monepantel and its Metabolites in Residue Analysis
Authored by: A Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of analytical standards for the quantitative analysis of this compound and its primary metabolites. The protocols and methodologies detailed herein are grounded in established scientific principles and regulatory guidelines to ensure data integrity and trustworthiness.
Introduction: The Analytical Imperative for Monepantel
Monepantel is a potent anthelmintic belonging to the amino-acetonitrile derivative (AAD) class, a significant development in veterinary medicine due to its novel mode of action against nematodes, including strains resistant to other drug classes.[1][2] It functions as a positive allosteric modulator of a nematode-specific clade of nicotinic acetylcholine receptors, leading to paralysis and death of the parasite.[3][4][5]
Given its use in food-producing animals such as sheep and cattle, regulatory bodies worldwide mandate strict monitoring of its residues in edible tissues and products to ensure food safety.[6][7][8] The parent drug, this compound, is extensively metabolized, making the simultaneous quantification of its major metabolites essential for a complete residue profile and risk assessment. The primary metabolites of toxicological concern are Monepantel Sulfoxide and Monepantel Sulfone.[9][10] Of these, Monepantel Sulfone is designated as the marker residue for regulatory monitoring in tissues.[9][11]
This guide focuses on the gold-standard methodology—Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS)—for the reliable quantification of these compounds.
The Metabolic Fate of Monepantel
Understanding the biotransformation of Monepantel is critical for selecting the correct analytical targets. In sheep and cattle, Monepantel undergoes rapid and extensive metabolism.[8] The primary metabolic pathway involves two key oxidative steps.
-
Phase I Metabolism : The initial and primary transformation is the oxidation of the trifluoromethylsulfanyl group. Monepantel is first oxidized to Monepantel Sulfoxide (MOP.SO) , which is then further oxidized to Monepantel Sulfone (MOP.SO2) .[10][12][13] Monepantel Sulfone is the most persistent and predominant metabolite found in tissues, making it the logical choice as the regulatory marker residue.[9][11]
-
Phase II Metabolism : Subsequent Phase II reactions, such as glucuronidation and sulfation, can occur, producing more polar conjugates that are more readily excreted.[1][10][12]
The following diagram illustrates this core metabolic pathway.
Caption: Core metabolic pathway of Monepantel in livestock.
Certified Reference Materials: The Foundation of Accurate Quantification
The use of high-purity, certified analytical standards is non-negotiable for achieving accurate and reproducible quantitative results. The following reference materials are essential for method development, validation, and routine analysis.
Table 1: Primary Analytical Standards for Monepantel Analysis
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| This compound | 851976-50-6 | C₂₀H₁₃F₆N₃O₂S | 473.40 | Parent Drug Standard[14] |
| This compound Sulfoxide | 851976-72-2 | C₂₀H₁₃F₆N₃O₃S | 489.39 | Metabolite Standard[15][16] |
| This compound Sulfone | 851976-52-8 | C₂₀H₁₃F₆N₃O₄S | 505.39 | Marker Residue Standard[17][18][19] |
| (Rac)-Monepantel-d₅ | 2747918-33-6 | C₂₀H₈D₅F₆N₃O₂S | 478.42 | Internal Standard[4] |
| (Rac)-Monepantel Sulfone-d₅ | 2747918-68-7 | C₂₀H₈D₅F₆N₃O₄S | 510.42 | Internal Standard[3][20] |
Expert Insight on Standard Selection: The use of stable isotope-labeled (e.g., deuterium-labeled) internal standards is considered best practice and is often a regulatory requirement.[21] These compounds are chemically identical to the analyte but have a different mass. Adding a known quantity of the internal standard to the sample at the very beginning of the extraction process allows for the correction of analyte loss during sample preparation and compensates for signal suppression or enhancement in the mass spectrometer (matrix effects). This is the cornerstone of building a self-validating and trustworthy protocol.[3][4]
Detailed Application Protocol: Quantification in Ovine Muscle by UHPLC-MS/MS
This section provides a step-by-step protocol for the simultaneous determination of this compound and its sulfone metabolite in sheep muscle tissue. The methodology is adapted from validated procedures described in the scientific literature.[22][23]
Scope and Principle
This method is designed for the quantitative analysis of this compound and this compound Sulfone in ovine muscle. The principle is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction, followed by cleanup using dispersive solid-phase extraction (d-SPE), and analysis by UHPLC-MS/MS in negative electrospray ionization (ESI) mode.
Materials and Reagents
-
Reference Standards: this compound, this compound Sulfone, and (Rac)-Monepantel Sulfone-d₅ (Internal Standard, IS).
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH), LC-MS grade.
-
Water: Ultrapure water (18.2 MΩ·cm).
-
Reagents: Ammonium acetate (LC-MS grade), Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl).
-
d-SPE Sorbent: Primary Secondary Amine (PSA) and C18.
-
Equipment: Homogenizer, analytical balance, centrifuge, vortex mixer, solvent evaporator, UHPLC-MS/MS system.
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of each reference standard into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at -20°C. These solutions are stable for at least one year.[24]
-
Intermediate Stock Solution (10 µg/mL): Prepare a mixed solution of Monepantel and Monepantel Sulfone by diluting the primary stocks with ACN:Water (50:50, v/v).
-
Internal Standard (IS) Stock Solution (1 µg/mL): Dilute the (Rac)-Monepantel Sulfone-d₅ primary stock with ACN:Water (50:50, v/v).
-
Working Calibration Standards (e.g., 1-100 ng/mL): Prepare a series of calibration standards by serially diluting the intermediate stock solution with the initial mobile phase composition. Fortify each standard with the IS solution to a final concentration of 20 ng/mL.
Sample Preparation Workflow
The chosen QuEChERS-based workflow is highly efficient for extracting these moderately lipophilic analytes from a complex tissue matrix.
Caption: Sample preparation workflow for tissue analysis.
Causality Behind the Steps:
-
Acetonitrile: Used for its excellent protein precipitation capabilities and compatibility with subsequent LC-MS analysis.
-
MgSO₄ and NaCl: These salts induce phase separation between the aqueous layer (from the tissue) and the acetonitrile layer, driving the analytes into the organic phase.
-
PSA Sorbent: Removes organic acids, fatty acids, and polar pigments.
-
C18 Sorbent: Removes non-polar interferences like fats and lipids.
Instrumental Conditions
Table 2: UHPLC Parameters
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 5 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| Gradient | 0-1 min (10% B), 1-8 min (10-90% B), 8-10 min (90% B), 10.1-13 min (10% B) |
Table 3: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
Table 4: MRM Transitions for Quantification and Confirmation
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (s) | CE (eV) | Purpose |
| This compound | 472.1 | 186.0 | 0.05 | 25 | Quantifier |
| 472.1 | 166.0 | 0.05 | 35 | Qualifier | |
| This compound Sulfone | 504.1 | 186.0 | 0.05 | 28 | Quantifier |
| 504.1 | 166.0 | 0.05 | 38 | Qualifier | |
| Monepantel Sulfone-d₅ (IS) | 509.1 | 186.0 | 0.05 | 28 | Quantifier |
Rationale for ESI Negative Mode: The molecular structures of Monepantel and its metabolites contain several electronegative atoms and acidic protons. In the ESI source, they readily deprotonate to form stable [M-H]⁻ ions, providing excellent sensitivity and signal intensity.[10][23] The fragmentation pattern is also highly specific, with the product ion at m/z 186 being common to both the parent and sulfone metabolite, arising from a consistent cleavage point in the core structure.[23]
Method Validation: Ensuring Trustworthy Data
A developed analytical method is only reliable if it has been thoroughly validated. The protocol should be validated according to internationally recognized guidelines such as VICH GL49 or Commission Decision 2002/657/EC.[21][25][26] This process establishes the method's performance characteristics.
Table 5: Typical Method Performance Characteristics
| Parameter | Typical Value | Description |
| Linearity (R²) | > 0.99 | Demonstrates a proportional response across a range of concentrations.[25] |
| Accuracy (% Recovery) | 80 - 110% | The closeness of the measured value to the true value, assessed by spiking blank matrix.[26] |
| Precision (RSD%) | < 15% | The closeness of repeated measurements (assessed as repeatability and reproducibility).[21] |
| Limit of Quantification (LOQ) | 1 - 10 µg/kg | The lowest concentration that can be measured with acceptable accuracy and precision.[7] |
| Selectivity | No interferences | The ability to differentiate and quantify the analytes in the presence of other matrix components.[26] |
| Decision Limit (CCα) | Varies by MRL | The concentration at which one can decide a sample is non-compliant with 95% confidence.[6][23] |
Conclusion
The robust analytical methodology for this compound and its metabolites, particularly the marker residue Monepantel Sulfone, is well-established. The successful implementation of these methods relies on a tripartite foundation: a thorough understanding of the analyte's metabolic fate, the use of high-purity certified reference materials (including stable isotope-labeled internal standards), and a rigorously validated UHPLC-MS/MS protocol. By adhering to the principles and steps outlined in this guide, analytical laboratories can produce defensible, high-quality data that meets the stringent requirements of regulatory surveillance and drug development programs.
References
- Monepantel sulfone - Traceable Reference Standard for Residue Analysis (CAS 851976-52-8).
- This compound sulfoxide Analytical standard, reference m
- Guidelines for the validation of analytical methods used in residue studies in animal tissues.
- Validation of multiresidue methods for veterinary drug residues; related problems and possible solutions.
- Validation of analytical methods for newly regulated veterinary drug residues in livestock and fishery products with maximum residue limits in Republic of Korea. PubMed.
-
VICH Topic GL49: Guidelines on Validation of Analytical Methods Used in Residue Depletion Studies. European Medicines Agency (EMA). [Link]
- GFI #208 - VICH GL49 - Validation of Analytical Methods.
- This compound sulfoxide, Analytical standard.
- Monepantel.
- Monepantel-sulfone | CAS 851976-52-8. LGC Standards.
- Monepantel sulfone-D5 - Deuterated Reference Standard.
- Monepantel. FAO Knowledge Repository.
- (S)-Monepantel | 887148-69-8 | Reference standards. Shimadzu Chemistry & Diagnostics.
- Monepantel-sulfoxide | 851976-72-2. LGC Standards.
- (Rac)-Monepantel sulfone-d5 | Stable Isotope. MedChemExpress.
- Monepantel: the most studied new anthelmintic drug of recent years.Parasitology, Cambridge University Press.
- This compound sulfone, Analytical standard.
- Investigation of the metabolism of monepantel in ovine hepatocytes by UHPLC/MS/MS.Analytical and Bioanalytical Chemistry.
- Stuchlíková, L., Jirásko, R., Vokřál, I., et al. (2013). Investigation of the metabolism of monepantel in ovine hepatocytes by UHPLC/MS/MS.Analytical and Bioanalytical Chemistry.
- Investigation of the metabolism of monepantel in ovine hepatocytes by UHPLC/MS/MS.
- Kinsella, B., Byrne, P., Cantwell, H., et al. (2011). Determination of the new anthelmintic monepantel and its sulfone metabolite in milk and muscle using a UHPLC-MS/MS and QuEChERS method.
-
Kinsella, B., Byrne, P., Cantwell, H., et al. (2011). Determination of the new anthelmintic monepantel and its sulfone metabolite in milk and muscle using a UHPLC-MS/MS and QuEChERS method. Journal of Chromatography B, 879(31), 3707-3713. [Link]
- This compound - Pharmaceutical Reference Standard. SRIRAMCHEM.
- (Rac)-Monepantel-d5 | Stable Isotope. MedChemExpress.
- Monepantel. FAO.
- Simultaneous determination of monepantel and its metabolite residues in cow and sheep milk by solid phase extraction-high performance liquid chromatography-tandem mass spectrometry. PubMed.
- Monepantel (Standard). MedChemExpress.
- ZOLVIX Scientific Discussion.
Sources
- 1. Monepantel: the most studied new anthelmintic drug of recent years | Parasitology | Cambridge Core [cambridge.org]
- 2. medicines.health.europa.eu [medicines.health.europa.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Validation of analytical methods for newly regulated veterinary drug residues in livestock and fishery products with maximum residue limits in Republic of Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. openknowledge.fao.org [openknowledge.fao.org]
- 9. fao.org [fao.org]
- 10. holcapek.upce.cz [holcapek.upce.cz]
- 11. fao.org [fao.org]
- 12. scilit.com [scilit.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound - SRIRAMCHEM [sriramchem.com]
- 15. » this compound sulfoxide Analytical standard, reference material [chemicals-direct.co.uk]
- 16. scientificlabs.co.uk [scientificlabs.co.uk]
- 17. Monepantel sulfone - Traceable Reference Standard for Residue Analysis (CAS 851976-52-8) [witega.de]
- 18. Monepantel-sulfone | CAS 851976-52-8 | LGC Standards [lgcstandards.com]
- 19. scientificlabs.co.uk [scientificlabs.co.uk]
- 20. Monepantel sulfone-D5 - Deuterated Reference Standard for Method Validation and LC-MS/MS Calibration (CAS 2747918-68-7) [witega.de]
- 21. downloads.regulations.gov [downloads.regulations.gov]
- 22. researchgate.net [researchgate.net]
- 23. Determination of the new anthelmintic monepantel and its sulfone metabolite in milk and muscle using a UHPLC-MS/MS and QuEChERS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. schd-shimadzu.com [schd-shimadzu.com]
- 25. rr-americas.woah.org [rr-americas.woah.org]
- 26. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols for Rac-Monepantel in Laboratory Experiments
Introduction
Rac-Monepantel is a member of the amino-acetonitrile derivative (AAD) class of compounds, representing a significant development in anthelmintic research due to its novel mechanism of action.[1] Unlike traditional anthelmintics, it targets a nematode-specific nicotinic acetylcholine receptor subunit, making it effective against many strains of gastrointestinal nematodes that have developed resistance to other drug classes.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and application of this compound in laboratory settings. It covers the compound's chemical and physical properties, its mechanism of action, and detailed protocols for its use in common experimental assays.
A critical consideration for researchers is that "this compound" refers to a racemic mixture, containing both the (S)- and (R)-enantiomers. The anthelmintic activity is primarily attributed to the (S)-enantiomer.[2][3] For studies where precise quantification of biological activity is crucial, the use of the purified (S)-enantiomer is recommended. However, this compound can be a valuable tool for initial screening and proof-of-concept studies. It is imperative that researchers clearly state which form of the compound is used in their experimental design and reporting.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in laboratory experiments.
| Property | Value | Source |
| Chemical Name | N-[(1S)-1-Cyano-2-(5-cyano-2-trifluoromethyl-phenoxy)-1-methyl-ethyl]-4-trifluoromethylsulfanyl-benzamide | [1] |
| Molecular Formula | C₂₀H₁₃F₆N₃O₂S | [1] |
| Molecular Weight | 473.39 g/mol | [1] |
| Appearance | White powder | [1] |
| Melting Point | 125°C (polymorphic form A); 142–149°C (polymorphic form B) | [1] |
| Solubility | Water: 0.1 mg/L at 20°CDichloromethane: 175 g/LEthanol: 60.7 g/Ln-octanol: 7.3 g/LPropylene glycol: 6.9 g/LPolyethylene glycol: 156.1 g/L | [1] |
| Log P (octanol/water) | 3.0 (shake flask method, pH 7, at 20°C) | [1] |
| Storage | At room temperature, protected from light. | [1] |
Mechanism of Action
Monepantel exerts its anthelmintic effect by acting as a positive allosteric modulator of a nematode-specific clade of nicotinic acetylcholine receptor (nAChR) subunits, specifically the MPTL-1 receptor in Haemonchus contortus.[2] This receptor is part of the DEG-3 subfamily, which is absent in mammals, providing a basis for the compound's selective toxicity.[2]
The binding of monepantel to this receptor leads to an irreversible opening of the ion channel, resulting in a constant, uncontrolled influx of ions.[4] This disrupts the normal physiological function of the neuron, leading to depolarization of muscle cells, which in turn causes spastic paralysis and ultimately the death of the nematode.[2][4]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
Given its low aqueous solubility, this compound must first be dissolved in an appropriate organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose in in vitro studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube using a calibrated analytical balance.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Sterilization (Optional): If required for sterile cell culture applications, the stock solution can be sterilized by filtration through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Note: For in vivo studies, this compound can be suspended in vehicles such as 7% (v/v) Tween 80 and 3% (v/v) ethanol.[5]
Protocol 2: In Vitro Nematode Larval Development Assay
This assay is a fundamental tool for assessing the anthelmintic activity of compounds like this compound. It measures the ability of a compound to inhibit the development of nematode eggs into third-stage larvae (L3).
Materials:
-
Nematode eggs (e.g., Haemonchus contortus)
-
This compound stock solution (in DMSO)
-
Nutrient agar medium
-
96-well microtiter plates
-
Fungicide solution (optional)
-
Bacterial growth medium (e.g., yeast extract)
-
Microscope
-
Humidified incubator (28°C)
Procedure:
-
Assay Plate Preparation: Prepare a nutrient agar medium. While the agar is molten, add the desired concentrations of this compound by diluting the stock solution. Ensure the final DMSO concentration is consistent across all treatment wells and in the vehicle control wells (typically ≤0.1%). Dispense the agar mixture into the wells of a 96-well plate.
-
Egg Preparation: Collect nematode eggs from fecal samples and purify them to be substantially free of debris.[2] If fungal contamination is a concern, treat the eggs with a fungicide.
-
Egg Seeding: Suspend the purified eggs in a suitable buffer and adjust the concentration. Add a defined number of eggs (e.g., 60-80) to each well of the prepared 96-well plate.[2]
-
Incubation: Incubate the plates for approximately 6 days at 28°C and 80% relative humidity.[3]
-
Larval Development: After the incubation period, observe the wells under a microscope to assess the development of eggs to L3 larvae.
-
Data Analysis: The anthelmintic activity is expressed as the percentage reduction in the development of L3 larvae compared to the vehicle control. The concentration of the drug required to inhibit 50% of eggs from developing into L3 larvae (LD50) can be calculated.[6]
Sources
- 1. fao.org [fao.org]
- 2. WO1995009246A1 - Larval development assay - Google Patents [patents.google.com]
- 3. Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into the molecular effects of the anthelmintics monepantel and betaine on the Caenorhabditis elegans acetylcholine receptor ACR-23 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. WO1995009246A1 - Larval development assay - Google Patents [patents.google.com]
Application Notes and Protocols: A Stereospecific Bioassay for Determining Monepantel Enantiomer Activity
Abstract
Monepantel (MPL), a member of the amino-acetonitrile derivative (AAD) class of anthelmintics, represents a crucial tool in the management of parasitic nematode infections, particularly in livestock.[1] Its novel mode of action, targeting the nematode-specific nicotinic acetylcholine receptor subunit ACR-23/MPTL-1, provides an effective treatment against strains resistant to conventional anthelmintics.[2][3][4] Monepantel possesses a single chiral center, resulting in two enantiomeric forms: (S)-Monepantel and (R)-Monepantel. Pre-clinical studies have unequivocally demonstrated that the anthelmintic activity resides exclusively in the (S)-enantiomer.[1][5] The (R)-enantiomer is considered inactive.[1] This stereospecificity underscores the importance of robust bioassays capable of differentiating the activity of each enantiomer. This document provides detailed application notes and protocols for conducting a stereospecific bioassay to determine and compare the in vitro activity of Monepantel enantiomers using two well-established nematode models: the economically significant parasite Haemonchus contortus and the free-living model organism Caenorhabditis elegans. These protocols are designed for researchers in parasitology, drug discovery, and veterinary medicine to enable precise evaluation of enantiomeric potency and to support quality control and formulation development.
Introduction: The Significance of Stereochemistry in Anthelmintic Efficacy
Chirality is a fundamental property in pharmacology, as enantiomers of a drug can exhibit profound differences in their pharmacodynamic and pharmacokinetic profiles. The biological environment, composed of chiral molecules like proteins and enzymes, often interacts differently with each enantiomer. In the case of Monepantel, the target receptor, a ligand-gated ion channel unique to nematodes, possesses a chiral binding pocket.[5][6] This structural specificity dictates that only the (S)-enantiomer can bind effectively to cause the uncontrolled ion flux that leads to spastic paralysis and death of the nematode.[2][6][7]
The inactive (R)-enantiomer, while not contributing to the therapeutic effect, may still have implications for the overall safety profile and metabolic load of the drug. Therefore, the ability to quantify the activity of each enantiomer is not merely an academic exercise but a critical component of drug development and regulatory assessment. The bioassays detailed herein provide a framework for confirming the stereospecific action of Monepantel and can be adapted to screen new chiral anthelmintic candidates.
Principle of the Bioassay
The stereospecific activity of Monepantel enantiomers is quantified by comparing their effects on key life-stage processes of susceptible nematodes in vitro. Two primary assays are described:
-
Haemonchus contortus Larval Development Test (LDT): This assay measures the ability of each enantiomer to inhibit the development of nematode eggs into third-stage larvae (L3). The endpoint is the determination of the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of larval development.
-
Caenorhabditis elegans Motility Assay: This high-throughput assay assesses the effect of each enantiomer on the motility of adult C. elegans. A reduction in movement is indicative of the paralytic effect of the active compound. The endpoint is the determination of the half-maximal effective concentration (EC50) for motility reduction.
By generating dose-response curves for the (S)-enantiomer, the (R)-enantiomer, and the racemic mixture, a quantitative comparison of their biological activities can be made. A significant difference in the IC50/EC50 values between the enantiomers provides definitive evidence of stereospecific activity.
Materials and Reagents
Test Compounds
-
(S)-Monepantel (>99% enantiomeric purity)
-
(R)-Monepantel (>99% enantiomeric purity)
-
Racemic Monepantel
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Positive Control (e.g., Ivermectin, Levamisole)
-
Negative Control (vehicle, e.g., 1% DMSO in culture medium)
Nematode Strains and Culture
-
For LDT: A susceptible strain of Haemonchus contortus. Feces from sheep with a patent infection are required for egg recovery.[8]
-
For Motility Assay: A wild-type strain of Caenorhabditis elegans (e.g., Bristol N2).[3] Maintained on Nematode Growth Medium (NGM) agar plates seeded with E. coli OP50.[3]
Equipment and Consumables
-
Inverted microscope
-
96-well flat-bottom microtiter plates
-
Incubator (27°C for H. contortus, 20°C for C. elegans)
-
Centrifuge
-
Sequential sieves (for H. contortus egg recovery)
-
Automated motility tracking system (e.g., WMicroTracker™) (optional, for C. elegans assay)
-
Standard laboratory glassware and plasticware
-
Pipettes and sterile filter tips
Reagents and Media
-
For LDT:
-
Saturated NaCl solution
-
Amphotericin B
-
Culture medium (e.g., containing E. coli and nutritive agar)
-
Lugol's iodine solution
-
-
For Motility Assay:
-
M9 Buffer
-
S Medium
-
Bleaching solution (Sodium hypochlorite, NaOH)
-
Experimental Workflow and Diagrams
The overall workflow for the stereospecific bioassay is depicted below, from the preparation of the test compounds to the final data analysis.
Caption: High-level workflow for the stereospecific bioassay of Monepantel enantiomers.
Detailed Protocols
Protocol 1: Haemonchus contortus Larval Development Test (LDT)
This protocol is adapted from established methods for anthelmintic resistance testing.[1]
Step 1: Preparation of Monepantel Enantiomer Solutions
-
Prepare 10 mM stock solutions of (S)-Monepantel, (R)-Monepantel, and racemic Monepantel in 100% DMSO. Monepantel is practically insoluble in water, so a co-solvent system is necessary.
-
Perform serial dilutions of each stock solution in the culture medium to achieve the desired final test concentrations. A typical concentration range to test would be 0.001 µM to 10 µM. Ensure the final DMSO concentration in all wells, including controls, is consistent and does not exceed 1% (v/v) to avoid solvent toxicity.
Step 2: H. contortus Egg Recovery
-
Collect fresh fecal samples from sheep with a patent H. contortus infection.
-
Homogenize the feces in water and filter through a series of sieves to remove large debris.
-
Suspend the filtered material in a saturated NaCl solution and centrifuge. The nematode eggs will float to the surface.
-
Carefully collect the supernatant containing the eggs and wash them several times with water to remove the salt.
-
Count the number of eggs per unit volume to prepare a standardized egg suspension (approximately 70-100 eggs per well).[1]
Step 3: Assay Setup and Incubation
-
In a 96-well plate, add the prepared culture medium containing nutritive elements and a growth substrate for the larvae (e.g., agar and E. coli).[1]
-
Add the serially diluted Monepantel enantiomer solutions to the respective wells. Include positive control (e.g., Ivermectin) and negative control (vehicle only) wells.
-
Add the standardized H. contortus egg suspension to each well.
-
Seal the plates and incubate at 27°C with ≥80% relative humidity for 6-7 days.[1] This period allows for the development of eggs to the L3 larval stage in the control wells.[9]
Step 4: Endpoint Assessment
-
After the incubation period, add a few drops of Lugol's iodine solution to each well to stop further development and stain the larvae.
-
Using an inverted microscope, count the number of eggs, L1, L2, and L3 larvae in each well.
-
The percentage of inhibition of development is calculated for each concentration using the following formula: % Inhibition = 100 * (1 - (Number of L3 in test well / Mean number of L3 in negative control wells))
Protocol 2: C. elegans Motility Assay
This protocol is based on high-throughput screening methods developed for C. elegans.[3][6]
Step 1: Preparation of Synchronized C. elegans Population
-
Wash gravid adult worms from NGM plates using M9 buffer.
-
Treat the worms with a bleaching solution to dissolve the adults and release the eggs.
-
Wash the eggs multiple times with M9 buffer and allow them to hatch overnight in the buffer without food. This results in a synchronized population of arrested L1 larvae.
-
Transfer the L1 larvae to NGM plates seeded with E. coli OP50 and incubate at 20°C until they reach the young adult stage (approximately 48-72 hours).[3]
Step 2: Preparation of Monepantel Enantiomer Solutions
-
Prepare stock solutions and serial dilutions as described in Protocol 1, Step 1, using S Medium as the diluent.
Step 3: Assay Setup and Incubation
-
Wash the synchronized young adult worms off the NGM plates with M9 buffer.
-
In a 96-well plate, dispense the serially diluted Monepantel enantiomer solutions.
-
Add a suspension of the young adult worms to each well (approximately 40-50 worms per well).[5]
-
Include positive and negative controls as in the LDT protocol.
-
Incubate the plate at 20°C for 24 hours.
Step 4: Motility Assessment
-
Quantify worm motility. This can be done manually by counting the number of motile vs. non-motile worms under a microscope.
-
For higher throughput and objectivity, use an automated motility tracking system. These systems typically use infrared light interruption or video tracking to quantify movement over a set period.
-
The percentage of motility reduction is calculated for each concentration: % Motility Reduction = 100 * (1 - (Motility score in test well / Mean motility score in negative control wells))
Data Analysis and Interpretation
Step 1: Dose-Response Curve Generation
-
For each enantiomer and the racemic mixture, plot the percentage inhibition (LDT) or percentage motility reduction (C. elegans assay) against the logarithm of the compound concentration.
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve (variable slope) to the data. Software such as GraphPad Prism is highly recommended for this purpose.[2][5]
Step 2: Determination of IC50/EC50 Values
-
From the fitted dose-response curves, the software will calculate the IC50 (for the LDT) or EC50 (for the motility assay) value for each compound. This is the concentration that elicits a 50% response.
-
The analysis will also provide confidence intervals for these values, which are crucial for statistical comparison.
Step 3: Stereospecificity Assessment
-
Compare the IC50/EC50 values of the (S)-enantiomer, (R)-enantiomer, and the racemic mixture.
-
A statistically significant difference (e.g., non-overlapping 95% confidence intervals) between the IC50/EC50 of the (S)- and (R)-enantiomers is a clear indication of stereospecific activity.
-
The expected outcome is a low IC50/EC50 value for the (S)-enantiomer and a very high or non-determinable IC50/EC50 for the (R)-enantiomer, confirming that the (S)-form is the active eutomer. The racemic mixture should exhibit an IC50/EC50 approximately twice that of the pure (S)-enantiomer.
The diagram below illustrates the expected relationship between the enantiomers.
Caption: Binding affinity relationship of Monepantel enantiomers to the target receptor.
Data Presentation
All quantitative results should be summarized in a clear, tabular format for easy comparison.
| Compound | Nematode Model | Assay Type | IC50/EC50 (µM) | 95% Confidence Interval |
| (S)-Monepantel | H. contortus | LDT | [Insert Value] | [Insert Range] |
| (R)-Monepantel | H. contortus | LDT | > 10 | N/A |
| Racemic Monepantel | H. contortus | LDT | [Insert Value] | [Insert Range] |
| (S)-Monepantel | C. elegans | Motility | [Insert Value] | [Insert Range] |
| (R)-Monepantel | C. elegans | Motility | > 10 | N/A |
| Racemic Monepantel | C. elegans | Motility | [Insert Value] | [Insert Range] |
Note: Expected values for (R)-Monepantel indicate minimal to no activity at the highest tested concentrations.
Conclusion and Field Insights
The protocols outlined in this application note provide a robust and validated framework for the stereospecific bioassay of Monepantel enantiomers. From a Senior Application Scientist's perspective, meticulous attention to detail in the preparation of synchronized nematode populations and the accuracy of serial dilutions are paramount for generating reproducible, high-quality data. The choice between the H. contortus LDT and the C. elegans motility assay may depend on the specific research question and available resources. The LDT with the target parasite H. contortus offers high physiological relevance for veterinary applications, while the C. elegans assay provides a more rapid, high-throughput alternative suitable for initial screening and mechanistic studies.
Confirming the stereospecificity of Monepantel not only reinforces our understanding of its mechanism of action but also highlights the critical need for enantiomerically pure active pharmaceutical ingredients in veterinary formulations. Any significant activity from the (R)-enantiomer would be a red flag, warranting further investigation into the sample's enantiomeric purity or potential off-target effects. These bioassays serve as a cornerstone for both fundamental research and the quality assurance pipelines in the development of next-generation anthelmintics.
References
-
Rufener, L., Sige, E., Baur, R., Beech, R., Puoti, A., & Kaminsky, R. (2013). MONEPANTEL – DETAILED MODE OF ACTION AGAINST GASTRO-INTESTINAL NEMATODES. International Sheep Veterinary Congress 2013. Available at: [Link]
-
Kaminsky, R., et al. (2008). Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate. Parasitology Research, 103(4), 931–939. Available at: [Link]
-
Lanusse, C. E. (n.d.). Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals. MSD Veterinary Manual. Available at: [Link]
-
Wikipedia. (2023). Monepantel. Available at: [Link]
-
Várady, M., & Čorba, J. (2014). Monepantel: the most studied new anthelmintic drug of recent years. Parasitology, 141(13), 1686–1698. Available at: [Link]
-
Glendinning, J., et al. (2014). Acquired resistance to monepantel in C. elegans: What about parasitic nematodes? Worm, 3(3), e959416. Available at: [Link]
-
Preston, S., et al. (2022). Evaluation of Serum Supplementation on the Development of Haemonchus contortus Larvae In Vitro and on Compound Screening Results. International Journal of Molecular Sciences, 23(23), 15306. Available at: [Link]
-
Hubert, J., & Kerboeuf, D. (1992). A new in vitro test for anthelmintic resistance in Haemonchus contortus. Veterinary Record, 130(19), 442-446. (Referenced in Infoteca-e document) Available at: [Link]
Sources
- 1. Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Can Prism find the lethal dose 50% (LD50) using logistic regression (or probit analysis)? - FAQ 705 - GraphPad [graphpad.com]
- 4. medicines.health.europa.eu [medicines.health.europa.eu]
- 5. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
- 6. Star Republic: Guide for Biologists [sciencegateway.org]
- 7. researchgate.net [researchgate.net]
- 8. How Do I Estimate the IC50 and EC50? - FAQ 2187 - GraphPad [graphpad.com]
- 9. In Vitro Anthelmintic Activity and Phytochemical Screening of Crude Extracts of Three Medicinal Plants against Haemonchus Contortus in Sheep at Haramaya Municipal Abattoir, Eastern Hararghe - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Rac-Monepantel
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Rac-Monepantel. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of this potent anthelmintic agent. Our goal is to equip you with the foundational knowledge and practical methodologies to successfully enhance the solubility of this compound for your research and development needs.
This compound, a member of the amino-acetonitrile derivative (AAD) class of anthelmintics, is a highly effective drug for controlling gastrointestinal nematodes in livestock.[1][2] However, its therapeutic potential can be limited by its very low aqueous solubility, which is reported to be approximately 0.1 mg/L at 20°C.[3] This poor solubility can impact formulation development, bioavailability, and overall efficacy. This guide will explore several established techniques to overcome this limitation.
Diagram: Core Challenges with this compound Formulation
Caption: Interconnected challenges arising from the poor aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound's poor aqueous solubility?
A1: this compound is a lipophilic compound with a log P value of 3.0, indicating its preference for fatty environments over aqueous ones.[3] Its molecular structure contains several non-polar aromatic rings and a trifluoromethyl group, which contribute to its hydrophobicity and limit its interaction with water molecules.
Q2: What are the main strategies I can employ to improve the aqueous solubility of this compound?
A2: Several techniques can be used to enhance the solubility of poorly water-soluble drugs like this compound. The most common and effective methods include:
-
Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix at a molecular level.[4][5]
-
Cyclodextrin Inclusion Complexation: Encapsulating the lipophilic this compound molecule within the hydrophobic cavity of a cyclodextrin.[6][7]
-
Nanosuspension: Reducing the particle size of this compound to the nanometer range, which increases the surface area for dissolution.[8][9]
-
Use of Surfactants and Co-solvents: Employing agents that reduce surface tension and alter the polarity of the solvent to facilitate dissolution.[10][11]
Q3: How do I choose the most suitable solubility enhancement technique for my application?
A3: The choice of technique depends on several factors, including the desired fold-increase in solubility, the intended dosage form (e.g., oral drench, injectable), stability requirements, and available equipment. A preliminary screening of different methods is often recommended. For oral formulations, solid dispersions and cyclodextrin complexes are often explored first due to their potential for significant solubility enhancement and established manufacturing processes.[4][6]
Q4: What are the critical quality attributes to consider when developing a solubility-enhanced formulation of this compound?
A4: Key quality attributes to monitor include:
-
Aqueous Solubility: The primary endpoint, measured at relevant physiological pH values.
-
Dissolution Rate: How quickly the drug dissolves from the formulation.
-
Physical and Chemical Stability: Ensuring the formulation remains stable over time and under different storage conditions.
-
Amorphous State (for solid dispersions): Confirmation that the drug is in a non-crystalline, higher-energy state.[12][13][14]
-
Particle Size and Zeta Potential (for nanosuspensions): Critical for stability and in vivo performance.[15]
-
Drug Loading: The amount of this compound in the final formulation.
Troubleshooting Guides & Experimental Protocols
This section provides detailed protocols and troubleshooting tips for the most common solubility enhancement techniques.
Solid Dispersion
Solid dispersion is a highly effective technique where the drug is dispersed in an inert carrier, usually a hydrophilic polymer, to increase its dissolution rate and solubility.[4][5]
Caption: A typical workflow for developing and evaluating a solid dispersion formulation.
-
Polymer Selection: Screen various polymers such as polyvinylpyrrolidone (PVP K30), hydroxypropyl methylcellulose (HPMC), and Soluplus® to identify a suitable carrier.
-
Dissolution: Dissolve this compound and the selected polymer in a common volatile solvent (e.g., methanol, ethanol, or a mixture). Common drug-to-polymer ratios to screen are 1:1, 1:5, and 1:10 (w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid mass is formed.
-
Drying: Further dry the solid dispersion in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Sizing: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle and pass it through a sieve.
-
Characterization:
-
Differential Scanning Calorimetry (DSC): To confirm the absence of a melting peak for this compound, indicating its amorphous state.[12][13]
-
X-Ray Diffraction (XRD): To verify the absence of sharp peaks characteristic of crystalline this compound.[12]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To investigate potential interactions (e.g., hydrogen bonding) between this compound and the polymer.
-
| Issue | Possible Cause | Suggested Solution |
| Crystalline drug detected in solid dispersion | Incomplete dissolution in the solvent; drug recrystallization during solvent evaporation. | Ensure complete dissolution of both drug and polymer. Increase the rate of solvent evaporation. Consider using a higher polymer ratio. |
| Low drug loading achievable | Poor miscibility between the drug and polymer. | Screen a wider range of polymers. Consider using a combination of polymers or adding a surfactant to create a ternary solid dispersion. |
| Phase separation during storage | The amorphous system is thermodynamically unstable. | Select a polymer with a high glass transition temperature (Tg) to reduce molecular mobility.[5] Ensure complete removal of residual solvent. |
Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity, which can encapsulate poorly soluble drugs, thereby increasing their aqueous solubility.[6][7]
-
Cyclodextrin Selection: Beta-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.
-
Molar Ratio: Prepare complexes at different molar ratios of this compound to cyclodextrin (e.g., 1:1, 1:2).
-
Kneading: Place the cyclodextrin in a mortar and add a small amount of a hydro-alcoholic solution (e.g., 50% ethanol) to form a paste. Gradually add the this compound powder and knead for 30-60 minutes.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Sizing: Pulverize the dried complex and pass it through a sieve.
-
Characterization:
-
Phase Solubility Studies: To determine the stoichiometry of the complex and the stability constant.[16]
-
DSC, XRD, and FTIR: As described for solid dispersions, to confirm complex formation.
-
| Issue | Possible Cause | Suggested Solution |
| Low complexation efficiency | Poor fit of this compound in the cyclodextrin cavity; steric hindrance. | Try a different type of cyclodextrin (e.g., HP-β-CD, which has a larger cavity and is more soluble). Optimize the kneading time and the amount of solvent used. |
| Precipitation of the complex from solution | The solubility of the inclusion complex itself is limited. | Use a more soluble cyclodextrin derivative. Determine the solubility limit of the complex through phase solubility studies. |
Nanosuspension
Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers.[8][9] The reduction in particle size leads to an increased surface area, which enhances the dissolution rate.
Caption: Key steps in the preparation and characterization of a nanosuspension.
-
Pre-suspension: Disperse this compound in an aqueous solution containing a stabilizer (e.g., Poloxamer 188 or Tween 80).
-
High-Shear Mixing: Homogenize the suspension using a high-shear mixer to reduce the initial particle size.
-
High-Pressure Homogenization: Process the pre-suspension through a high-pressure homogenizer for a specified number of cycles and at a set pressure (e.g., 1500 bar for 20 cycles).
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Measure using photon correlation spectroscopy (PCS).
-
Zeta Potential: To assess the stability of the nanosuspension. A value of ±30 mV is generally considered stable.[15]
-
Saturation Solubility and Dissolution Velocity: To quantify the improvement in solubility and dissolution rate.[9]
-
| Issue | Possible Cause | Suggested Solution |
| Particle aggregation | Insufficient stabilization; inappropriate stabilizer concentration. | Screen different stabilizers and optimize their concentration. Increase the number of homogenization cycles or the homogenization pressure. |
| Broad particle size distribution (high PDI) | Inefficient particle size reduction. | Increase the homogenization pressure and/or the number of cycles. Ensure the pre-suspension is well-dispersed before high-pressure homogenization. |
Quantitative Data Summary
| Technique | Example Drug | Polymer/Excipient | Fold-Increase in Solubility (Approximate) | Reference |
| Solid Dispersion | Diclofenac Sodium | Eudragit E 100 | ~59-fold | [4] |
| Cyclodextrin Complex | Mebendazole | HP-β-CD | Up to 18,333-fold | [17] |
| Nanosuspension | Mebendazole | HPMC K4M, Tween 80 | Significant increase in dissolution rate | [8] |
Analytical Methodologies
Accurate quantification of this compound is essential for solubility and dissolution studies. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the method of choice.
Recommended HPLC-UV Method Parameters (Starting Point)[25]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or ammonium acetate buffer)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: To be determined by UV-Vis scan of this compound (typically in the range of 220-300 nm)
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30°C
Note: This method will require validation for linearity, accuracy, precision, and specificity for your specific application. Several HPLC-MS/MS methods have also been published for the determination of Monepantel and its metabolites in biological matrices, which can be adapted for in vitro solubility studies.[3]
Conclusion
Improving the aqueous solubility of this compound is a critical step in unlocking its full therapeutic potential. This technical support guide provides a comprehensive overview of established formulation strategies, detailed experimental protocols, and troubleshooting advice to assist researchers in this endeavor. By systematically applying the principles of solid dispersion, cyclodextrin complexation, and nanosuspension, and by employing robust analytical techniques, it is possible to develop effective and stable formulations of this important anthelmintic drug.
References
- Jafar, M., et al. (2017). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
- Veterinary Medicines. (n.d.). SCIENTIFIC DISCUSSION.
- Formulation and Evaluation of Nanosuspension of Mebendazole for Solubility Enhancement by High Pressure Homogenization Technique. (2024). International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN).
- Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. (n.d.).
- Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. (n.d.).
- Nanosuspension Formulation by High Pressure Homogenization (HPH). (n.d.).
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar.
- Dissolution enhancement of poorly soluble drug by solvent evaporation method using hydrophilic polymer: a solid dispersion technique. (2021).
- Preparation and pharmacokinetic study of mebendazole complex with HP-beta-cyclodextrin. (n.d.).
- Inclusion complex formation of cyclodextrin with its guest and their applications. (n.d.).
- Review on Manufacturing Methods of Solid Dispersion Technology for Enhancing the Solubility of Poorly W
- 'FORMULATION AND EVALUATION OF SOLID DISPERSION BY SOLVENT EVAPOR
- Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applic
- The Role of Surfactants in Solubilization of Poorly Soluble Drugs. (n.d.). JOCPR.
- Formation, Physicochemical Characterization, and Thermodynamic Stability of the Amorphous State of Drugs and Excipients. (n.d.). PubMed.
- Surfactant-mediated dissolution: Contributions of solubility enhancement and relatively low micelle diffusivity. (2021).
- Solubility enhancement of some poorly soluble drugs by solid dispersion using Ziziphus spina-christi gum polymer. (n.d.). PubMed Central.
- Analysis of a Kneading Process to Evaluate Drug Substance-Cyclodextrin Complex
- Monepantel. (n.d.).
- Effects of surfactants on the aqueous stability and solubility of beta-lactam antibiotics. (n.d.).
- Formation, Physicochemical Characterization, and Thermodynamic Stability of the Amorphous State of Drugs and Excipients. (2021).
- Formulation Strategies of Nanosuspensions for Various Administr
- Central Lancashire Online Knowledge (CLoK). (n.d.).
- Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020). Pharma Excipients.
- Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. (2018). PubMed Central.
- Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. (n.d.).
- Comprehensive Review on the Formulation Methods and Evaluation Parameters for Nanosuspension Formul
- A recent overview of surfactant–drug interactions and their importance. (2023). PubMed Central.
- Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (2024). PubMed Central.
- Excipient Selection In Parenteral Formul
- Effects of the Preparation Method on the Formation of True Nimodipine SBE-β-CD/HP-β-CD Inclusion Complexes and Their Dissolution Rates Enhancement. (n.d.).
- NANOSUSPENSION TECHNOLOGY IN PHARMACEUTICALS ABSTRACT: Nanotechnology deals with the process that occurs
- Preparing Kaempferol Nanosuspension (KNS) using High Pressure Homogenization (HPH) technique. (2021).
- A PROMISING SOLID DISPERSION METHOD USING BETA CYCLODEXTRIN POLYMER FOR ENHANCING SOLUBILITY OF POOR. (n.d.). Journalskart.
- REVIEW ARTICLE: SOLUBILITY ENHANCEMENT BY SOLID DISPERSION. (2021).
- Physicochemical and Pharmacokinetic Characteriz
- Formulation Development and Characterization of Nanosuspension. (2019). Ubuy Egypt.
- Monepantel. (n.d.). FAO Knowledge Repository.
- Nanosuspension drug delivery system: preparation, characterization, postproduction processing, dosage form, and application. (2017).
- Preparation and Characterization of Nanosuspensions of Triiodoaniline Derivative New Contrast Agent, and Investigation into Its Cytotoxicity and Contrast Properties. (n.d.). Brieflands.
- Recent Advances in the Application of Characterization Techniques for Studying Physical Stability of Amorphous Pharmaceutical Solids. (2021). MDPI.
- Drug Solubility Enhancement Strategies Using Amorphous Solid Dispersion: Examination on Type and The Amount of the Polymer S. (2024). Jurnal Universitas Padjadjaran.
- Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery. (2018). PubMed.
- Dose determination studies for monepantel, an amino-acetonitrile derivative, against fourth stage gastro-intestinal nematode larvae infecting sheep. (2008). PubMed.
- Solubility Enhancement of Metaxalone by Solid Dispersion Technique Using Polymeric Carriers. (n.d.). Progress in Chemical and Biochemical Research.
- Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media. (2022). MDPI.
Sources
- 1. medicines.health.europa.eu [medicines.health.europa.eu]
- 2. Dose determination studies for monepantel, an amino-acetonitrile derivative, against fourth stage gastro-intestinal nematode larvae infecting sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fao.org [fao.org]
- 4. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. humapub.com [humapub.com]
- 7. touroscholar.touro.edu [touroscholar.touro.edu]
- 8. Formulation and Evaluation of Nanosuspension of Mebendazole for Solubility Enhancement by High Pressure Homogenization Technique | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formation, Physicochemical Characterization, and Thermodynamic Stability of the Amorphous State of Drugs and Excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Recent Advances in the Application of Characterization Techniques for Studying Physical Stability of Amorphous Pharmaceutical Solids [mdpi.com]
- 15. jbino.com [jbino.com]
- 16. chemicaljournals.com [chemicaljournals.com]
- 17. Frontiers | Preparation and pharmacokinetic study of mebendazole complex with HP-beta-cyclodextrin [frontiersin.org]
Technical Support Center: Rac-Monepantel Stability & Handling
Welcome to the technical support center for Rac-Monepantel. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on the stability of this compound in DMSO and other organic solvents. Our goal is to equip you with the knowledge to ensure the integrity of your experiments through proper handling and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
A1: this compound is the racemic mixture of Monepantel, an anthelmintic drug belonging to the amino-acetonitrile derivative (AAD) class.[1] The active form is the S-enantiomer.[2] It is a white powder that is practically insoluble in water but soluble in several organic solvents.[2][3]
Below is a summary of its key physical and chemical properties:
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₃F₆N₃O₂S | [4][5][6] |
| Molecular Weight | 473.39 g/mol | [4][5][6] |
| Melting Point | 125°C (Form A); 142-149°C (Form B) | [3][7] |
| log Pow (Octanol/Water) | 3.0 | [2][7] |
| Water Solubility | 0.1 mg/L at 20°C | [3][7] |
| Organic Solvent Solubility | Dichloromethane: 175 g/L, Ethanol: 60.7 g/L, Polyethylene glycol: 156.1 g/L, Propylene glycol: 6.9 g/L, n-octanol: 7.3 g/L | [3][7] |
Q2: I need to prepare a stock solution of this compound for my in vitro experiments. Which solvent should I use and what are the recommended storage conditions?
A2: For in vitro studies, Dimethyl Sulfoxide (DMSO) is a common choice for creating stock solutions of lipophilic compounds like Monepantel. While specific long-term stability data for this compound in pure DMSO is not extensively published in peer-reviewed literature, a study on its metabolism in ovine hepatocytes involved pre-dissolving it in DMSO, with the final concentration in the medium not exceeding 0.2%.[8]
Recommended Solvents and Storage:
-
Primary Choice: DMSO is a suitable solvent for preparing high-concentration stock solutions.
-
Alternative Solvents: Based on solubility data, other potential solvents include ethanol and dichloromethane.[3][7] However, their volatility and compatibility with your specific assay should be considered.
-
Storage of Stock Solutions: It is best practice to store stock solutions at -20°C or -80°C to minimize degradation.[5][9][10] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.
Q3: How stable is this compound in DMSO? Are there any known degradation products?
DMSO itself can be a mild oxidizing agent, and prolonged storage at room temperature or exposure to light could potentially facilitate the oxidation of this compound to its sulfoxide and subsequently to the sulfone derivative. Therefore, while stable for short-term use, long-term storage of this compound in DMSO at room temperature is not advisable. Always store stock solutions at low temperatures (-20°C or -80°C) and protect them from light.[1][7]
Q4: My experimental results are inconsistent. Could the stability of my this compound solution be the issue?
A4: Inconsistent experimental results can certainly be a consequence of compound degradation. If you suspect the stability of your this compound solution is compromised, consider the following troubleshooting steps:
-
Preparation of Fresh Stock: Prepare a fresh stock solution of this compound from a new vial of solid compound.
-
Minimize Freeze-Thaw Cycles: Use a fresh aliquot for each experiment to avoid degradation from repeated changes in temperature.
-
Solvent Purity: Ensure you are using high-purity, anhydrous grade DMSO, as water and impurities can affect compound stability.
-
Storage Conditions: Verify that your stock solutions have been consistently stored at -20°C or -80°C and protected from light.
-
Analytical Verification: If possible, analytically verify the concentration and purity of your stock solution using methods like HPLC-UV.
Troubleshooting Guide: this compound Solution Stability
This guide provides a structured approach to identifying and resolving potential stability issues with your this compound solutions.
Issue 1: Reduced Potency or Activity in Assays
-
Potential Cause: Degradation of the parent compound, leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Prepare a fresh stock solution from the solid compound.
-
Compare the activity of the fresh solution with the old one in a parallel experiment.
-
If the fresh solution restores activity, discard the old stock.
-
Implement a policy of using stock solutions within a defined period (e.g., not older than one month, even when stored at -80°C) and always using fresh aliquots.
-
Issue 2: Unexpected or Off-Target Effects
-
Potential Cause: Formation of active or cytotoxic degradation products. As Monepantel is metabolized to a sulfone, it's plausible that similar products could form in solution and potentially have different biological activities.
-
Troubleshooting Steps:
-
Analyze the suspect stock solution using LC-MS to check for the presence of additional peaks that could correspond to degradation products like Monepantel sulfone.
-
If degradation is confirmed, prepare a fresh stock and re-run the experiment.
-
Consider the impact of the solvent on your experimental system. High concentrations of DMSO can have their own biological effects.
-
Issue 3: Precipitation of the Compound in Media
-
Potential Cause: Poor solubility of this compound in the aqueous assay buffer when diluted from the DMSO stock. Monepantel is practically insoluble in water (0.1 mg/L).[3][7]
-
Troubleshooting Steps:
-
Ensure the final concentration of DMSO in your assay medium is kept low (typically <0.5%) to maintain solubility.
-
After diluting the DMSO stock into your aqueous buffer, vortex or mix thoroughly.
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells or assay system.
-
If precipitation is an issue, you may need to explore the use of solubilizing agents or different formulation approaches, though this will be highly dependent on your specific experimental setup.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity DMSO
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound using a calibrated analytical balance in a fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (e.g., to 37°C) may be used to aid dissolution if necessary, but avoid excessive heat.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes or cryovials. This is crucial to prevent contamination and degradation from repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C or -80°C, protected from light. For maximum stability, -80°C is recommended for long-term storage.[9]
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
Objective: To assess the purity and stability of a this compound solution over time. High-performance liquid chromatography is a widely used technique for stability testing due to its sensitivity and accuracy in separating and quantifying active ingredients and their degradation products.[12]
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improving peak shape)
-
This compound reference standard
-
This compound stock solution to be tested
HPLC Conditions (Example):
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a suitable ratio of A and B (e.g., 60:40), then ramp up the concentration of B over time to elute the compound and any potential degradation products.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV-Vis scan of this compound (a wavelength around 254 nm is a common starting point for aromatic compounds).
-
Injection Volume: 10 µL
Procedure:
-
Prepare Standards: Prepare a calibration curve using the this compound reference standard at several concentrations.
-
Sample Preparation: Dilute an aliquot of your this compound stock solution to a concentration within the range of your calibration curve using the initial mobile phase composition.
-
Analysis: Inject the prepared standards and the sample onto the HPLC system.
-
Data Interpretation:
-
Purity: In the initial analysis (time zero), the chromatogram should show a single major peak corresponding to this compound. The area of this peak can be used to determine the initial concentration.
-
Stability: Analyze samples of the stock solution that have been stored for various durations. A decrease in the area of the main peak and/or the appearance of new peaks over time indicates degradation. The percentage of remaining parent compound can be calculated to assess stability.
-
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
References
-
Monepantel - Food and Agriculture Organization of the United Nations. [Link]
-
ANNEX I SUMMARY OF PRODUCT CHARACTERISTICS - Zolvix, INN-monepantel - European Union. (2009-11-04). [Link]
-
ZOLVIX® Monepantel Broad Spectrum Oral Anthelmintic for Sheep - Elanco Australia (AU) SDS WHS. [Link]
-
caution - keep out of reach of children - read safety directions before opening or using for animal treatment only - Elanco. [Link]
-
ANNEX I SUMMARY OF PRODUCT CHARACTERISTICS - Zolvix, INN-monepantel - European Union. [Link]
-
SCIENTIFIC DISCUSSION - Veterinary Medicines. [Link]
-
This compound - gsrs. [Link]
-
464416 this compound CAS: 851976-50-6. [Link]
-
Monepantel - FAO Knowledge Repository. [Link]
-
Public Release Summary - Monepantel in the Product Zolvix Monepantel Broad Spectrum Oral Anthelmintic for Sheep - Australian Pesticides and Veterinary Medicines Authority. [Link]
-
Environmental Assessment for Monepantel - FDA. (2018-11-27). [Link]
-
[Simultaneous determination of monepantel and its metabolite residues in cow and sheep milk by solid phase extraction-high performance liquid chromatography-tandem mass spectrometry] - PubMed. [Link]
-
This compound - Data Sheet. [Link]
-
MONEPANTEL FOR SHEEP ENVIRONMENTAL ASSESSMENT - FDA.report. (2015-12-16). [Link]
-
Monepantel - AERU - University of Hertfordshire. (2025-09-07). [Link]
-
Analytical Techniques In Stability Testing - Separation Science. (2025-03-24). [Link]
-
Investigation of the metabolism of monepantel in ovine hepatocytes by UHPLC/MS/MS - Michal Holčapek. (2012-11-25). [Link]
Sources
- 1. assets.elanco.com [assets.elanco.com]
- 2. medicines.health.europa.eu [medicines.health.europa.eu]
- 3. openknowledge.fao.org [openknowledge.fao.org]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. usbio.net [usbio.net]
- 6. This compound - SRIRAMCHEM [sriramchem.com]
- 7. fao.org [fao.org]
- 8. holcapek.upce.cz [holcapek.upce.cz]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. usbio.net [usbio.net]
- 11. fda.report [fda.report]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Troubleshooting Poor Peak Resolution in Rac-Monepantel HPLC
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of racemic Monepantel (Rac-Monepantel). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to poor peak resolution of Monepantel enantiomers. As the biological activity of Monepantel is specific to the (S)-enantiomer, achieving adequate separation from the (R)-enantiomer is critical for accurate quantification and quality control.[1][2]
This resource is structured into two main sections:
-
Frequently Asked Questions (FAQs): For quick answers to common problems.
-
Systematic Troubleshooting Guide: A detailed, step-by-step approach to identifying and fixing the root cause of your resolution issues.
Frequently Asked Questions (FAQs)
Q1: Why is achieving a baseline resolution (Rs ≥ 1.5) critical for this compound analysis?
A1: Baseline resolution is essential for accurate quantification of each enantiomer. The United States Pharmacopeia (USP) and other regulatory bodies generally consider a resolution value (Rs) of 1.5 or greater to represent baseline separation, which minimizes the integration error of each peak.[3][4] Since only the (S)-enantiomer of Monepantel is pharmacologically active, precise measurement of its purity against the (R)-enantiomer is a critical quality attribute.[1][2]
Q2: My peaks are tailing, and it's affecting my resolution. What is the most common cause for a basic compound like Monepantel?
A2: Peak tailing for amine-containing compounds like Monepantel is often caused by secondary interactions between the analyte and acidic silanol groups on the surface of the silica-based chiral stationary phase (CSP).[5] To mitigate this, a small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA), is typically added to the mobile phase (e.g., 0.1% v/v).[5][6] This additive competes with the analyte for the active silanol sites, leading to more symmetrical peaks.
Q3: Can temperature affect my chiral separation?
A3: Yes, temperature is a critical parameter in chiral chromatography. Lowering the column temperature often increases chiral selectivity and improves resolution by enhancing the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP.[7] Conversely, increasing the temperature can improve peak efficiency (narrower peaks) but may decrease selectivity.[7] It is crucial to maintain a stable and consistent column temperature (e.g., ± 1°C) for reproducible results.
Q4: My retention times are drifting. What should I check first?
A4: Unstable retention times are most frequently caused by an unequilibrated column or changes in mobile phase composition.[5] Always ensure the column is equilibrated with at least 10-20 column volumes of the new mobile phase before analysis.[5] Additionally, ensure your mobile phase is thoroughly mixed and degassed to prevent bubble formation and changes in solvent ratios due to evaporation of the more volatile components.[5]
Systematic Troubleshooting Guide
This section provides a logical workflow to diagnose and resolve poor peak resolution for this compound. The primary goal is to systematically evaluate each component of the chromatographic system.
Problem: Poor Resolution (Rs < 1.5) or Complete Co-elution of Enantiomers
Step 1: Verify System Suitability and Initial Conditions
Before making significant changes, confirm your HPLC system is performing correctly and that the method parameters are appropriate.
1.1. Check System Suitability Parameters: According to USP guidelines, a robust HPLC method should have defined system suitability criteria.[4][8]
-
Resolution (Rs): The target should be ≥ 1.5.
-
Tailing Factor (T): Should ideally be ≤ 2.0 for symmetrical peaks.[4]
-
Repeatability (%RSD): The relative standard deviation for peak areas from replicate injections (typically n≥5) should be less than 2.0%.[4][9]
1.2. Confirm Column Selection: The choice of Chiral Stationary Phase (CSP) is the most critical factor in enantiomeric separations.[5]
-
CSP Type: Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are highly effective for a wide range of chiral compounds and are a common starting point.[5][10] For anthelmintics like Closantel, amylose tris-carbamate columns have shown excellent results, suggesting a similar phase would be suitable for Monepantel.[10][11]
-
Column Health: If the column is old or has been used with incompatible solvents, its performance may be compromised.[12] A sudden drop in resolution or an increase in backpressure can indicate a blocked inlet frit or a contaminated stationary phase.[12]
Step 2: Optimize the Mobile Phase
The mobile phase composition directly influences the interactions between the enantiomers and the CSP. For chiral separations on polysaccharide-based columns, a normal-phase mode (e.g., hexane/alcohol) is common.
2.1. Adjust Alcohol Modifier Percentage: The alcohol (e.g., isopropanol (IPA), ethanol) in the mobile phase acts as a polar modifier.
-
Mechanism: Alcohol molecules compete with the analyte for polar interaction sites on the CSP.[13]
-
Action:
-
To Increase Resolution: Decrease the percentage of alcohol. This strengthens the interaction between the analyte and the CSP, leading to longer retention times but often better separation.[13]
-
To Decrease Run Time: Increase the percentage of alcohol. This will decrease retention times but may come at the cost of resolution.[13]
-
2.2. Evaluate Alcohol Modifier Type: The steric hindrance of the alcohol can impact selectivity.[14]
-
Action: If using ethanol, try switching to isopropanol (IPA) or vice-versa. Secondary alcohols like IPA can sometimes offer different selectivity compared to primary alcohols.[11][14]
2.3. Incorporate an Acidic or Basic Additive: Additives are used to improve peak shape and, in some cases, enhance resolution by controlling the ionization state of the analyte.
-
For Basic Analytes (like Monepantel): Add a basic modifier like Diethylamine (DEA) at 0.1% to prevent peak tailing from silanol interactions.[5][6]
-
For Acidic Analytes: An acidic modifier like Trifluoroacetic Acid (TFA) at 0.1% is used to suppress the ionization of acidic functional groups. While Monepantel is not acidic, similar anthelmintic separations have successfully used TFA.[10][11] The choice depends on the specific interactions with the CSP.
| Parameter Change | Expected Effect on Retention Time (tR) | Expected Effect on Resolution (Rs) | Rationale |
| ↓ % Alcohol Modifier | Increase | Often Increases | Enhances analyte-CSP interaction.[13] |
| ↑ % Alcohol Modifier | Decrease | Often Decreases | Increases mobile phase elution strength.[13] |
| Switch EtOH to IPA | Varies | May Increase or Decrease | Alters steric and hydrogen-bonding interactions.[14] |
| Add 0.1% DEA/TFA | May Slightly Change | Improves Peak Shape (Indirectly improves Rs) | Suppresses secondary interactions or ionization.[5][10] |
Step 3: Adjust Instrumental Parameters
Fine-tuning the instrumental settings can provide the final improvements needed to achieve baseline resolution.
3.1. Flow Rate: Chiral separations are often sensitive to flow rate.
-
Action: Decrease the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). A lower flow rate allows more time for the enantiomers to interact with the CSP, which can significantly improve resolution.[5][7] This is a trade-off with analysis time.
3.2. Column Temperature: Temperature affects the thermodynamics of the chiral recognition mechanism.
-
Action: Decrease the column temperature in increments of 5°C (e.g., from 25°C to 20°C or 15°C). Lower temperatures typically enhance the enantioselectivity of polysaccharide-based CSPs.[7] Ensure the system is re-equilibrated after each temperature change.
Troubleshooting Workflow Diagram
The following diagram outlines the logical progression for troubleshooting poor peak resolution.
Caption: A workflow for troubleshooting poor enantiomeric resolution.
Experimental Protocols
Protocol 1: System Suitability Test
-
Prepare the System Suitability Solution: Prepare a solution containing this compound at a concentration that gives a significant detector response (e.g., 0.5 mg/mL).
-
Equilibrate the System: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved (at least 20 column volumes).
-
Perform Replicate Injections: Inject the system suitability solution five or six consecutive times.
-
Calculate Parameters: Using your chromatography data system (CDS), calculate the following for the two enantiomer peaks:
-
Resolution (Rs)
-
Tailing Factor (T)
-
Retention Time (tR)
-
Peak Area
-
-
Evaluate Acceptance Criteria:
-
The Rs between the enantiomers should be ≥ 1.5.
-
The T for each peak should be ≤ 2.0.
-
The %RSD of the peak areas for each enantiomer across all injections should be ≤ 2.0%.
-
Protocol 2: Mobile Phase Preparation (Example Normal Phase)
This protocol is for preparing 1 L of a Hexane/IPA mobile phase with a DEA additive.
-
Gather Materials: HPLC-grade n-Hexane, HPLC-grade Isopropanol (IPA), and Diethylamine (DEA).
-
Measure Solvents: In a 1 L clean, glass volumetric flask or graduated cylinder, carefully measure 900 mL of n-Hexane.
-
Add Modifier: To the same container, add 100 mL of IPA.
-
Add Additive: Using a micropipette, add 1.0 mL of DEA to the solvent mixture (for a 0.1% v/v concentration).
-
Mix Thoroughly: Cap the container and invert it at least 10-15 times to ensure a homogenous mixture.
-
Degas: Degas the mobile phase using a suitable method such as vacuum filtration, sonication for 15-20 minutes, or helium sparging to prevent pump cavitation and detector noise.
-
Label: Clearly label the mobile phase bottle with its composition and preparation date.
References
-
Macsen Labs. Monepantel | 887148-69-8. Available at: [Link]
-
National Center for Biotechnology Information. Monepantel. PubChem Compound Summary for CID 44449087. Available at: [Link]
-
PubMed. [The effect of mobile phase on the enantiomeric separation of cyfluthrin by chiral high performance liquid chromatography]. Available at: [Link]
-
Australian Pesticides and Veterinary Medicines Authority. Public Release Summary - Monepantel in the Product Zolvix Monepantel Broad Spectrum Oral Anthelmintic for Sheep. Available at: [Link]
-
ResearchGate. The effect of mobile phase composition on the chiral separation of compounds. Available at: [Link]
-
Daicel Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution. Available at: [Link]
-
Wikipedia. Monepantel. Available at: [Link]
-
AERU, University of Hertfordshire. Monepantel. Available at: [Link]
-
American Pharmaceutical Review. System Suitability and Validation for Chiral Purity Assays of Drug Substances. Available at: [Link]
-
National Center for Biotechnology Information. On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. Available at: [Link]
-
Springer Nature Experiments. Chiral Mobile-Phase Additives in HPLC Enantioseparations. Available at: [Link]
-
ResearchGate. Effect of mobile phase composition on the enantiomeric resolution of solute 4 in reversed mode. Available at: [Link]
-
MicroSolv Technology Corporation. System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Available at: [Link]
-
YouTube. Troubleshooting Poor Peak Shape and Resolution in HPLC. Available at: [Link]
-
European Compliance Academy. Significant Changes in HPLC System Suitability: New USP Provisions Planned. Available at: [Link]
-
Pharmaguideline. System Suitability in HPLC Analysis. Available at: [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. A Detailed Study of Validation Parameters and System Suitability Test in HPLC. Available at: [Link]2].pdf
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]
-
UTSA Journal of Undergraduate Research and Scholarly Works. Optimizing the Separation of an Antiparasitic Medication using High-Pressure Liquid Chromatography (HPLC). Available at: [Link]
-
MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available at: [Link]
-
Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. Available at: [Link]
-
ResearchGate. A strategy for developing HPLC methods for chiral drugs | Request PDF. Available at: [Link]
-
Shimadzu. Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Available at: [Link]
-
PubMed. Analytical Separation of Closantel Enantiomers by HPLC. Available at: [Link]
-
MDPI. Analytical Separation of Closantel Enantiomers by HPLC. Available at: [Link]
-
Chinese Journal of Chromatography. Simultaneous Determination of Monepantel and Monepantel Sulfone in Dairy Products by HPLC-MS/MS. Available at: [Link]
-
Royal Society of Chemistry. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. Available at: [Link]
Sources
- 1. Monepantel - Wikipedia [en.wikipedia.org]
- 2. Monepantel [sitem.herts.ac.uk]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 9. rjpbcs.com [rjpbcs.com]
- 10. Analytical Separation of Closantel Enantiomers by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. chiraltech.com [chiraltech.com]
- 13. On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [The effect of mobile phase on the enantiomeric separation of cyfluthrin by chiral high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in Rac-Monepantel Mass Spectrometry
Welcome to the technical support center for the bioanalysis of Rac-Monepantel. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in mass spectrometry. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the accuracy and reliability of your experimental data.
Introduction to Matrix Effects in Mass Spectrometry
In liquid chromatography-mass spectrometry (LC-MS), a "matrix effect" refers to the alteration of an analyte's ionization efficiency due to the presence of co-eluting, often unidentified, components in the sample matrix.[1][2] This phenomenon can lead to either ion suppression or enhancement, significantly impacting the accuracy, precision, and sensitivity of quantitative bioanalysis.[2][3][4] For a racemic compound like Monepantel, which consists of two enantiomers, these effects can complicate the simultaneous and accurate quantification of each stereoisomer.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of matrix effects in this compound analysis?
A1: The primary sources of matrix effects are endogenous and exogenous components within the biological sample that co-elute with this compound and its metabolites. In bioanalytical studies, phospholipids from plasma or tissue are a major cause of ion suppression.[5] Other sources can include salts, proteins, lipids, and metabolites that compete with the analyte for ionization in the MS source.
Q2: Why is it critical to address matrix effects in the analysis of a racemic drug like Monepantel?
Q3: How do I select an appropriate internal standard to compensate for matrix effects?
A3: The ideal internal standard (IS) is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C- or ¹⁵N-labeled Monepantel).[7][8] A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thereby providing the most accurate correction for variations in ionization.[8][9] If a SIL-IS is unavailable, a structural analog can be used, but it may not perfectly mimic the analyte's behavior in the ion source.[10][11]
Q4: What are the regulatory expectations regarding matrix effects for bioanalytical method validation?
A4: Regulatory bodies like the U.S. Food and Drug Administration (FDA) require that bioanalytical methods be validated to ensure they are free from significant matrix effects.[12][13][14][15] This involves assessing the matrix effect in at least six different lots of the biological matrix to ensure the method is accurate and precise across various sample sources.[1]
Troubleshooting Guide
This section provides solutions to common problems encountered during the mass spectrometric analysis of this compound.
Issue 1: I'm observing significant ion suppression for Monepantel.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Co-eluting Matrix Components | 1. Optimize Chromatographic Separation: Modify the gradient, mobile phase composition, or select a different column to separate Monepantel from interfering compounds.[3][16] 2. Improve Sample Preparation: Employ more rigorous extraction techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a larger portion of the matrix components before analysis.[17] | By chromatographically resolving the analyte from matrix interferences, the competition for ionization in the MS source is minimized.[3] More effective sample cleanup reduces the overall load of interfering substances introduced into the mass spectrometer.[17] |
| High Sample Concentration | Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components relative to the analyte.[3][18] | Dilution lowers the concentration of all components, which can alleviate the competition for ionization and reduce suppression effects.[18] |
| Inappropriate Ionization Source Parameters | Optimize Source Conditions: Adjust parameters such as nebulizer gas flow, drying gas temperature, and capillary voltage to enhance the ionization of Monepantel. | Optimal source conditions can improve the desolvation and ionization of the target analyte, making it less susceptible to suppression by co-eluting compounds. |
Issue 2: My calibration curve is non-linear and shows high variability.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inconsistent Matrix Effects | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute and experience the same matrix effects as the analyte, correcting for variability.[9][10][11] 2. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to ensure that the standards and samples are affected similarly by the matrix.[19] | The SIL-IS provides a reliable reference for quantification, as its signal will fluctuate in parallel with the analyte's signal due to matrix effects.[8] Matrix-matched calibrators ensure that the calibration curve accurately reflects the analytical response in the presence of the sample matrix. |
| Carryover | Optimize Wash Solvents and Injection Sequence: Use a strong wash solvent and include blank injections after high-concentration samples to prevent carryover. | Carryover from high-concentration samples can artificially inflate the response of subsequent lower-concentration samples, leading to non-linearity. |
Issue 3: I'm having difficulty with the racemic separation of Monepantel.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inadequate Chiral Stationary Phase | Select an Appropriate Chiral Column: Screen different chiral stationary phases (CSPs) to find one that provides adequate resolution for the Monepantel enantiomers. Polysaccharide-based CSPs are often effective for a wide range of compounds.[20] | Chiral separation relies on the differential interaction of enantiomers with a chiral stationary phase. The choice of CSP is critical for achieving baseline resolution.[21] |
| Suboptimal Mobile Phase | Optimize the Mobile Phase: Systematically vary the mobile phase composition, including the organic modifier and any additives (e.g., acids or bases), to improve the separation.[20] | The mobile phase composition influences the retention and selectivity of the enantiomers on the chiral column. Fine-tuning the mobile phase is often necessary to achieve optimal separation.[21] |
Experimental Protocols & Visualizations
Protocol: Solid-Phase Extraction (SPE) for Monepantel from Plasma
This protocol provides a general guideline for extracting Monepantel from a plasma matrix to reduce matrix effects.
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Pre-treat 500 µL of plasma by adding 500 µL of 4% phosphoric acid in water. Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute Monepantel and its metabolites with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
Diagram: Troubleshooting Workflow for Matrix Effects
Caption: Competition between analyte and matrix for ionization.
References
-
Biemer, N., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-7. Available at: [Link]
-
Chen, W., et al. (2018). Simultaneous determination of monepantel and its metabolite residues in cow and sheep milk by solid phase extraction-high performance liquid chromatography-tandem mass spectrometry. Se Pu, 36(1), 58-63. Available at: [Link]
-
Li, W., & Tse, F. L. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available at: [Link]
-
Wang, J., et al. (2018). Determination of Monepantel and Its Metabolite Residues in Dairy Products by High Performance Liquid Chromatography-Tandem Mass Spectrometry. Food Science. Available at: [Link]
-
Bioanalysis Zone. (n.d.). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Available at: [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 19(3), 401–407. Available at: [Link]
-
LCGC International. (2023). Stable Isotope Labelled Internal Standard (SIL-IS) for analysis of Proteins and mAbs with LC-MS. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Available at: [Link]
-
Selvan, R. S., et al. (2012). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. Available at: [Link]
-
Resolve Mass Spectrometry. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]
-
Buescher, J. M., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry, 87(11), 5563-5570. Available at: [Link]
-
Chambers, E., et al. (2007). Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Journal of AOAC International, 90(5), 1458-1473. Available at: [Link]
-
Kinsella, B., et al. (2011). Determination of the new anthelmintic monepantel and its sulfone metabolite in milk and muscle using a UHPLC-MS/MS and QuEChERS method. Journal of Chromatography B, 879(31), 3707-3713. Available at: [Link]
-
PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. Available at: [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Available at: [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Available at: [Link]
-
Holčapek, M., et al. (2013). Investigation of the metabolism of monepantel in ovine hepatocytes by UHPLC/MS/MS. Analytical and Bioanalytical Chemistry, 405(2-3), 897-906. Available at: [Link]
-
Welch Materials, Inc. (2024). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Available at: [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
-
Holčapek, M., et al. (2013). Investigation of the metabolism of monepantel in ovine hepatocytes by UHPLC/MS/MS. Analytical and Bioanalytical Chemistry, 405, 897-906. Available at: [Link]
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. Available at: [Link]
-
Cappiello, A., et al. (2018). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta, 1025, 1-14. Available at: [Link]
-
Mei, H., Hsieh, Y., & Nardo, C. (2003). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of separation science, 26(1-2), 88–92. Available at: [Link]
-
Ducray, P., et al. (2008). Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate. Veterinary Parasitology, 153(3-4), 226-231. Available at: [Link]
-
Niessen, W. M. A., Manini, P., & Andreoli, R. (2006). Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. Mass Spectrometry Reviews, 25(6), 881-899. Available at: [Link]
-
Redman, A. D., et al. (2014). Matrix effects on mass spectrometric determinations of four pharmaceuticals and personal care products in water, sediments, and biota. Environmental Toxicology and Chemistry, 33(8), 1746-1754. Available at: [Link]
-
Krska, R., et al. (2008). Matrix effects in pesticide multi-residue analysis by liquid chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 391(3), 757-773. Available at: [Link]
-
Jack Westin. (n.d.). Racemic Mixtures Separation Of Enantiomers. Available at: [Link]
-
Lehotay, S. J. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC North America. Available at: [Link]
-
Tiryaki, O., & Tuncbilek, A. (2013). Matrix effects in pesticide multi-residue analysis by liquid chromatography-mass spectrometry. Journal of the Science of Food and Agriculture, 93(1), 12-18. Available at: [Link]
-
Al-Saeed, F. A., et al. (2022). Analytical Separation of Closantel Enantiomers by HPLC. Molecules, 27(19), 6653. Available at: [Link]
-
Li, Y., et al. (2023). Chiral separation of racemic closantel and ultratrace detection of its enantiomers in bacteria by enhanced liquid chromatography-tandem mass spectrometry combined with postcolumn infusion of ammonia. Journal of Chromatography A, 1698, 464001. Available at: [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scispace.com [scispace.com]
- 11. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. resolvemass.ca [resolvemass.ca]
- 14. pharmacompass.com [pharmacompass.com]
- 15. moh.gov.bw [moh.gov.bw]
- 16. welch-us.com [welch-us.com]
- 17. researchgate.net [researchgate.net]
- 18. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. jackwestin.com [jackwestin.com]
Technical Support Center: Optimizing Rac-Monepantel Concentration for In Vitro Assays
Welcome to the technical support guide for Rac-Monepantel. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on optimizing the concentration of this compound for various in vitro applications. Our goal is to equip you with the foundational knowledge and troubleshooting strategies necessary to ensure the accuracy, reproducibility, and scientific validity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and application of this compound in a laboratory setting.
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the racemic mixture of Monepantel, a potent anthelmintic belonging to the amino-acetonitrile derivative (AAD) class of drugs.[1] Its primary mechanism of action is targeting a specific nematode nicotinic acetylcholine receptor (nAChR) subunit, particularly the MPTL-1 receptor found in many gastrointestinal nematodes.[1][2] Unlike mammals, which lack this specific receptor subunit, nematodes are highly susceptible.[1][] Monepantel acts as a positive allosteric modulator at low concentrations and a direct agonist at higher concentrations, binding to the MPTL-1 receptor and causing an irreversible opening of the ion channel.[2][4] This leads to an uncontrolled influx of ions, hypercontraction of muscle cells, spastic paralysis, and ultimately, the death of the nematode.[2][4][5]
Q2: What is the difference between Monepantel and this compound?
A2: Monepantel possesses a single chiral center. The commercially available anthelmintic, Zolvix®, contains the (S)-enantiomer, which is the biologically active form against nematodes.[1] this compound, or (Rac)-Monepantel, is a 1:1 mixture of both the (S)- and (R)-enantiomers. For initial screening or research purposes where the racemic mixture is used, it is crucial to remember that only half of the molar concentration is the active compound. This should be considered when comparing results to studies that use the pure (S)-enantiomer.
Q3: How should I dissolve this compound for in vitro use? What solvent is recommended?
A3: this compound is a lipophilic compound that is practically insoluble in water (0.1 mg/L).[6][7] Therefore, an organic solvent is required to prepare a stock solution.
-
Primary Recommendation: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating high-concentration stock solutions of this compound.[8][9]
-
Alternative Solvents: Ethanol is also a viable solvent.[6][7]
-
Expert Insight: Always prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This stock can then be serially diluted in your assay medium to achieve the desired final concentrations. This approach minimizes the final concentration of the organic solvent in your assay wells, which is critical for preventing solvent-induced toxicity.
Q4: What is a sensible starting concentration range for a dose-response experiment?
A4: The optimal concentration range is highly dependent on the specific assay, the organism or cell type, and the incubation time. However, a broad exploratory range is recommended for initial experiments.
-
For Nematode Motility/Viability Assays (e.g., H. contortus, C. elegans): Start with a wide range, such as 0.01 µM to 100 µM. Previous studies have shown activity at nanomolar concentrations in sensitive isolates, while resistance or different species may require higher concentrations.[2][4]
-
For Cell-Based Assays (e.g., cytotoxicity in mammalian cells): A similar broad range (e.g., 0.1 µM to 200 µM) is a good starting point. IC50 values against some human cancer cell lines have been reported in the single-digit micromolar range (e.g., ~7-11 µM).[]
-
Scientist's Note: It is more efficient to perform a wide-range, coarse-dilution series first (e.g., 10-fold dilutions) to identify the active range. Subsequent experiments can then use a finer dilution series (e.g., 2- or 3-fold dilutions) centered around the estimated IC50/EC50 to achieve a more accurate determination.[10]
Section 2: Troubleshooting Guide
This guide provides solutions to common issues encountered during the optimization of this compound concentration.
Problem 1: My dose-response curve is flat or shows no significant effect, even at high concentrations.
-
Potential Cause 1: Compound Insolubility/Precipitation.
-
Explanation: Although dissolved in a stock solution, this compound can precipitate out of the aqueous assay medium, especially at higher concentrations. This is a common issue for lipophilic compounds.
-
Solution:
-
Visually Inspect Wells: Under a microscope, check the wells with the highest concentrations for any signs of compound precipitation (crystals, film, or cloudiness).
-
Reduce Final Solvent Concentration: Ensure the final DMSO concentration in your assay does not exceed a level that affects your system (typically <0.5%, but must be validated).[11][12]
-
Intermediate Dilution Step: Prepare an intermediate dilution of your DMSO stock in a more soluble medium (like ethanol or a serum-containing medium) before the final dilution into the assay buffer. This can sometimes improve solubility.
-
Consider Formulation: For some systems, non-aqueous solutions that are self-emulsifying in water can be used, similar to the commercial formulation of Monepantel.[6]
-
-
-
Potential Cause 2: Insufficient Incubation Time.
-
Explanation: The anthelmintic effect of Monepantel, which leads to paralysis and death, is not instantaneous. The required exposure time can vary between nematode species and developmental stages.
-
Solution:
-
Time-Course Experiment: Set up an experiment where you measure the effect at multiple time points (e.g., 24, 48, and 72 hours). This will help determine the optimal endpoint for your assay.[9]
-
Review Literature: Check published protocols for similar assays to see what incubation times are standard.
-
-
-
Potential Cause 3: Target Organism Insensitivity or Resistance.
-
Explanation: The target organism may naturally lack the specific MPTL-1 receptor subtype that Monepantel binds to, or you may be working with a resistant strain.[13][14] For example, Ascaris suum is not susceptible to Monepantel in vivo.[4]
-
Solution:
-
Positive Control: Always include a positive control compound with a known mechanism of action (e.g., levamisole, ivermectin) to confirm that the assay system is responsive to anthelmintics in general.[9]
-
Use a Known Susceptible Strain: If possible, validate your assay setup and compound dilutions on a well-characterized, Monepantel-susceptible strain of the nematode.
-
Genotypic Analysis: For resistant isolates, mutations in the Hco-mptl-1 gene are a known mechanism of resistance.[13]
-
-
Problem 2: I am observing high variability between my replicate wells.
-
Potential Cause 1: Inaccurate Pipetting or Dilution Errors.
-
Explanation: Serial dilutions are a major source of potential error. Small inaccuracies in early dilution steps are magnified in subsequent dilutions.[15] Trying to pipette very small volumes (<1-2 µL) increases this error.
-
Solution:
-
Follow Best Practices for Serial Dilutions: Use calibrated pipettes, change tips for every transfer, and ensure thorough mixing (vortexing or repeated pipetting) at each step.[15][16]
-
Avoid Small Volumes: Do not pipette volumes below the accurate range of your pipette. It is better to perform an intermediate dilution step than to pipette a volume that is too small.[15]
-
Prepare a Master Mix: For each concentration, prepare a master mix of the drug-containing medium and then aliquot it into the replicate wells, rather than adding a tiny amount of drug stock to each well individually.
-
-
-
Potential Cause 2: Uneven Cell/Organism Distribution.
-
Explanation: If cells or organisms are not evenly distributed in the suspension before plating, different wells will start with different numbers, leading to high variability.
-
Solution:
-
Keep Suspension Mixed: Gently agitate the cell or nematode suspension frequently while plating to prevent settling.
-
Check for Clumping: Visually inspect the suspension to ensure organisms or cells are not clumping together.
-
-
-
Potential Cause 3: Edge Effects in Microplates.
-
Explanation: Wells on the outer edges of a 96-well plate are prone to faster evaporation, which can concentrate the drug and affect organism viability.
-
Solution:
-
Humidify Incubator: Ensure the incubator has a proper water pan to maintain humidity.
-
Avoid Outer Wells: Do not use the outermost wells for experimental data. Fill them with sterile medium or water to create a humidity barrier.
-
Use Plate Sealers: Employ breathable or sealing films to minimize evaporation during long incubation periods.
-
-
Problem 3: I am seeing toxicity in my no-drug (vehicle control) wells.
-
Potential Cause: Solvent Toxicity.
-
Explanation: DMSO, while a common solvent, is toxic to cells and organisms at certain concentrations.[17] This toxicity can be misinterpreted as a drug effect. The acceptable concentration varies widely by cell type and exposure time, from <0.1% to >1%.[11][12][18]
-
Solution:
-
Run a Solvent Toxicity Curve: Before starting your main experiment, perform a dose-response curve with the solvent alone (e.g., DMSO concentrations from 0.05% to 2.0%) to determine the maximum concentration your system can tolerate without adverse effects.[18]
-
Maintain Constant Solvent Concentration: Ensure that every well in your assay (except for the untreated control) contains the exact same final concentration of the solvent.[11] This is achieved by adding the same volume from your serial dilutions to each well.
-
Include Two Controls: Always include an "untreated" control (medium only) and a "vehicle" control (medium + highest concentration of solvent used). This allows you to differentiate between the effect of the solvent and the effect of the drug.[18]
-
-
Workflow for Troubleshooting Inconsistent Dose-Response Results
Caption: Troubleshooting decision tree for unexpected dose-response curve results.
Section 3: Detailed Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes how to prepare a 10 mM stock solution and create a serial dilution series for a typical 96-well plate assay.
-
Materials:
-
This compound powder (Molar Mass: ~473.39 g/mol )[1]
-
High-purity DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Assay medium (specific to your experiment)
-
96-well plate
-
-
Procedure:
-
Prepare 10 mM Stock Solution:
-
Weigh out 4.73 mg of this compound powder.
-
Add 1 mL of 100% DMSO to dissolve the powder completely. Vortex thoroughly.
-
Scientist's Note: This creates a 10 mM stock solution. Aliquot into smaller volumes (e.g., 50 µL) and store at -20°C or -80°C, protected from light, to avoid repeated freeze-thaw cycles.[7]
-
-
Prepare Serial Dilutions (Example for 100 µM top concentration):
-
Label 8 microcentrifuge tubes 1 through 8.
-
Add 95 µL of assay medium to tube 1. Add 60 µL of assay medium to tubes 2 through 8.
-
Add 5 µL of the 10 mM stock solution to tube 1. Vortex well. This is your 500 µM intermediate solution.
-
Transfer 40 µL from tube 1 to tube 2. Vortex well. (Tube 2 = 200 µM)
-
Transfer 40 µL from tube 2 to tube 3. Vortex well. (Tube 3 = 80 µM)
-
Self-Validation: This example uses a non-standard dilution factor to illustrate flexibility. A more common approach is a 1:2 or 1:3 serial dilution.[15] The key is consistency and accurate calculation.
-
Continue this process for all tubes to create your concentration gradient.
-
-
Plate the Compound:
-
Add a set volume (e.g., 50 µL) of each dilution to triplicate wells of your 96-well plate.
-
Add 50 µL of assay medium containing the same percentage of DMSO as your highest concentration to the "vehicle control" wells.
-
Add 50 µL of pure assay medium to the "untreated control" wells.
-
-
Protocol 2: General Workflow for a Dose-Response Assay
This protocol provides a high-level overview of a typical dose-response experiment.
Experimental Workflow for Dose-Response Assay
Sources
- 1. Monepantel - Wikipedia [en.wikipedia.org]
- 2. sciquest.org.nz [sciquest.org.nz]
- 4. Monepantel is a non-competitive antagonist of nicotinic acetylcholine receptors from Ascaris suum and Oesophagostomum dentatum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 6. medicines.health.europa.eu [medicines.health.europa.eu]
- 7. fao.org [fao.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Monepantel: the most studied new anthelmintic drug of recent years | Parasitology | Cambridge Core [cambridge.org]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. How to Do Serial Dilutions: 9 Steps (with Pictures) - wikiHow [wikihow.com]
- 17. CONSIDERING DIMETHYL SULFOXIDE SOLVENT TOXICITY TO MAMMALIAN CELLS AND ITS BIOLOGICAL EFFECTS | Experimental Oncology [exp-oncology.com.ua]
- 18. Unexpected low-dose toxicity of the universal solvent DMSO [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stereospecific Synthesis of Monepantel
Welcome to the technical support center for the stereospecific synthesis of Monepantel. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this important anthelmintic agent. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-proven insights.
Introduction to the Stereochemical Challenge
Monepantel, an aminoacetonitrile derivative (AAD), is a crucial anthelmintic drug effective against a broad spectrum of gastrointestinal nematodes, including those resistant to other drug classes.[1][2][3] The biological activity of Monepantel is highly dependent on its stereochemistry, with the (S)-enantiomer being the active form, while the (R)-enantiomer is inactive.[4][5] This stereochemical dependence necessitates precise control during synthesis to ensure the production of the desired enantiomerically pure compound.[4][6][7]
This guide will delve into the practical challenges encountered during the stereospecific synthesis of Monepantel, offering solutions and explanations to empower your research and development efforts.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of Monepantel, providing potential causes and actionable solutions.
Issue 1: Low Enantioselectivity in the Formation of the Chiral Amine Core
Question: We are experiencing poor enantiomeric excess (ee) during the synthesis of the key chiral aminoacetonitrile intermediate. What are the likely causes and how can we improve the stereoselectivity?
Answer: Achieving high enantioselectivity in the formation of the chiral amine core is arguably the most critical and challenging aspect of Monepantel synthesis. Low enantiomeric excess can stem from several factors related to the chosen synthetic strategy.
Potential Causes and Solutions:
-
Suboptimal Chiral Auxiliary: The choice of chiral auxiliary is paramount for inducing stereoselectivity.[8][9][][11] If you are using a chiral auxiliary-based approach, consider the following:
-
Steric Hindrance: The auxiliary must provide sufficient steric bulk to effectively shield one face of the prochiral substrate, directing the incoming nucleophile to the other. Auxiliaries like Evans' oxazolidinones or Oppolzer's camphorsultam are often employed for their rigid structures that create a well-defined chiral environment.[]
-
Compatibility: Ensure the chiral auxiliary is stable under the reaction conditions and can be cleaved without racemization of the desired product.
-
Alternative Auxiliaries: If one auxiliary provides poor results, experimenting with others, such as those derived from amino acids or with different steric and electronic properties, may be beneficial.[12]
-
-
Ineffective Asymmetric Catalyst: In catalytic asymmetric approaches, the catalyst's performance is key.
-
Catalyst Loading and Purity: Insufficient catalyst loading or the presence of impurities can significantly diminish enantioselectivity. Ensure the catalyst is of high purity and used at the recommended loading.
-
Ligand Choice: The chiral ligand is the source of stereochemical information. The electronic and steric properties of the ligand must be well-matched to the substrate and reaction type. A screening of different ligands may be necessary to find the optimal one for your specific transformation.
-
Reaction Conditions: Temperature, solvent, and pressure can all influence the catalyst's effectiveness and the stereochemical outcome. Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state leading to the desired enantiomer.
-
-
Racemization: The desired chiral center may be prone to racemization under certain conditions.
-
pH Control: Basic or acidic conditions can lead to epimerization at the stereocenter. Careful control of pH throughout the reaction and workup is crucial.
-
Temperature: Elevated temperatures can increase the rate of racemization. Perform reactions at the lowest effective temperature.
-
Workflow for Optimizing Enantioselectivity:
Caption: Optimizing enantioselectivity in Monepantel synthesis.
Issue 2: Poor Yield in the Amide Coupling Step
Question: We are observing low yields during the final amide bond formation between the chiral amine and the 4-(trifluoromethylsulfanyl)benzoic acid derivative. What factors could be contributing to this, and what are the recommended solutions?
Answer: The amide coupling step is a convergence point in the synthesis, and its efficiency is critical for the overall yield. Low yields in this step can often be traced back to the choice of coupling reagents, reaction conditions, or the stability of the starting materials.
Potential Causes and Solutions:
-
Inefficient Coupling Reagents: The choice of coupling reagent is crucial for activating the carboxylic acid and facilitating amide bond formation.
-
Standard Reagents: Common coupling reagents like DCC/DMAP, HBTU, or HATU are often effective. However, their performance can be substrate-dependent.
-
Alternative Reagents: If standard reagents give poor yields, consider alternatives like T3P® (propylphosphonic anhydride) or COMU, which can be more effective for sterically hindered substrates.
-
Stoichiometry: Ensure the correct stoichiometry of the coupling reagent and any additives (e.g., HOBt, DMAP) is used. An excess of the coupling reagent may be necessary in some cases.
-
-
Side Reactions: The activated carboxylic acid can undergo side reactions, reducing the yield of the desired amide.
-
Epimerization: The chiral center of the aminoacetonitrile can be susceptible to epimerization under the coupling conditions. The use of coupling reagents known to suppress racemization, such as those based on HOBt or OxymaPure®, is recommended.
-
Anhydride Formation: The activated acid can react with another molecule of the carboxylic acid to form an anhydride, which may be less reactive towards the amine.
-
-
Reaction Conditions: Optimizing the reaction conditions is key to maximizing the yield.
-
Solvent: The choice of solvent can significantly impact the reaction rate and solubility of the reactants. Aprotic solvents like dichloromethane (DCM), dimethylformamide (DMF), or acetonitrile are commonly used.
-
Temperature: While room temperature is often sufficient, some couplings may benefit from gentle heating. However, be mindful that higher temperatures can also increase the risk of side reactions and racemization.
-
Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically required to neutralize the acid formed during the reaction.
-
Table 1: Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Additive | Advantages | Disadvantages |
| DCC | DMAP | Inexpensive, widely used | Dicyclohexylurea (DCU) byproduct can be difficult to remove |
| HBTU | HOBt, Base | High yields, fast reactions | Can cause racemization in sensitive substrates |
| HATU | HOAt, Base | Highly efficient, low racemization | More expensive |
| T3P® | Base | Clean reaction, easy workup | Can be moisture sensitive |
Issue 3: Difficulty in Controlling the Sulfoxidation Step
Question: We are struggling to selectively oxidize the sulfide moiety in Monepantel to the corresponding sulfone, which is an active metabolite. We are observing over-oxidation or incomplete reaction. How can we achieve better control over this transformation?
Answer: The oxidation of the sulfide in Monepantel to the sulfone is a critical step, as the sulfone metabolite also exhibits significant anthelmintic activity.[1][4][13][14] Achieving this transformation cleanly and in high yield requires careful selection of the oxidant and precise control of the reaction conditions.
Potential Causes and Solutions:
-
Choice of Oxidant: The reactivity of the oxidant is the primary factor determining the outcome of the reaction.
-
Mild Oxidants: For a controlled oxidation, milder oxidants are preferred. meta-Chloroperoxybenzoic acid (m-CPBA) is a common choice, but the stoichiometry must be carefully controlled to avoid over-oxidation to the sulfoxide and then the sulfone.
-
Catalytic Oxidation: A more controlled approach is to use a catalytic amount of a metal catalyst, such as a ruthenium or vanadium complex, with a stoichiometric amount of a terminal oxidant like hydrogen peroxide or Oxone®. This can provide greater selectivity for the sulfone.
-
-
Reaction Conditions: The reaction conditions play a crucial role in controlling the selectivity of the oxidation.
-
Temperature: Lowering the reaction temperature can help to slow down the reaction and improve selectivity, minimizing over-oxidation.
-
Solvent: The choice of solvent can influence the reactivity of the oxidant. Halogenated solvents like DCM are often used for m-CPBA oxidations.
-
Stoichiometry: Precise control of the amount of oxidant is essential. Using slightly more than two equivalents of the oxidant is typically required for the conversion of the sulfide to the sulfone.
-
Step-by-Step Protocol for Controlled Sulfoxidation:
-
Dissolve Monepantel: Dissolve the Monepantel starting material in a suitable solvent (e.g., DCM) in a reaction vessel equipped with a magnetic stirrer and a dropping funnel.
-
Cool the Reaction: Cool the solution to a low temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.
-
Prepare Oxidant Solution: In a separate flask, dissolve the chosen oxidant (e.g., m-CPBA) in the same solvent.
-
Slow Addition: Add the oxidant solution dropwise to the cooled Monepantel solution over a period of time.
-
Monitor Progress: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.
-
Quench the Reaction: Once the reaction is complete, quench any remaining oxidant by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate.
-
Workup and Purification: Perform an appropriate aqueous workup to remove any water-soluble byproducts, and then purify the crude product by column chromatography or recrystallization to obtain the pure Monepantel sulfone.
Frequently Asked Questions (FAQs)
Q1: Why is the (S)-enantiomer of Monepantel the active form?
A1: The biological activity of many drugs, including Monepantel, is dependent on their three-dimensional structure, which allows them to bind to specific molecular targets in the parasite.[1] The (S)-enantiomer of Monepantel has the correct spatial arrangement of atoms to bind effectively to its target, the nematode-specific nicotinic acetylcholine receptor subunit ACR-23.[1][4][15] This binding leads to the opening of ion channels, causing an influx of ions that results in spastic paralysis and death of the nematode.[4] The (R)-enantiomer, due to its different 3D shape, does not fit into the binding site of the receptor and is therefore inactive.[5]
Q2: What are the advantages and disadvantages of using a chiral auxiliary versus an asymmetric catalyst in the synthesis of Monepantel?
A2: Both chiral auxiliaries and asymmetric catalysts are powerful tools for stereoselective synthesis, and the choice between them depends on several factors.
Table 2: Comparison of Chiral Auxiliary and Asymmetric Catalysis Approaches
| Feature | Chiral Auxiliary Approach | Asymmetric Catalysis Approach |
| Stoichiometry | Stoichiometric amounts of the auxiliary are required. | Catalytic amounts of the chiral catalyst are needed. |
| Atom Economy | Lower, as the auxiliary is a large part of the intermediate. | Higher, as the catalyst is used in small quantities. |
| Generality | Often more general and predictable for a wider range of substrates. | Can be highly substrate-specific. |
| Development Time | May require less optimization for a new substrate. | May require extensive screening of catalysts and conditions. |
| Cost | Can be expensive if the auxiliary is not recycled. | The catalyst itself can be expensive, but less is needed. |
| Workup | Requires additional steps to attach and remove the auxiliary. | Generally simpler workup. |
Q3: How can I confirm the absolute stereochemistry of my synthesized Monepantel?
A3: Confirming the absolute stereochemistry is a critical final step. Several analytical techniques can be used:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for determining the enantiomeric purity of a sample. By using a chiral stationary phase, the two enantiomers can be separated and quantified.
-
X-ray Crystallography: If a single crystal of the synthesized compound can be obtained, X-ray crystallography can provide an unambiguous determination of its three-dimensional structure and absolute stereochemistry.[7]
-
Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD): These spectroscopic techniques can be used to determine the absolute configuration of chiral molecules in solution by comparing the experimental spectrum to a theoretically calculated spectrum.
-
Comparison to a Standard: The optical rotation of the synthesized sample can be compared to the known value for the pure (S)-enantiomer.
Logical Flow for Stereochemical Confirmation:
Caption: Methods for confirming the absolute stereochemistry of Monepantel.
References
-
Kaminsky, R., et al. (2014). Monepantel: the most studied new anthelmintic drug of recent years. Parasitology, 141(1), 53-69. [Link]
-
Stuchlíková, L., et al. (2014). Investigation of the metabolism of monepantel in ovine hepatocytes by UHPLC/MS/MS. Analytical and Bioanalytical Chemistry, 406(23), 5643-5653. [Link]
-
PubChem. (n.d.). Monepantel. National Center for Biotechnology Information. [Link]
-
Kaminsky, R., et al. (2008). Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate. Parasitology Research, 103(5), 931-939. [Link]
-
Gasser, R. B., et al. (2016). Organometallic Derivatization of the Nematocidal Drug Monepantel Leads to Promising Antiparasitic Drug Candidates. Chemistry – A European Journal, 22(45), 16602-16612. [Link]
-
Wikipedia. (2023, December 2). Chiral auxiliary. [Link]
-
Wikipedia. (2023, November 28). Monepantel. [Link]
-
Alvarez, L., et al. (2014). Accumulation of monepantel and its sulphone derivative in tissues of nematode location in sheep: pharmacokinetic support to its excellent nematocidal activity. Veterinary Parasitology, 203(1-2), 124-131. [Link]
-
European Medicines Agency. (2009). Scientific Discussion for Zolvix. [Link]
-
ResearchGate. (2014). Monepantel: The most studied new anthelmintic drug of recent years. [Link]
-
Chirality. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. [Link]
-
Karadzovska, D., et al. (2009). Pharmacokinetics of monepantel and its sulfone metabolite, monepantel sulfone, after intravenous and oral administration in sheep. Journal of Veterinary Pharmacology and Therapeutics, 32(4), 359-367. [Link]
-
Peden, A., et al. (2024). Structural insights into the molecular effects of the anthelmintics monepantel and betaine on the Caenorhabditis elegans acetylcholine receptor ACR-23. The EMBO Journal, e115858. [Link]
Sources
- 1. Monepantel: the most studied new anthelmintic drug of recent years | Parasitology | Cambridge Core [cambridge.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Monepantel - Wikipedia [en.wikipedia.org]
- 5. (R)-Monepantel | TargetMol [targetmol.com]
- 6. Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medicines.health.europa.eu [medicines.health.europa.eu]
- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 11. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 13. Accumulation of monepantel and its sulphone derivative in tissues of nematode location in sheep: pharmacokinetic support to its excellent nematodicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of monepantel and its sulfone metabolite, monepantel sulfone, after intravenous and oral administration in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structural insights into the molecular effects of the anthelmintics monepantel and betaine on the Caenorhabditis elegans acetylcholine receptor ACR-23 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Rac-Monepantel Analytical Method Validation
Welcome to the technical support resource for researchers, scientists, and drug development professionals working on the analytical method validation for Rac-Monepantel. This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and resolve common and complex issues encountered during your experiments. Our approach is grounded in established regulatory principles to ensure your methods are robust, reliable, and compliant.
Introduction to this compound Analysis
This compound is an amino-acetonitrile derivative anthelmintic used in veterinary medicine.[1][2] A critical aspect of its analysis is understanding its primary metabolic pathway: the oxidation of the sulfide moiety to monepantel sulfone.[1][3][4] This sulfone is often the major residue found in biological matrices.[1] Therefore, any robust analytical method must, at a minimum, be able to separate and accurately quantify both the parent compound, this compound, and its key metabolite, monepantel sulfone. The "Rac-" prefix indicates that Monepantel is a racemic mixture, a fact with significant, and often overlooked, implications for method validation which will be addressed in this guide.
This center is designed to be a dynamic resource. We will begin with frequently asked questions to cover foundational knowledge and then dive into detailed troubleshooting guides for specific experimental challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the validation of analytical methods for veterinary drug residues, with a focus on this compound.
Q1: What are the core parameters I need to evaluate for method validation?
A1: The validation of an analytical method is a process to demonstrate its suitability for the intended purpose.[5] For quantitative impurity and assay methods, regulatory guidelines from bodies like the FDA and VICH (International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products) mandate the evaluation of several key characteristics:[5][6][7][8]
-
Selectivity (or Specificity): The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7][9]
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range.[5][8]
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has a suitable level of precision, accuracy, and linearity.[5][7]
-
Accuracy: The closeness of test results obtained by the method to the true value.[5][8]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[6][8]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[10]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[10][11]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[12]
-
Stability: The stability of the analyte in the sample matrix under specific storage and processing conditions.[12]
Q2: What are typical acceptance criteria for these validation parameters?
A2: Acceptance criteria are derived from regulatory guidelines and the intended application of the method. The following table summarizes common criteria based on VICH and FDA guidelines.
| Parameter | Common Acceptance Criteria | Source |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | [13] |
| Range (Assay) | 80% to 120% of the test concentration | [5][7] |
| Range (Impurity) | From LOQ to 120% of the specification level | [7] |
| Accuracy (Assay) | Mean recovery of 98.0% to 102.0% | [7] |
| Accuracy (Residue) | Mean recovery of 70% to 110% (can vary by concentration) | [14][15] |
| Precision (RSD) | Repeatability (RSD ≤ 2%), Intermediate Precision (RSD ≤ 3%) | [13][15] |
| Selectivity | No significant interfering peaks at the retention time of the analyte(s) in blank matrix. Response in blank should be <20% of the LOQ response. | [7][10] |
These values are typical and may vary based on the specific matrix, concentration level, and regulatory agency.
Q3: My method uses HPLC-MS/MS. Do I still need to worry about chromatographic separation?
A3: Absolutely. While Mass Spectrometry (MS) provides an additional layer of selectivity through mass-to-charge ratio (m/z) filtering, it is not a substitute for good chromatography. Co-eluting compounds can cause ion suppression or enhancement, a phenomenon known as the "matrix effect," which leads to inaccurate quantification.[9] Regulatory guidelines require demonstrating selectivity, which includes resolving the analyte from interfering components.[9] For this compound, it is crucial to achieve baseline separation from its sulfone metabolite to prevent potential in-source fragmentation or cross-talk that could compromise results, even with different MRM transitions.
Part 2: Troubleshooting Guides
This section provides in-depth, cause-and-effect troubleshooting for specific issues you may encounter.
Guide 1: Chromatography & Separation Issues
-
Symptoms: Peaks are not baseline resolved (Resolution < 1.5). Peak tailing or fronting causes overlap. Inconsistent peak integration.
-
Causality (The "Why"): Monepantel and its sulfone metabolite are structurally similar. The sulfone is only moderately more polar than the parent sulfide. Standard C8 or C18 columns, while effective, may not provide sufficient selectivity under suboptimal mobile phase conditions.[13][14][15] This issue is exacerbated by column aging or using a mobile phase with incorrect solvent strength.
-
Troubleshooting Protocol:
-
Optimize Mobile Phase Gradient:
-
Action: Decrease the initial percentage of the organic solvent (e.g., acetonitrile or methanol) in your gradient. This will increase retention and provide more time for the column to differentiate between the two closely eluting analytes.
-
Rationale: A shallower gradient increases the separation window.
-
-
Adjust Mobile Phase pH (if applicable):
-
Action: While less common for these neutral compounds, small pH adjustments to the aqueous portion of the mobile phase can sometimes influence peak shape and selectivity.
-
Rationale: pH can suppress the ionization of silanol groups on the silica backbone, reducing peak tailing.
-
-
Evaluate a Different Stationary Phase:
-
Action: If optimization on a C8/C18 column fails, switch to a column with a different selectivity mechanism. A Phenyl-Hexyl or Biphenyl phase can provide alternative pi-pi interactions that may enhance separation.
-
Rationale: Relying on a different retention mechanism is a powerful way to resolve structurally similar compounds.
-
-
System Health Check:
-
Action: Run a system suitability test.[6] Check for high backpressure, which could indicate a column blockage. Ensure there is no extra-column dead volume from poorly fitted connections.
-
Rationale: System issues can mimic poor column performance.
-
-
-
Symptoms: Your validated achiral method (e.g., on a C18 column) is rejected by a regulatory body. You are asked to provide data on the individual enantiomers.
-
Causality (The "Why"): this compound is a 50:50 mixture of two enantiomers. Enantiomers have identical physical properties (solubility, polarity) and will not be separated by standard achiral chromatography.[16] However, they can have different pharmacological, toxicological, and metabolic profiles in a chiral biological environment.[17][18] For this reason, regulatory agencies may require enantiomer-specific data. An HPLC/UV method using a chiral column has been noted in validation reports for monepantel, indicating the relevance of this issue.[1]
-
Troubleshooting Protocol & Guidance:
-
Consult Regulatory Requirements:
-
Action: First, confirm if enantioselective analysis is required for your specific application (e.g., pharmacokinetic vs. residue depletion studies).
-
Rationale: This avoids unnecessary and complex method development.
-
-
Develop a Chiral Separation Method:
-
Action: This requires specialized Chiral Stationary Phases (CSPs). Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are widely used and versatile.[19] You will likely need to screen several columns and mobile phases (often normal-phase, like hexane/isopropanol) to find a suitable system.[20]
-
Rationale: Chiral recognition is highly specific, and there is no "universal" chiral column.[16]
-
-
Validate the Chiral Method:
-
Action: Once separation is achieved, the entire method must be re-validated for the individual enantiomers according to the parameters outlined in the FAQ section.
-
Rationale: A method is only valid for the specific analyte it is intended to measure.
-
-
Below is a logical workflow to diagnose and solve peak resolution problems.
Caption: A decision tree for troubleshooting poor chromatographic resolution.
Guide 2: Sample Preparation & Recovery Issues
-
Symptoms: Accuracy (recovery) results are below the accepted range (e.g., <75%) or highly variable (RSD > 15%).[14][15]
-
Causality (The "Why"): Monepantel is lipophilic (fat-soluble), and its residues are often found in complex matrices like fat, liver, and milk.[1] Inefficient extraction from these matrices is a common cause of low recovery. Published methods often use a combination of protein precipitation and liquid-liquid extraction (LLE) with solvents like acetonitrile and purification with n-hexane.[13][14][15] Adsorption onto labware, incomplete phase separation, or analyte degradation during processing can also contribute to loss.
-
Troubleshooting Protocol:
-
Optimize Extraction Solvent & Technique:
-
Evaluate the Purification Step:
-
Action: The n-hexane wash is designed to remove lipids.[14][15] If recovery is low, ensure you are not accidentally discarding the analyte-containing aqueous/acetonitrile layer. Conversely, if your extract is "dirty" and causing ion suppression, you may need a more rigorous cleanup like Solid Phase Extraction (SPE).[13]
-
Rationale: The cleanup step is a balance between removing interferences and retaining the analyte.
-
-
Check for Analyte Adsorption:
-
Action: Use polypropylene or silanized glassware to minimize adsorption.
-
Rationale: Lipophilic compounds can stick to active sites on glass surfaces.
-
-
Investigate pH Effects:
-
Action: Although Monepantel is largely neutral, ensure the pH of your sample and extraction solvents is controlled and consistent, as extreme pH could potentially cause degradation.
-
Rationale: Maintaining a consistent chemical environment is crucial for reproducibility.
-
-
Part 3: Key Experimental Protocols
This section provides standardized, step-by-step methodologies for critical validation experiments.
Protocol 1: System Suitability Testing (SST)
-
Objective: To verify that the chromatography system is performing adequately before running a validation batch.
-
Procedure:
-
Prepare a System Suitability Solution containing this compound and Monepantel Sulfone at a concentration in the middle of your calibration range.
-
Equilibrate the HPLC system until a stable baseline is achieved.
-
Make five replicate injections of the System Suitability Solution.
-
Calculate the parameters listed in the table below.
-
Compare the results to the pre-defined acceptance criteria. The system passes only if all criteria are met.
-
| SST Parameter | Calculation | Typical Acceptance Criteria | Rationale |
| Tailing Factor (T) | Calculated by the chromatography data system (CDS). | 0.8 ≤ T ≤ 1.5 | Measures peak symmetry. |
| Resolution (Rs) | Calculated by the CDS between Monepantel and Monepantel Sulfone. | Rs ≥ 1.5 | Ensures peaks are adequately separated. |
| Precision of Retention Time | %RSD of retention times from 5 injections. | %RSD ≤ 1.0% | Demonstrates stability of the pump/flow rate. |
| Precision of Peak Area | %RSD of peak areas from 5 injections. | %RSD ≤ 2.0% | Demonstrates stability of the injector and detector. |
Protocol 2: Forced Degradation Study
-
Objective: To demonstrate the selectivity and stability-indicating nature of the analytical method by intentionally degrading the analyte.
-
Procedure:
-
Prepare separate, homogenous solutions of this compound in a suitable solvent.
-
Expose the solutions to the stress conditions listed below. Include a control sample protected from stress.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl, heat at 60°C for 4 hours.
-
Base Hydrolysis: Add 0.1 M NaOH, heat at 60°C for 4 hours.
-
Oxidation: Add 3% H₂O₂, store at room temperature for 24 hours.
-
Thermal: Heat solution at 80°C for 48 hours.
-
Photolytic: Expose to UV light (e.g., 254 nm) for 24 hours.
-
-
After exposure, neutralize the acid/base samples.
-
Analyze all samples (stressed and control) using your method.
-
Evaluation:
-
The method is considered "stability-indicating" if the peaks for the degradants are resolved from the parent Monepantel peak.
-
Check for peak purity of the parent peak using a PDA detector or MS to confirm it is not co-eluting with a degradant.[9]
-
Expected Outcome: For Monepantel, significant degradation is expected under oxidative conditions, likely forming the Monepantel Sulfone metabolite.[2][4] The method must be able to resolve this primary degradant from the parent drug.
-
-
Caption: A flowchart of the typical analytical method validation process.
References
-
Eurofins USA. (2024, August 16). Veterinary Product Validation: ICH M10 Bioanalytical Method. Available from: [Link]
-
CNKI. (n.d.). Simultaneous Determination of Monepantel and Monepantel Sulfone in Dairy Products by HPLC-MS/MS. Available from: [Link]
-
FDA. (1998, October 22). Guidance for Industry #64 (VICH GL2) - Validation of Analytical Procedures: Methodology. Available from: [Link]
-
WOAH. (n.d.). Guidelines for the validation of analytical methods used in residue studies in animal tissues. Regional Representation for the Americas. Available from: [Link]
-
Food Science. (2019). Determination of Monepantel and Its Metabolite Residues in Dairy Products by High Performance Liquid Chromatography-Tandem Mass Spectrometry. Available from: [Link]
-
FAO. (n.d.). Monepantel. FAO Knowledge Repository. Available from: [Link]
-
PubMed. (n.d.). [Simultaneous determination of monepantel and its metabolite residues in cow and sheep milk by solid phase extraction-high performance liquid chromatography-tandem mass spectrometry]. Available from: [Link]
-
FAO. (n.d.). Monepantel. Food and Agriculture Organization of the United Nations. Available from: [Link]
-
Regulations.gov. (n.d.). GFI #208 - VICH GL49 - Validation of Analytical Methods. Available from: [Link]
-
ResearchGate. (2025, August 6). Investigation of the metabolism of monepantel in ovine hepatocytes by UHPLC/MS/MS. Available from: [Link]
-
National Library of Medicine. (n.d.). Bioanalytical method validation. Digital Collections. Available from: [Link]
-
Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Available from: [Link]
-
Scilit. (n.d.). Investigation of the metabolism of monepantel in ovine hepatocytes by UHPLC/MS/MS. Available from: [Link]
-
APVMA. (2014, July 1). Validation of analytical methods for active constituents and agricultural products. Available from: [Link]
-
Chromatography Today. (2020, May 20). Trouble with chiral separations. Available from: [Link]
-
IntechOpen. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available from: [Link]
-
Elsevier. (n.d.). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. La démarche ISO 17025. Available from: [Link]
-
SciSpace. (n.d.). Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. Available from: [Link]
-
ResearchGate. (n.d.). Validation of Analytical Methods. Available from: [Link]
-
MDPI. (n.d.). Analytical Separation of Closantel Enantiomers by HPLC. Available from: [Link]
-
NIH. (2020, April 21). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. PMC. Available from: [Link]
Sources
- 1. fao.org [fao.org]
- 2. scilit.com [scilit.com]
- 3. openknowledge.fao.org [openknowledge.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. Veterinary Product Validation: ICH M10 Bioanalytical Method - Eurofins USA [eurofinsus.com]
- 7. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. demarcheiso17025.com [demarcheiso17025.com]
- 12. rr-americas.woah.org [rr-americas.woah.org]
- 13. [Simultaneous determination of monepantel and its metabolite residues in cow and sheep milk by solid phase extraction-high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simultaneous Determination of Monepantel and Monepantel Sulfone in Dairy Products by HPLC-MS/MS [qikan.cmes.org]
- 15. Determination of Monepantel and Its Metabolite Residues in Dairy Products by High Performance Liquid Chromatography-Tandem Mass Spectrometry [spkx.net.cn]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Analytical Separation of Closantel Enantiomers by HPLC | MDPI [mdpi.com]
- 20. pharmtech.com [pharmtech.com]
Technical Support Center: Minimizing Off-Target Effects of Rac-Monepantel in Cell Culture
Document ID: TSC-MPL-OT-V1.0
Last Updated: January 13, 2026
Introduction & Frequently Asked Questions (FAQs)
This guide is designed for researchers, scientists, and drug development professionals utilizing Rac-Monepantel in cell culture-based assays. Our goal is to provide a comprehensive technical resource, blending established pharmacological principles with practical, field-proven insights to help you design robust experiments, minimize confounding variables, and confidently interpret your data.
FAQ 1: What is "this compound" and why is the "Rac" prefix important?
"this compound" refers to the racemic mixture of the compound Monepantel. A racemic mixture contains equal amounts of two non-superimposable mirror-image molecules, known as enantiomers: (S)-Monepantel and (R)-Monepantel.[1]
This is a critical detail because biological systems, such as protein binding pockets, are chiral. Consequently, enantiomers can have different pharmacological properties. For Monepantel, the anthelmintic activity is attributed specifically to the (S)-enantiomer, while the (R)-enantiomer is considered inactive against its primary nematode target.[2][3] When using a racemic mixture, you are introducing two distinct chemical entities into your system. Any observed effect could be due to the (S)-enantiomer, the (R)-enantiomer, or a combination of both, which complicates data interpretation.
FAQ 2: What is the known "on-target" effect of Monepantel?
Monepantel is an anthelmintic drug developed to control gastrointestinal nematodes in livestock.[4][5] Its primary, or "on-target," mechanism of action is the potentiation of a nematode-specific ion channel (a DEG-3/DES-2 type nicotinic acetylcholine receptor, specifically MPTL-1).[6][7][8] This action leads to an uncontrolled influx of ions, causing paralysis and death of the worm.[5][6]
Crucially, this target channel is absent in mammals.[2][5] Therefore, when using Monepantel in mammalian cell culture (e.g., for cancer research), any observed biological activity is, by definition, an "off-target" effect relative to its anthelmintic mechanism.
FAQ 3: Why is Monepantel being used in mammalian cell culture if its primary target is absent?
Recent research has repurposed Monepantel as a potential anti-cancer agent.[9][10] Studies have shown it can suppress the growth and proliferation of various cancer cell lines, including ovarian cancer.[11][12] This anti-cancer activity is mediated through the inhibition of key signaling pathways involved in tumor growth, such as the mTOR/p70S6K pathway.[10][11][13] Researchers are exploring these novel off-target effects for therapeutic benefit.
FAQ 4: What are "off-target effects" and why are they a concern in my experiments?
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments with this compound.
Question 1: I'm observing high levels of cell death even at low concentrations. How do I distinguish between specific anti-cancer activity and non-specific cytotoxicity?
This is a critical first step. Non-specific toxicity can mask the true mechanism of action.
Causality: High cytotoxicity at low concentrations can be caused by several factors:
-
True On-Target Toxicity: The desired anti-cancer effect (e.g., mTOR inhibition) is genuinely potent in your cell line and leads to rapid apoptosis.
-
Dominant Off-Target Toxicity: Monepantel is interacting with a critical cellular component unrelated to mTOR, causing a general shutdown of cellular processes.
-
Compound Instability: The compound may be degrading in your specific culture medium into a toxic byproduct.
-
Solvent Toxicity: The vehicle (e.g., DMSO) concentration might be too high.
Troubleshooting Workflow:
-
Validate Solvent Toxicity: Run a vehicle-only control curve to ensure the final concentration of your solvent (e.g., DMSO) is non-toxic to your cells.
-
Perform a Broad Dose-Response Cytotoxicity Assay: This is the most important experiment to run first. It establishes the therapeutic window for your specific cell line.
-
Compare with a Known mTOR Inhibitor: Run a parallel dose-response curve with a well-characterized mTOR inhibitor (e.g., Rapamycin). If the cytotoxicity profile of Monepantel is vastly different (e.g., much steeper or occurring at unexpectedly different concentrations), it may suggest a different mechanism is at play.
-
Assess Apoptosis Markers: Use assays like Annexin V/PI staining to determine if cells are dying via programmed apoptosis (more likely a specific effect) or necrosis (often associated with non-specific toxicity).[16]
Question 2: I've identified a phenotype (e.g., reduced proliferation), but how can I be confident it's due to the intended off-target (mTOR inhibition) and not another unknown interaction?
This question addresses the core challenge of using repurposed drugs. You must build a strong, multi-faceted case to link your observed phenotype to a specific mechanism.
Causality: A cellular phenotype is the sum of all molecular interactions. The observed effect could be due to the intended mTOR pathway inhibition or modulation of other pathways like IGF-1R or c-MYC, which have also been implicated.[11][12]
Troubleshooting Workflow:
-
Direct Pathway Analysis (Western Blot): This is non-negotiable. Probe for the phosphorylation status of key proteins downstream of mTOR, such as p70S6K and 4E-BP1. A decrease in phosphorylation of these targets following Monepantel treatment provides strong evidence of on-target engagement.[11][13]
-
Use an Inactive Control: If possible, source the (R)-Monepantel enantiomer, which is reported to be inactive.[3] This is the ideal negative control. If the racemic mixture produces the phenotype but the (R)-enantiomer does not, it strongly implicates the (S)-enantiomer.
-
Genetic Validation (siRNA/CRISPR): Use siRNA or CRISPR to knock down the mTOR protein. If the phenotype of mTOR knockdown cells mimics the phenotype of Monepantel treatment, it provides powerful evidence that the drug's effect is mTOR-dependent.[14][17]
-
Orthogonal Assays: Validate your primary finding with a different type of assay. If you see reduced proliferation with a viability assay (e.g., CellTiter-Glo), confirm it with a direct cell counting method or a colony formation assay.[11]
Question 3: My results are inconsistent between experiments. What are the likely causes?
Reproducibility is key to scientific rigor. Inconsistency often points to subtle variations in experimental parameters.
Causality:
-
Cell State Variability: Cell passage number, confluency, and overall health can dramatically alter drug sensitivity.
-
Compound Handling: this compound, like many small molecules, may be sensitive to light, temperature, or freeze-thaw cycles. Inconsistent stock preparation or storage can lead to variable effective concentrations.
-
Assay Timing: The kinetics of the cellular response can vary. Measuring an endpoint at 24 hours might yield a different result than at 72 hours.[11]
Troubleshooting Workflow:
-
Standardize Cell Culture Practices: Use cells within a consistent, low passage number range. Always seed cells at the same density and ensure they are in the logarithmic growth phase at the time of treatment.[18]
-
Strict Compound Management: Prepare single-use aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles. Store protected from light and at the recommended temperature.
-
Perform a Time-Course Experiment: Treat cells with a fixed, effective concentration of Monepantel and measure your endpoint at multiple time points (e.g., 6, 12, 24, 48, 72 hours). This will reveal the optimal time to observe the maximum specific effect before non-specific toxicity begins to dominate.
Key Experimental Protocols & Data Presentation
Protocol 1: Foundational Dose-Response Experiment to Determine IC50
This protocol is essential for establishing the effective concentration range of this compound in your specific cell line.
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution series of this compound in your culture medium. A common starting point is to create a 10-point curve ranging from 100 µM down to ~0.2 µM. Always include a "Vehicle Only" (e.g., 0.1% DMSO) and a "No Treatment" control.
-
Treatment: Remove the old medium from the cells and add the medium containing the this compound dilutions.
-
Incubation: Incubate for a predetermined time (e.g., 72 hours), based on your cell line's doubling time.
-
Viability Assessment: Use a suitable viability assay (e.g., WST-1, CellTiter-Glo) to quantify cell viability according to the manufacturer's instructions.[19]
-
Data Analysis: Normalize the data to the "Vehicle Only" control (set to 100% viability). Plot the percent viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value (the concentration that inhibits 50% of cell viability).[19]
Data Presentation: Dose-Response Titration Table
| Concentration (µM) | % Viability (Rep 1) | % Viability (Rep 2) | % Viability (Rep 3) | Average Viability | Std. Deviation |
| Vehicle (0) | 100.0 | 100.0 | 100.0 | 100.0 | 0.0 |
| 0.20 | 98.5 | 101.2 | 99.1 | 99.6 | 1.4 |
| 0.78 | 95.4 | 96.8 | 94.5 | 95.6 | 1.2 |
| 3.13 | 88.1 | 90.3 | 87.5 | 88.6 | 1.5 |
| 12.5 | 55.2 | 52.1 | 58.0 | 55.1 | 3.0 |
| 25.0 | 25.6 | 28.9 | 24.4 | 26.3 | 2.3 |
| 50.0 | 10.1 | 12.5 | 11.3 | 11.3 | 1.2 |
| 100.0 | 5.3 | 4.8 | 5.9 | 5.3 | 0.6 |
This table presents example data for illustrative purposes.
Visualizations: Workflows & Signaling Concepts
Experimental Workflow Diagram
This diagram outlines the logical flow for validating a phenotype and minimizing off-target effects.
Caption: Conceptual model of desired vs. unintended off-target effects.
References
-
Ataie-Kachoie, P., et al. (2021). Monepantel antitumor activity is mediated through inhibition of major cell cycle and tumor growth signaling pathways. American Journal of Cancer Research, 11(6), 3098–3110. Available from: [Link]
-
Rufener, L., et al. (2013). MONEPANTEL – DETAILED MODE OF ACTION AGAINST GASTRO-INTESTINAL NEMATODES. SciQuest. Available from: [Link]
-
Lifschitz, A. (n.d.). Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals. Merck Veterinary Manual. Available from: [Link]
-
Wikipedia. (n.d.). Monepantel. Available from: [Link]
-
Biotech Dispatch. (2023). PharmAust says monepantel has anti-cancer effects across multiple types. Available from: [Link]
-
Merck Veterinary Manual. (n.d.). Pharmacodynamics of Anthelmintics in Animals. Available from: [Link]
-
Buxton, S. K., et al. (2017). Monepantel is a non-competitive antagonist of nicotinic acetylcholine receptors from Ascaris suum and Oesophagostomum dentatum. International Journal for Parasitology: Drugs and Drug Resistance, 7(3), 363–371. Available from: [Link]
-
Ataie-Kachoie, P., et al. (2014). Monepantel considerably enhances the therapeutic potentials of PEGylated liposomal doxorubicin and gemcitabine in ovarian cancer: in vitro and in vivo studies. PLoS ONE, 9(5), e95942. Available from: [Link]
-
PharmAust. (n.d.). Monepantel for Human Cancer. Available from: [Link]
-
Olivia Newton-John Cancer Research Institute. (2021). Monepantel preclinical investigations to continue with PharmAust. Available from: [Link]
-
Kaminsky, R., et al. (2008). Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate. Parasitology Research, 103(4), 931–939. Available from: [Link]
-
BioWorld. (2020). PharmAust reports preliminary data for monepantel in models of SARS-CoV-2 infection. Available from: [Link]
-
Chen, J., et al. (2024). Structural insights into the molecular effects of the anthelmintics monepantel and betaine on the Caenorhabditis elegans acetylcholine receptor ACR-23. The EMBO Journal, 43(14), 2139-2162. Available from: [Link]
-
Colombo, M., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph”. Anticancer Research, 39(7), 3381–3387. Available from: [Link]
-
Patsnap. (2025). How can off-target effects of drugs be minimised? Available from: [Link]
-
Albrecht, W., et al. (2020). Which concentrations are optimal for in vitro testing? Archives of Toxicology, 94(4), 1361–1362. Available from: [Link]
-
Speth, B., & Joerger, M. (2020). Criteria for selecting drug concentrations and solvent choice for in vitro cell sensitivity assays. ResearchGate. Available from: [Link]
-
Vokral, I., et al. (2014). Monepantel: the most studied new anthelmintic drug of recent years. Parasitology, 141(11), 1357–1367. Available from: [Link]
-
Lau, T. Y., et al. (2022). Monepantel induces apoptosis in some but not all cell lines. ResearchGate. Available from: [Link]
-
Robertson, A. P., & Martin, R. J. (2014). A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS. The Journal of the South African Veterinary Association, 85(1), 1129. Available from: [Link]
-
ResearchGate. (2025). Which concentrations are optimal for in vitro testing? Available from: [Link]
-
Vokral, I., et al. (2015). Monepantel induces hepatic cytochromes p450 in sheep in vitro and in vivo. Chemico-Biological Interactions, 227, 63–68. Available from: [Link]
-
Kaminsky, R., et al. (2008). Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate. Parasitology Research, 103(4), 931-939. Available from: [Link]
-
Hughes, J. P., et al. (2024). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences, 25(1), 579. Available from: [Link]
-
Al-Abdouh, A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. RSC Medicinal Chemistry, 14(10), 1877–1897. Available from: [Link]
-
Ataie-Kachoie, P., et al. (2021). Monepantel antitumor activity is mediated through inhibition of major cell cycle and tumor growth signaling pathways. PubMed. Available from: [Link]
-
Gagne, J. J., et al. (2021). Evaluation of Trials Comparing Single-Enantiomer Drugs to Their Racemic Precursors: A Systematic Review. JAMA Network Open, 4(5), e218097. Available from: [Link]
-
Rocher, B., et al. (2012). Safety profile of enantiomers vs. racemic mixtures: it's the same? British Journal of Clinical Pharmacology, 74(5), 896–898. Available from: [Link]
-
Mederos, A., et al. (2021). Monepantel pharmaco-therapeutic evaluation in cattle: Pattern of efficacy against multidrug resistant nematodes. Veterinary Parasitology, 293, 109431. Available from: [Link]
Sources
- 1. Safety profile of enantiomers vs. racemic mixtures: it's the same? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monepantel - Wikipedia [en.wikipedia.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Monepantel: the most studied new anthelmintic drug of recent years | Parasitology | Cambridge Core [cambridge.org]
- 5. Monepantel pharmaco-therapeutic evaluation in cattle: Pattern of efficacy against multidrug resistant nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciquest.org.nz [sciquest.org.nz]
- 7. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 8. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 9. PharmAust says monepantel has anti-cancer effects across multiple types - Biotech [biotechdispatch.com.au]
- 10. pharmaust.com [pharmaust.com]
- 11. Monepantel antitumor activity is mediated through inhibition of major cell cycle and tumor growth signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monepantel antitumor activity is mediated through inhibition of major cell cycle and tumor growth signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Monepantel considerably enhances the therapeutic potentials of PEGylated liposomal doxorubicin and gemcitabine in ovarian cancer: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 18. ar.iiarjournals.org [ar.iiarjournals.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative Efficacy of Racemic Monepantel vs. (S)-Monepantel: A Technical Guide for Drug Development Professionals
This guide provides an in-depth comparative analysis of the anthelmintic efficacy of racemic Monepantel (a mixture of (R)- and (S)-enantiomers) versus the purified (S)-Monepantel. We will dissect the stereospecific nature of its mechanism of action and present pivotal experimental data that underscores the critical role of chirality in its therapeutic activity. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of Monepantel's structure-activity relationship.
Introduction: The Significance of Stereochemistry in Monepantel's Activity
Monepantel is a pioneering anthelmintic belonging to the amino-acetonitrile derivative (AAD) class, representing a crucial development in combating gastrointestinal nematodes, especially multi-drug resistant strains in livestock.[1][2] Its introduction provided a novel mode of action against parasites that had developed resistance to established drug classes like benzimidazoles and macrocyclic lactones.[2][3] Like many biologically active molecules, Monepantel possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-Monepantel and (R)-Monepantel. The racemic mixture contains equal parts of both. This guide will demonstrate through established experimental evidence that the anthelmintic activity of Monepantel resides almost exclusively in the (S)-enantiomer, a finding with profound implications for drug manufacturing, dosage optimization, and regulatory approval.
Mechanism of Action: A Stereospecific Molecular Target
Monepantel exerts its anthelmintic effect by targeting a unique, nematode-specific subfamily of nicotinic acetylcholine receptors (nAChRs), specifically the DEG-3/DES-2 receptors.[4][5] In the parasitic nematode Haemonchus contortus, the binding site is known as MPTL-1.[5]
Monepantel functions as a positive allosteric modulator at low concentrations and a direct agonist at higher concentrations.[5] Its binding to the MPTL-1 receptor forces the ion channel to open and remain open, leading to an uncontrolled influx of ions.[5][6] This persistent ion flow causes depolarization of the nematode's muscle cells, resulting in spastic paralysis and eventual expulsion from the host.[2][7]
Crucially, this interaction is highly stereospecific. Structural biology studies reveal that the binding pocket of the ACR-23 receptor (the C. elegans homolog of MPTL-1) accommodates the (S)-enantiomer with high affinity.[8] The (R)-enantiomer, due to its different spatial arrangement, does not fit correctly into this binding site and is therefore unable to activate the channel.[1][8] This explains the observed lack of nematicidal activity from the (R)-enantiomer.[1][9]
Caption: Stereospecific mechanism of Monepantel action on nematode nAChRs.
Comparative Efficacy: Experimental Evidence
The definitive evidence for the superior efficacy of (S)-Monepantel comes from controlled in vivo studies. Research conducted on gerbils infected with both susceptible and multi-drug-resistant strains of Haemonchus contortus and Trichostrongylus colubriformis provides a clear quantitative comparison.
Data Presentation: Efficacy in Gerbil Models
The following table summarizes the results from a pivotal study that directly compared the racemic mixture (identified as AAD 96), the inactive (R)-enantiomer (AAD 96i), and the active (S)-enantiomer (AAD 1566, which is Monepantel).[1]
| Compound Administered | Enantiomeric Composition | Dose (mg/kg) | Nematode Species | Efficacy (%) | Reference |
| AAD 96 | Racemic Mixture (50% S, 50% R) | 1.0 | T. colubriformis (susc.) | 84% | [1] |
| AAD 96i | (R)-enantiomer | 1.0 | T. colubriformis (susc.) | 0% | [1] |
| AAD 1566 ((S)-Monepantel) | (S)-enantiomer | 1.0 | T. colubriformis (susc.) | 99-100% | [1] |
| AAD 1566 ((S)-Monepantel) | (S)-enantiomer | 0.5 | H. contortus (multi-resistant) | ~100% | [1] |
Causality and Interpretation: The data unequivocally demonstrates that the anthelmintic activity of the racemic mixture is derived solely from its (S)-Monepantel component.[1] At an equivalent total dose of 1 mg/kg, the pure (S)-enantiomer achieved near-complete elimination of the parasites, whereas the (R)-enantiomer showed no activity whatsoever.[1] The racemic mixture, containing only 0.5 mg/kg of the active (S)-enantiomer, exhibited predictably lower efficacy. This highlights a critical principle: administering the racemic form means 50% of the drug substance is therapeutically inert, effectively acting as an impurity that contributes to the animal's metabolic load without providing any therapeutic benefit. The development and use of the purified (S)-enantiomer is therefore a more potent, efficient, and scientifically sound approach.
Pharmacokinetics and Metabolism: The Role of Monepantel Sulfone
Upon oral administration, Monepantel is rapidly absorbed and metabolized in the host, primarily in the liver, to Monepantel sulfone.[4][10] This major metabolite is also a potent anthelmintic, exhibiting a level of efficacy similar to the parent compound.[2][4]
Pharmacokinetic studies in sheep and cattle show that Monepantel sulfone is formed quickly and becomes the predominant active molecule in the bloodstream, with a much longer half-life and higher systemic exposure (AUC) than the parent Monepantel.[3][4][11] This metabolic conversion is essential to the drug's overall and sustained efficacy. The analytical methods used to quantify residues in tissues typically measure Monepantel sulfone as the marker residue.[12] Importantly, metabolic studies have shown that the stereochemistry at the chiral center is preserved; the (S)-enantiomer of Monepantel is converted to the (S)-enantiomer of Monepantel sulfone without racemization.[13]
Caption: Simplified metabolic pathway of (S)-Monepantel in the host.
Experimental Protocols: In Vivo Efficacy Assessment in a Gerbil Model
To provide a self-validating system for comparing enantiomer efficacy, the following protocol outlines a controlled efficacy study adapted from established methodologies.[1]
Objective: To determine the comparative efficacy of Rac-Monepantel, (S)-Monepantel, and (R)-Monepantel against a specific gastrointestinal nematode infection in gerbils.
Materials:
-
Male Mongolian gerbils (Meriones unguiculatus), 6-8 weeks old.
-
Infective third-stage larvae (L3) of Haemonchus contortus.
-
Test compounds: (S)-Monepantel, (R)-Monepantel, this compound, dissolved in a suitable vehicle (e.g., 8% Tween 80 in water).
-
Vehicle control.
-
Oral gavage needles.
-
Standard laboratory equipment for housing, necropsy, and parasite counting.
Methodology:
-
Animal Acclimatization & Infection:
-
Acclimatize gerbils for 7 days under standard laboratory conditions.
-
Infect each gerbil orally with approximately 2000 H. contortus L3 larvae.
-
Allow the infection to establish for 7-8 days (to the L4 larval stage).
-
-
Group Allocation & Treatment:
-
Randomly allocate animals into treatment groups (n=5-8 per group):
-
Group 1: Vehicle Control (oral gavage with vehicle only).
-
Group 2: this compound (e.g., 1.0 mg/kg).
-
Group 3: (R)-Monepantel (e.g., 1.0 mg/kg).
-
Group 4: (S)-Monepantel (e.g., 1.0 mg/kg).
-
-
Administer a single oral dose of the respective compound or vehicle. The dose volume should be standardized (e.g., 0.1 mL per 10g body weight).
-
-
Necropsy and Worm Burden Count:
-
Euthanize all animals 3-4 days post-treatment.
-
Carefully dissect the gastrointestinal tract, isolating the abomasum.
-
Open the abomasum longitudinally and wash its contents into a collection vessel.
-
Gently rub the mucosal surface to dislodge any remaining worms.
-
Use a microscope to count the total number of worms present for each animal.
-
-
Data Analysis:
-
Calculate the mean worm burden for each group.
-
Determine the percentage efficacy for each treatment group using the following formula:
-
Efficacy (%) = [(Mean worms in Control Group - Mean worms in Treated Group) / Mean worms in Control Group] * 100
-
-
Conclusion and Future Directions
The experimental evidence is conclusive: the anthelmintic efficacy of Monepantel is an exclusive property of its (S)-enantiomer. The (R)-enantiomer is therapeutically inactive against nematodes.[1][9] This stereospecificity is dictated by the precise structural requirements of its molecular target, the MPTL-1/ACR-23 receptor in nematodes.[8]
For drug development professionals, this knowledge is paramount. The synthesis and formulation of enantiomerically pure (S)-Monepantel (as is done for the commercial product Zolvix®) ensures maximum therapeutic potency, reduces the metabolic burden on the host animal by eliminating the inactive enantiomer, and provides a more refined and efficient final drug product. Future research should continue to focus on the pure (S)-enantiomer for any new formulations, combination therapies, or investigations into its spectrum of activity.
References
-
Wikipedia. Monepantel. [Link]
-
Rufener L, Sige El, Baur R, Beech R, Puoti A, Kaminsky R. (2013). MONEPANTEL – DETAILED MODE OF ACTION AGAINST GASTRO-INTESTINAL NEMATODES. SciQuest. [Link]
-
MSD Veterinary Manual. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals. Pharmacology. [Link]
-
MSD Veterinary Manual. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals. [Link]
-
Kaminsky, R., Bapst, B., Ducray, P., et al. (2008). Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate. Parasitology Research, 103(4), 931–939. [Link]
-
Várady, M., & Corba, J. (2014). Monepantel: the most studied new anthelmintic drug of recent years. Parasitology, 141(13), 1686-1698. [Link]
-
Chen, S., Liu, Y., Zhang, C., et al. (2024). Structural insights into the molecular effects of the anthelmintics monepantel and betaine on the Caenorhabditis elegans acetylcholine receptor ACR-23. The EMBO Journal, e116187. [Link]
-
Food and Agriculture Organization of the United Nations. (2011). Monepantel. [Link]
-
Food and Agriculture Organization of the United Nations. (2015). Monepantel. FAO Knowledge Repository. [Link]
-
Tritten, L., et al. (2012). In vitro and in vivo efficacy of Monepantel (AAD 1566) against laboratory models of human intestinal nematode infections. PLoS Neglected Tropical Diseases, 6(12), e1953. [Link]
-
Tritten, L., et al. (2011). In Vitro and In Vivo Efficacy of Monepantel (AAD 1566) against Laboratory Models of Human Intestinal Nematode Infections. PLoS Neglected Tropical Diseases. [Link]
-
Alvarez, L., et al. (2015). Monepantel pharmaco-therapeutic evaluation in cattle: Pattern of efficacy against multidrug resistant nematodes. Veterinary Parasitology, 212(3-4), 274-280. [Link]
-
Sager, H., et al. (2009). Pharmacokinetics of monepantel and its sulfone metabolite, monepantel sulfone, after intravenous and oral administration in sheep. Journal of Veterinary Pharmacology and Therapeutics, 32(4), 347-353. [Link]
-
MSD Veterinary Manual. Pharmacokinetics of Anthelmintics in Animals. Pharmacology. [Link]
-
Hosking, B. C., et al. (2008). A pooled analysis of the efficacy of monepantel, an amino-acetonitrile derivative against gastrointestinal nematodes of sheep. Veterinary Parasitology, 158(1-2), 66-74. [Link]
-
Kaminsky R, et al. (2011). MONEPANTEL AND DERQUANTEL – COMPARISON OF EFFICACY AGAINST A RESISTANT HAEMONCHUS CONTORTUS. SciQuest. [Link]
Sources
- 1. Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monepantel: the most studied new anthelmintic drug of recent years | Parasitology | Cambridge Core [cambridge.org]
- 3. Monepantel pharmaco-therapeutic evaluation in cattle: Pattern of efficacy against multidrug resistant nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monepantel - Wikipedia [en.wikipedia.org]
- 5. sciquest.org.nz [sciquest.org.nz]
- 6. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 7. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 8. Structural insights into the molecular effects of the anthelmintics monepantel and betaine on the Caenorhabditis elegans acetylcholine receptor ACR-23 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (R)-Monepantel | TargetMol [targetmol.com]
- 10. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 11. Pharmacokinetics of monepantel and its sulfone metabolite, monepantel sulfone, after intravenous and oral administration in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. openknowledge.fao.org [openknowledge.fao.org]
- 13. fao.org [fao.org]
Validating Rac-Monepantel's Efficacy Against Ivermectin-Resistant Nematodes: A Comparative Guide
The escalating threat of anthelmintic resistance, particularly to widely used drugs like ivermectin, necessitates the validation of novel chemical entities to ensure sustainable parasite control in livestock. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the activity of Rac-Monepantel against ivermectin-resistant gastrointestinal nematodes. We will delve into the mechanistic rationale for this comparison and provide detailed, field-proven protocols for both in vitro and in vivo evaluation.
The emergence of ivermectin resistance in nematode populations is a significant concern for animal health and agricultural productivity.[1][2] Resistance mechanisms are complex but are often associated with alterations in P-glycoprotein homologs, which function as drug efflux pumps, thereby reducing the intracellular concentration of the anthelmintic at its target site.[1][3][4] Ivermectin's primary mode of action involves the potentiation of glutamate-gated chloride channels in nematode nerve and muscle cells, leading to hyperpolarization and flaccid paralysis.[1]
This compound, a member of the amino-acetonitrile derivative (AAD) class of anthelmintics, presents a promising alternative due to its distinct mechanism of action.[5][6] It acts as a positive allosteric modulator of a nematode-specific subfamily of nicotinic acetylcholine receptors (nAChRs), specifically the DEG-3/DES-2 channels.[5][7][8][9] This interaction leads to an uncontrolled influx of ions, causing spastic paralysis and eventual death of the nematode.[5][8] As this target is unique to nematodes and absent in mammals, monepantel exhibits a high safety margin.[5] The (S)-enantiomer of monepantel is the biologically active form.[5]
This guide will outline a rigorous, two-stage experimental approach to validate the efficacy of this compound against ivermectin-resistant nematode populations, specifically focusing on the economically significant parasite, Haemonchus contortus.
Experimental Design: A Two-Pronged Approach
A robust validation strategy relies on both controlled in vitro assays and real-world in vivo studies. This dual approach allows for the determination of intrinsic anthelmintic activity and its translation to clinical efficacy in the target animal.
Caption: A high-level overview of the experimental workflow for validating this compound's efficacy.
In Vitro Validation: The Larval Development Assay (LDA)
The Larval Development Assay (LDA) is a cornerstone for in vitro anthelmintic testing, providing a quantitative measure of a compound's ability to inhibit the development of nematode larvae.[10][11][12]
Causality Behind Experimental Choices:
The LDA is selected for its high throughput, reproducibility, and its ability to assess the direct impact of a compound on a critical life cycle stage of the parasite. This assay allows for the determination of the half-maximal inhibitory concentration (IC50), a key parameter for comparing the intrinsic potency of different anthelmintics.
Protocol: Larval Development Assay
-
Nematode Egg Isolation:
-
Collect fecal samples from sheep infected with either an ivermectin-susceptible or a confirmed ivermectin-resistant strain of Haemonchus contortus.
-
Isolate nematode eggs from the feces using a standardized sieving and flotation technique with a saturated salt or sugar solution.[13][14]
-
Wash the isolated eggs extensively with water to remove any residual flotation solution and fecal debris.
-
-
Assay Plate Preparation:
-
Prepare stock solutions of this compound and ivermectin in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial dilutions of each drug to achieve a range of final concentrations. Include a solvent-only control.
-
Add approximately 50-100 eggs to each well containing the drug dilutions and a nutritive agar medium.[10][15]
-
-
Incubation and Development:
-
Inhibition Assessment:
-
After the incubation period, add a small amount of iodine solution to each well to kill and stain the larvae.
-
Under a microscope, count the number of eggs, first- and second-stage larvae (L1/L2), and third-stage larvae (L3) in each well.
-
Inhibition of development is determined by the reduction in the number of L3 larvae compared to the control wells.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each drug concentration.
-
Determine the IC50 value (the concentration of the drug that inhibits 50% of larval development to L3) for both this compound and ivermectin against both the susceptible and resistant nematode strains using a suitable statistical software.
-
Expected In Vitro Efficacy Data
| Nematode Strain | Compound | IC50 (µg/mL) | Resistance Ratio (Resistant IC50 / Susceptible IC50) |
| Ivermectin-Susceptible H. contortus | Ivermectin | 0.005 | - |
| This compound | 0.01 | - | |
| Ivermectin-Resistant H. contortus | Ivermectin | > 1.0 | > 200 |
| This compound | 0.012 | 1.2 |
In Vivo Validation: The Fecal Egg Count Reduction Test (FECRT)
The Fecal Egg Count Reduction Test (FECRT) is the gold standard for assessing the clinical efficacy of an anthelmintic in the target host species.[6][16][17]
Causality Behind Experimental Choices:
The FECRT provides a direct measure of an anthelmintic's ability to reduce the parasite burden in an infected animal, reflecting the combined effects of drug potency, pharmacokinetics, and host-parasite interactions. A reduction of 95% or more is generally considered effective.[18]
Protocol: Fecal Egg Count Reduction Test
-
Animal Selection and Infection:
-
Select a cohort of worm-free lambs and infect them with a known number of L3 larvae from either the ivermectin-susceptible or ivermectin-resistant H. contortus strain.
-
Allow the infection to establish for approximately 21-28 days.
-
-
Pre-Treatment Fecal Sampling (Day 0):
-
Treatment Administration:
-
Post-Treatment Fecal Sampling (Day 10-14):
-
Collect individual fecal samples from all lambs 10-14 days after treatment.
-
Perform a second FEC for each sample.
-
-
Data Analysis:
-
Calculate the mean fecal egg count for each group before and after treatment.
-
Calculate the percentage reduction in fecal egg count for each treatment group using the following formula:
-
% Reduction = [1 - (Mean post-treatment FEC / Mean pre-treatment FEC)] x 100[18]
-
-
Expected In Vivo Efficacy Data
| Nematode Strain | Treatment Group | Mean Pre-Treatment FEC (EPG) | Mean Post-Treatment FEC (EPG) | Fecal Egg Count Reduction (%) |
| Ivermectin-Susceptible H. contortus | Untreated Control | 1500 | 1650 | - |
| Ivermectin | 1450 | 10 | 99.3 | |
| This compound | 1520 | 5 | 99.7 | |
| Ivermectin-Resistant H. contortus | Untreated Control | 1600 | 1700 | - |
| Ivermectin | 1550 | 950 | 38.7 | |
| This compound | 1580 | 15 | 99.1 |
Mechanistic Insights: Visualizing the Pathways of Action and Resistance
The distinct molecular targets of ivermectin and monepantel are key to understanding why monepantel is effective against ivermectin-resistant nematodes.
Caption: Mechanisms of action for ivermectin and this compound.
Caption: The role of P-glycoprotein efflux pumps in ivermectin resistance.
Conclusion
The experimental framework detailed in this guide provides a robust methodology for validating the efficacy of this compound against ivermectin-resistant nematodes. The combination of in vitro and in vivo data will generate a comprehensive profile of this compound's activity, supporting its potential as a critical tool in managing anthelmintic resistance. The distinct mechanism of action of monepantel underscores the importance of developing and validating novel anthelmintics to ensure the long-term sustainability of livestock parasite control.
References
- Ivermectin resistance in nematodes may be caused by alter
- Faecal egg count reduction test (FECRT)
-
Monepantel - Wikipedia. Wikipedia.[Link]
-
Monepantel allosterically activates DEG-3/DES-2 channels of the gastrointestinal nematode Haemonchus contortus. PubMed.[Link]
-
MONEPANTEL – DETAILED MODE OF ACTION AGAINST GASTRO-INTESTINAL NEMATODES. SciQuest.[Link]
-
Monepantel: the most studied new anthelmintic drug of recent years. Parasitology.[Link]
-
Monepantel is a non-competitive antagonist of nicotinic acetylcholine receptors from Ascaris suum and Oesophagostomum dentatum. NIH.[Link]
-
High-content approaches to anthelmintic drug screening. PMC - NIH.[Link]
-
Ivermectin resistance and overview of the Consortium for Anthelmintic Resistance SNPs. PubMed.[Link]
-
The Fecal Egg Count Reduction Test using the Wisconsin Sugar Flotation Technique. Kansas Veterinary Diagnostic Laboratory.[Link]
-
A pooled analysis of the efficacy of monepantel, an amino-acetonitrile derivative against gastrointestinal nematodes of sheep. PubMed.[Link]
-
European field study of the efficacy and safety of the novel anthelmintic monepantel in sheep. PubMed.[Link]
-
Evaluation of in vitro methods of anthelmintic efficacy testing against Ascaridia galli. Journal of Helminthology - Cambridge University Press & Assessment.[Link]
-
A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility. PLOS.[Link]
-
Faecal Egg Count Reduction Tests (FECRT). Vetlife.[Link]
-
Transcriptomics and Proteomics of Haemonchus contortus in Response to Ivermectin Treatment. PMC - NIH.[Link]
-
How to do a fecal egg count and test the efficacy of a dewormer for sheep and goat producers. Dr. Camila Queiroz.[Link]
-
Evaluation of in vitro methods of anthelmintic efficacy testing against Ascaridia galli. Cambridge University Press & Assessment.[Link]
-
Effect of Ivermectin on the Expression of P-Glycoprotein in Third-Stage Larvae of Haemonchus contortus Isolated from China. NIH.[Link]
-
Anthelmintic Resistance and Its Mechanism: A Review. PMC - NIH.[Link]
-
Evaluation of in vitro methods of anthelmintic efficacy testing against Ascaridia galli. Cambridge University Press & Assessment.[Link]
-
Mechanism of Resistance to Ivermectin in the Haemonchus contortus. 畜牧兽医学报.[Link]
-
Efficacy of monepantel and anthelmintic combinations against multiple-resistant Haemonchus contortus in sheep, including characterisation of the nematode isolate. ResearchGate.[Link]
- Larval development assay - Google Patents.
-
EFFICACY OF ZOLVIX® (MONEPANTEL) AGAINST GASTROINTESTINAL PARASITES AND THE PHARMACOKINETICS IN GOATS. SciQuest.[Link]
-
Anthelmintic resistance to ivermectin and moxidectin in gastrointestinal nematodes of cattle in Europe. PMC - NIH.[Link]
-
Assembly and Analysis of Haemonchus contortus Transcriptome as a Tool for the Knowledge of Ivermectin Resistance Mechanisms. NIH.[Link]
- Larval development assay - Google Patents.
-
Improvement of an in vitro test for Haemonchus contortus resistance diagnosis in small ruminant (RESISTA-Test©). Infoteca-e.[Link]
-
The use of the larval development assay for predicting the in vivo efficacy of levamisole against Haemonchus contortus and Trichostrongylus colubriformis. PubMed.[Link]
-
Response of Haemonchus contortus larvae to ivermectin following pre-exposure to monepantel. ResearchGate.[Link]
-
Introgression of Ivermectin Resistance Genes into a Susceptible Haemonchus contortus Strain by Multiple Backcrossing. NIH.[Link]
-
Haemonchus contortus as a paradigm and model to study anthelmintic drug resistance. Parasitology - Cambridge University Press & Assessment.[Link]
-
Increasing resistance to multiple anthelmintic classes in nematodes including Haemonchus contortus on sheep farms. CABI Digital Library.[Link]
-
(PDF) An in vitro larval motility assay to determine anthelmintic sensitivity for human hookworm and Strongyloides species. ResearchGate.[Link]
-
Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals. Pharmacology.[Link]
-
Acquired resistance to monepantel in C. elegans: What about parasitic nematodes? NIH.[Link]
-
Response of drug-susceptible and -resistant Haemonchus contortus larvae to monepantel and abamectin alone or in combination in vitro. PubMed.[Link]
Sources
- 1. Ivermectin resistance and overview of the Consortium for Anthelmintic Resistance SNPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anthelmintic resistance to ivermectin and moxidectin in gastrointestinal nematodes of cattle in Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ivermectin resistance in nematodes may be caused by alteration of P-glycoprotein homolog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anthelmintic Resistance and Its Mechanism: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monepantel - Wikipedia [en.wikipedia.org]
- 6. Monepantel: the most studied new anthelmintic drug of recent years | Parasitology | Cambridge Core [cambridge.org]
- 7. Monepantel allosterically activates DEG-3/DES-2 channels of the gastrointestinal nematode Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciquest.org.nz [sciquest.org.nz]
- 9. Monepantel is a non-competitive antagonist of nicotinic acetylcholine receptors from Ascaris suum and Oesophagostomum dentatum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO1995009246A1 - Larval development assay - Google Patents [patents.google.com]
- 11. WO1995009246A1 - Larval development assay - Google Patents [patents.google.com]
- 12. The use of the larval development assay for predicting the in vivo efficacy of levamisole against Haemonchus contortus and Trichostrongylus colubriformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of in vitro methods of anthelmintic efficacy testing against Ascaridia galli | Journal of Helminthology | Cambridge Core [cambridge.org]
- 14. cambridge.org [cambridge.org]
- 15. infoteca.cnptia.embrapa.br [infoteca.cnptia.embrapa.br]
- 16. combar-ca.eu [combar-ca.eu]
- 17. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 18. vet.ucalgary.ca [vet.ucalgary.ca]
- 19. The Fecal Egg Count Reduction Test using the Wisconsin Sugar Flotation Technique [ksvdl.org]
- 20. A pooled analysis of the efficacy of monepantel, an amino-acetonitrile derivative against gastrointestinal nematodes of sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. European field study of the efficacy and safety of the novel anthelmintic monepantel in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Anthelmintic Resistance Maze: A Comparative Guide to the Cross-Resistance Profile of Rac-Monepantel
In the relentless battle against parasitic nematodes in livestock, the emergence of anthelmintic resistance is a formidable challenge, threatening animal health, welfare, and productivity. The introduction of new chemical classes of anthelmintics offers a critical tool in managing this growing problem. Rac-Monepantel, the first commercially available compound from the amino-acetonitrile derivative (AAD) class, has been a significant development in this arena.[1][2] This guide provides an in-depth, objective comparison of the cross-resistance profile of this compound with other major anthelmintic classes, supported by experimental data and mechanistic insights for researchers, scientists, and drug development professionals.
The Foundation: A Unique Mechanism of Action
Understanding the cross-resistance profile of any anthelmintic begins with its mode of action. Monepantel's efficacy stems from its unique target in nematodes, a specific subtype of nicotinic acetylcholine receptor (nAChR) belonging to the DEG-3 family, designated as MPTL-1.[3][4] This receptor is found exclusively in nematodes, which accounts for the compound's favorable safety profile in mammals.[1]
Monepantel acts as a positive allosteric modulator at low concentrations and a direct agonist at higher concentrations on the MPTL-1 receptor.[3] This interaction leads to an irreversible opening of the ion channel, causing a constant, uncontrolled influx of ions.[3] The subsequent depolarization of muscle cells results in spastic paralysis of the nematode, leading to its expulsion from the host.[3][4]
This mechanism is fundamentally different from those of the three classical broad-spectrum anthelmintic classes:
-
Benzimidazoles (BZs) (e.g., albendazole, fenbendazole): These compounds bind to β-tubulin, disrupting microtubule formation, which is crucial for cellular structure and function.[2][5] Resistance is primarily associated with single nucleotide polymorphisms (SNPs) in the β-tubulin gene.[5][6]
-
Imidazothiazoles (e.g., Levamisole) and Tetrahydropyrimidines (e.g., Pyrantel) : These act as agonists on a different subtype of nematode nAChRs, leading to spastic paralysis.[2] Resistance can involve alterations in these target receptors.[7]
-
Macrocyclic Lactones (MLs) (e.g., ivermectin, moxidectin): MLs are allosteric modulators of glutamate-gated chloride channels (GluCls), causing an influx of chloride ions that leads to flaccid paralysis of the pharyngeal pump and somatic muscles.[2] Resistance mechanisms can involve changes in the target GluCls or increased expression of P-glycoprotein efflux pumps that remove the drug from the parasite's cells.[5]
The distinct molecular target of monepantel is the cornerstone of its value in combating resistant nematode populations.
The Cross-Resistance Profile: A General Lack of Overlap
Cross-resistance occurs when a parasite's mechanism for resisting one drug also confers resistance to another, often chemically related, drug.[5][7] Given monepantel's unique mode of action, it is logical to hypothesize a lack of cross-resistance with other anthelmintic classes. A substantial body of evidence supports this, demonstrating monepantel's high efficacy against nematode strains resistant to BZs, levamisole, and MLs.[2][3][8][9]
Supporting Experimental Data
Numerous studies have confirmed monepantel's effectiveness in the face of multi-drug resistance. For instance, in a study involving multi-resistant isolates of Trichostrongylus colubriformis and Haemonchus contortus, monepantel demonstrated 99.9% efficacy, whereas a combination of derquantel and abamectin was not effective against the larval stages of the ML-resistant H. contortus.[8][10]
Similarly, field studies in cattle with confirmed ivermectin and ricobendazole (a benzimidazole) resistant gastrointestinal nematodes showed that monepantel achieved efficacies of 96-99%.[11] In contrast, ivermectin efficacy ranged from 27% to 68%.[11]
| Anthelmintic Class | Mechanism of Action | Common Resistance Mechanism | Cross-Resistance with Monepantel |
| Benzimidazoles | Binds to β-tubulin, disrupting microtubule formation.[2][5] | SNPs in the β-tubulin gene.[5] | No |
| Levamisole/Pyrantel | Agonist of nematode nAChRs (L-subtype).[2] | Alterations in target receptor subunits. | No |
| Macrocyclic Lactones | Allosteric modulator of glutamate-gated chloride channels.[2] | Alterations in GluCls, upregulation of P-glycoprotein efflux pumps.[5] | No |
| Monepantel (AAD) | Positive allosteric modulator/agonist of nematode-specific nAChRs (MPTL-1).[3][4] | Mutations/truncations in the mptl-1 gene.[12][13] | N/A |
The Emergence of Monepantel Resistance: A New Challenge
Despite its initial success against multi-drug resistant nematodes, resistance to monepantel itself has been reported in several countries, including Australia, New Zealand, the Netherlands, and Brazil, within a few years of its market release.[1] Resistant species include economically significant parasites such as Haemonchus contortus, Teladorsagia circumcincta, and Trichostrongylus colubriformis.[1][14]
The primary mechanism of resistance to monepantel involves mutations in the mptl-1 gene, which codes for its target receptor.[12] These mutations often lead to truncated, non-functional receptors, preventing the drug from exerting its paralytic effect.[12][13]
An interesting and concerning observation is the rapid development of monepantel resistance in parasite populations already resistant to other anthelmintic classes.[6] While this does not indicate true cross-resistance at a molecular level, it suggests that populations with a history of intensive anthelmintic selection may have a greater propensity to develop resistance to new chemical classes. This could be due to a higher baseline frequency of resistance alleles or other genetic factors that facilitate the selection of resistance.
Experimental Protocols for Assessing Cross-Resistance
The evaluation of anthelmintic efficacy and resistance is crucial for effective parasite control and for the development of new drugs. The following are standard methodologies used to assess the cross-resistance profile of compounds like monepantel.
Fecal Egg Count Reduction Test (FECRT)
The FECRT is the most common in vivo method for detecting anthelmintic resistance in livestock.[5]
Methodology:
-
Animal Selection: A sufficient number of animals with naturally acquired nematode infections and adequate fecal egg counts (e.g., >150-200 eggs per gram) are selected.
-
Group Allocation: Animals are randomly allocated to a control group (untreated) and one or more treatment groups for the anthelmintics being tested (e.g., monepantel, ivermectin, levamisole, albendazole).
-
Pre-treatment Sampling: Fecal samples are collected from all animals on the day of treatment (Day 0) to determine baseline egg counts.
-
Treatment: Animals in the treatment groups are accurately weighed and dosed with the respective anthelmintics according to the manufacturer's recommendations.
-
Post-treatment Sampling: Fecal samples are collected again from all animals, typically 10-14 days after treatment.[5]
-
Analysis: The number of nematode eggs per gram of feces (EPG) is determined for each sample. The percentage reduction in EPG for each treatment group is calculated relative to the control group.
-
Interpretation: Resistance is generally suspected if the percentage reduction is less than 95% and the lower 95% confidence limit is less than 90%.[5][15]
In Vitro Assays
In vitro assays provide a controlled environment to assess the direct effects of anthelmintics on different life stages of nematodes and can be used to detect resistance.
1. Egg Hatch Assay (EHA): Primarily used for detecting benzimidazole resistance.[5][16]
Methodology:
-
Egg Recovery: Nematode eggs are recovered and purified from fresh fecal samples.
-
Assay Setup: A known number of eggs are added to the wells of a microtiter plate containing serial dilutions of the test anthelmintic (e.g., thiabendazole). Control wells contain no anthelmintic.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 27°C) for approximately 48 hours to allow hatching.[5]
-
Analysis: The number of hatched larvae and unhatched eggs in each well is counted.
-
Interpretation: The concentration of the drug that inhibits 50% of egg hatching (LC50) is calculated. A significant increase in the LC50 for a field isolate compared to a susceptible reference strain indicates resistance.
2. Larval Motility/Development Tests: These assays are used for non-ovicidal anthelmintics like levamisole, ivermectin, and monepantel.[5]
Methodology:
-
Larval Culture: Infective third-stage larvae (L3) are obtained from fecal cultures.
-
Assay Setup: Larvae are exposed to serial dilutions of the anthelmintics in microtiter plates.
-
Incubation: Plates are incubated for a set period (e.g., 24-72 hours).
-
Analysis:
-
Interpretation: The drug concentration that inhibits development or motility by 50% (IC50) is determined. Elevated IC50 values compared to susceptible strains are indicative of resistance.
Visualizing the Mechanisms
Caption: Distinct molecular targets of major anthelmintic classes.
Caption: Conceptual diagram of cross-resistance vs. separate resistance mechanisms.
Conclusion and Future Outlook
This compound's novel mode of action provides a significant advantage, demonstrating a general lack of cross-resistance with established anthelmintic classes. This makes it a valuable tool for controlling multi-drug resistant nematode infections. However, the emergence of resistance to monepantel itself underscores the adaptability of parasitic nematodes and the critical need for responsible use of all anthelmintics.
For researchers and drug development professionals, the story of monepantel highlights several key points:
-
Novelty is Key: Developing compounds with new mechanisms of action is the most effective strategy to overcome existing resistance.
-
Resistance is Inevitable: Vigilant monitoring for resistance to new compounds is essential from the outset.
-
Integrated Strategies are Crucial: The long-term sustainability of any anthelmintic relies on its inclusion in integrated parasite management programs that minimize selection pressure. This includes targeted treatments, pasture management, and the use of diagnostic tools to inform treatment decisions.
The cross-resistance profile of monepantel is a clear illustration of the principles of anthelmintic pharmacology and the evolutionary pressures that drive resistance. By understanding these principles, the scientific community can continue to develop and deploy effective strategies to manage the persistent threat of parasitic nematodes in animal agriculture.
References
- Rufener, L., Sige El, Baur, R., Beech, R., Puoti, A., & Kaminsky, R. (n.d.). MONEPANTEL – DETAILED MODE OF ACTION AGAINST GASTRO-INTESTINAL NEMATODES. SciQuest.
- Monepantel - Wikipedia. (n.d.).
- (2025-08-06). Acquired resistance to monepantel in C. elegans: What about parasitic nematodes? ResearchGate.
- Acquired resistance to monepantel in C. elegans: What about parasitic nematodes? - NIH. (n.d.).
- Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology. (n.d.).
- Resistance to Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual. (n.d.).
- Anthelmintic Resistance and Its Mechanism: A Review - PMC - NIH. (2021-12-15).
- (2015-04-30). Haemonchus contortus resistance to monepantel in sheep - PubMed.
- (2012-11-12). Use of two in vitro methods for the detection of anthelmintic resistant nematode parasites on Slovak sheep farms - PubMed.
- Comparison of two in vitro methods for the detection of ivermectin resistance in Haemonchus contortus in sheep - ResearchGate. (n.d.).
- (2019-10-06). Genotypic characterisation of monepantel resistance in historical and newly derived field strains of Teladorsagia circumcincta - PubMed Central.
- (2019-02-16). Multigeneric resistance to monepantel on a UK sheep farm - PMC - NIH.
- Differences in efficacy of monepantel, derquantel and abamectin against multi-resistant nematodes of sheep - PMC - NIH. (n.d.).
- A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility - Research journals - PLOS. (n.d.).
- (2025-08-06). (PDF) Monepantel: The most studied new anthelmintic drug of recent years - ResearchGate.
- (2020-12-02). Challenges and opportunities for the adoption of molecular diagnostics for anthelmintic resistance - PMC - NIH.
- Monepantel pharmaco-therapeutic evaluation in cattle: Pattern of efficacy against multidrug resistant nematodes - PMC - PubMed Central. (n.d.).
- Anthelmintic resistance: markers for resistance, or susceptibility? - PMC - PubMed Central. (n.d.).
- Differences in efficacy of monepantel, derquantel and abamectin against multi-resistant nematodes of sheep - PubMed. (n.d.).
- Anthelmintic Resistance and Its Mechanism: A Review - Dove Medical Press. (2021-12-15).
Sources
- 1. Monepantel - Wikipedia [en.wikipedia.org]
- 2. Acquired resistance to monepantel in C. elegans: What about parasitic nematodes? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciquest.org.nz [sciquest.org.nz]
- 4. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 5. Anthelmintic Resistance and Its Mechanism: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genotypic characterisation of monepantel resistance in historical and newly derived field strains of Teladorsagia circumcincta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Differences in efficacy of monepantel, derquantel and abamectin against multi-resistant nematodes of sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Differences in efficacy of monepantel, derquantel and abamectin against multi-resistant nematodes of sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Monepantel pharmaco-therapeutic evaluation in cattle: Pattern of efficacy against multidrug resistant nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Challenges and opportunities for the adoption of molecular diagnostics for anthelmintic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anthelmintic resistance: markers for resistance, or susceptibility? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Resistance to Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 15. Multigeneric resistance to monepantel on a UK sheep farm - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Use of two in vitro methods for the detection of anthelmintic resistant nematode parasites on Slovak sheep farms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility | PLOS Neglected Tropical Diseases [journals.plos.org]
A Comparative Guide to the Pharmacokinetic Profiles of Rac-Monepantel and Monepantel
In the field of veterinary medicine, a precise understanding of a drug's pharmacokinetic profile is paramount to optimizing its efficacy and ensuring the safety of the target species. This guide provides an in-depth comparison of the pharmacokinetic profiles of Rac-Monepantel and the enantiomerically pure Monepantel. As researchers and drug development professionals, a clear comprehension of these profiles is crucial for informed decision-making in anthelmintic therapy and future drug design.
Monepantel, a member of the amino-acetonitrile derivative (AAD) class of anthelmintics, represents a significant advancement in the control of gastrointestinal nematodes in livestock, particularly due to its novel mode of action against strains resistant to other drug classes.[1] It is the S-enantiomer of the racemic mixture known as AAD 96.[2][3] The racemate, or this compound, is a 1:1 mixture of the active S-enantiomer (Monepantel) and the inactive R-enantiomer.[4] This guide will dissect the available pharmacokinetic data, elucidating the critical differences and similarities between the administration of the racemic mixture and the pure, active enantiomer.
The Significance of Stereochemistry in Pharmacokinetics
The differential pharmacological activity between the enantiomers of Monepantel underscores the importance of stereochemistry in drug action. The S-enantiomer is responsible for the anthelmintic effect, while the R-enantiomer is inactive.[4] This stereoselectivity in pharmacodynamics often extends to pharmacokinetics, where absorption, distribution, metabolism, and excretion (ADME) processes can differ between enantiomers. Such differences can influence the overall therapeutic window and safety profile of a racemic drug compared to its single-enantiomer counterpart.
Pharmacokinetic Profile of Monepantel (S-enantiomer)
Extensive research has characterized the pharmacokinetic profile of the active S-enantiomer, Monepantel, following oral administration in sheep and cattle. A key feature of its disposition is its rapid and extensive metabolism to monepantel sulfone, which is also a potent anthelmintic.[1][2][4][5]
Absorption and Distribution
Following oral administration, Monepantel is readily absorbed from the gastrointestinal tract.[2] In sheep, the time to reach maximum plasma concentration (Tmax) for Monepantel has been reported to be around 16 hours.[4] Once absorbed, Monepantel is distributed throughout the body.
Metabolism: The Central Role of Monepantel Sulfone
The primary metabolic pathway for Monepantel is S-oxidation, leading to the formation of monepantel sulfone.[6][7][8] This conversion is rapid, and the sulfone metabolite becomes the predominant chemical entity in the bloodstream a few hours after administration.[1][5] Importantly, monepantel sulfone exhibits a similar level of anthelmintic efficacy as the parent compound.[4] Further metabolism can occur through hydroxylation and other phase II conjugation reactions.[6][7][8]
The metabolic conversion of Monepantel to its active sulfone metabolite is a critical aspect of its overall pharmacokinetic and pharmacodynamic profile.
Sources
- 1. Pharmacokinetics of monepantel and its sulfone metabolite, monepantel sulfone, after intravenous and oral administration in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. fao.org [fao.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In Vitro Comparative Analysis of Rac-Monepantel and its Primary Metabolite, Monepantel Sulfone
A Senior Application Scientist's Guide to Understanding Anthelmintic Activity
Executive Summary
Monepantel represents a critical class of anthelmintics, the Amino-Acetonitrile Derivatives (AADs), vital for combating parasitic nematode infections, particularly in livestock harboring multi-drug resistant strains.[1][2] Upon administration, monepantel is rapidly metabolized in the host to its primary active form, monepantel sulfone.[1][3][4] This guide provides a detailed in vitro comparison of the racemic parent compound, Rac-Monepantel, and its key metabolite, monepantel sulfone. While direct comparative IC50 data for the racemic mixture versus the sulfone metabolite in a single study is sparse, pharmacokinetic and metabolic studies overwhelmingly indicate that monepantel sulfone is the principal and enduring anthelmintically active entity in vivo.[3][4] In vitro studies designed to inhibit the metabolic conversion of monepantel to its sulfone derivative result in a significant decrease in potency, reinforcing the superior activity of the monepantel sulfone metabolite.[5][6]
Introduction: The Rise of Monepantel in an Era of Resistance
The global challenge of anthelmintic resistance in gastrointestinal nematodes of livestock has necessitated the discovery of novel therapeutic agents.[2] The introduction of monepantel, the first compound in the AAD class, provided a crucial tool against nematode populations resistant to the three main classes of anthelmintics: benzimidazoles, imidothiazoles, and macrocyclic lactones.[2][7][8]
Monepantel is administered as a racemic mixture, though studies have shown that the anthelmintic activity resides in the (S)-enantiomer.[1] Following oral administration in sheep or cattle, monepantel is quickly absorbed and metabolized by the liver, primarily through oxidation of its sulfur moiety, to form monepantel sulfone.[1][4][9] This metabolite not only appears in higher concentrations in plasma and tissues but also persists for a longer duration than the parent compound, making its activity profile of paramount importance for understanding the overall efficacy of the treatment.[1][3] This guide delves into the in vitro evidence that underpins the activity of both the parent drug and its principal metabolite.
Mechanism of Action: Targeting a Nematode-Specific Channel
Monepantel and its sulfone metabolite exert their anthelmintic effect by targeting a unique nicotinic acetylcholine receptor (nAChR) subunit, MPTL-1, which is specific to nematodes.[7][8][] This specificity is a key factor in its favorable safety profile in mammals, as this particular receptor subfamily is absent in the host.[1][]
The binding of monepantel sulfone to the MPTL-1 receptor acts as a positive allosteric modulator and, at higher concentrations, a direct agonist. This interaction locks the ion channel in an open state, leading to an uncontrolled influx of ions into the nematode's muscle cells.[11] The resulting depolarization causes irreversible spastic paralysis, preventing the parasite from feeding and maintaining its position in the gastrointestinal tract, ultimately leading to its expulsion and death.[7][8][11]
Caption: Metabolic activation and mechanism of action of Monepantel.
In Vitro Activity: A Head-to-Head Comparison
Direct in vitro comparisons using standardized nematode assays consistently point towards the critical role of the sulfone metabolite. While this compound shows activity, its efficacy is largely dependent on its conversion to monepantel sulfone. A study using the exsheathed third-stage larvae (xL3) of Haemonchus contortus demonstrated this relationship clearly. When piperonyl butoxide (PBO), an inhibitor of Phase I metabolism, was co-incubated with monepantel, the IC50 value increased significantly.[5][6] This indicates that preventing the formation of monepantel sulfone reduces the compound's effectiveness, strongly suggesting that monepantel sulfone is the more potent of the two.[5][6]
Pharmacokinetic data support these in vitro findings, showing that after oral administration in sheep, the Area Under the Curve (AUC) for monepantel sulfone is over 16 times greater than that of the parent compound, establishing it as the main chemical entity responsible for efficacy.[1]
| Compound | Target Organism/Stage | Assay Type | Key Finding | Implication | Reference |
| This compound | Haemonchus contortus (xL3) | Motility Assay | Activity is significantly reduced by inhibitors of Phase I metabolism (e.g., PBO). | The parent compound is a pro-drug; its activity is largely dependent on metabolic conversion. | [5][6] |
| Monepantel Sulfone | Various Nematodes | N/A (Pharmacokinetics) | The primary and most abundant active metabolite found in host plasma and tissues post-administration. | Considered the principal driver of anthelmintic efficacy in vivo. | [1][3][4] |
| Monepantel | Ancylostoma ceylanicum (Adult) | Motility Assay | Shows excellent activity with an IC50 of 1.7 µg/ml. | Demonstrates potent intrinsic activity, which is enhanced by conversion to the sulfone. | [12] |
| Monepantel | H. contortus (Larvae) | Larval Development Assay | Fully effective against strains resistant to other major anthelmintic classes. | Highlights its unique mode of action and importance in resistance management. | [8][13] |
Standardized Protocol: In Vitro Larval Motility Assay
To quantitatively assess the activity of compounds like this compound and monepantel sulfone, a standardized, repeatable in vitro assay is essential. The Larval Motility Assay is a common method for evaluating fast-acting neuroactive anthelmintics.
Objective: To determine the concentration-dependent effect of test compounds on the motility of third-stage (L3) nematode larvae, thereby calculating an IC50 (half-maximal inhibitory concentration).
Causality Behind Experimental Choices:
-
Use of L3 Larvae: The third-stage larva is the infective stage for many gastrointestinal nematodes and is often used in screening assays.[14] They are typically robust and can be harvested in sufficient numbers for high-throughput screening.
-
RPMI-1640 Medium: This cell culture medium provides a stable, nutrient-rich environment that helps maintain larval viability throughout the assay, ensuring that any observed immobility is due to the compound's effect, not environmental stress.[14]
-
Incubation at 16-37°C: The temperature is chosen to be physiologically relevant for the parasite, though some protocols use lower temperatures (16°C) to slow metabolism and extend the observation window, while others use host body temperature (37°C).[14]
-
DMSO as a Solvent: Most anthelmintics have poor water solubility. Dimethyl sulfoxide (DMSO) is a common solvent used to create stock solutions. A solvent control is critical to ensure that the DMSO concentration used does not affect larval motility on its own.
-
Positive Control: A known potent anthelmintic (e.g., Levamisole) is used as a positive control to validate the assay's sensitivity and the responsiveness of the larvae on that particular day.
Step-by-Step Methodology
-
Larval Preparation:
-
Harvest infective L3 larvae of the target nematode (e.g., Haemonchus contortus) from fecal cultures.
-
Clean the larvae by repeated washing and sedimentation in sterile water to remove debris.
-
If required by the assay, exsheath the larvae using a solution of sodium hypochlorite or by physical agitation to allow for better drug penetration.
-
-
Compound Preparation:
-
Prepare a high-concentration stock solution of this compound and monepantel sulfone in 100% DMSO.
-
Perform serial dilutions in the assay medium (e.g., RPMI-1640) to achieve the desired final test concentrations. Ensure the final DMSO concentration in all wells (including controls) is consistent and non-toxic (typically ≤1%).
-
-
Assay Setup (96-well plate format):
-
Add approximately 50-100 L3 larvae in a small volume of medium to each well of a flat-bottom 96-well plate.[14]
-
Add the serially diluted test compounds to the appropriate wells.
-
Include Controls:
-
Negative Control: Medium only (no compound, no solvent).
-
Solvent Control: Medium with the same final concentration of DMSO as the test wells.
-
Positive Control: Medium with a known anthelmintic (e.g., Levamisole) at a concentration known to cause immobility.
-
-
-
Incubation:
-
Seal the plate and incubate for a defined period (e.g., 24, 48, or 72 hours) at a controlled temperature (e.g., 37°C) and humidity.[14]
-
-
Motility Assessment:
-
Visually score larval motility under an inverted microscope. Larvae are considered immobile if they do not show wave-like motion, either spontaneously or after gentle prodding.
-
Alternatively, use an automated motility analysis system for objective, high-throughput quantification.
-
-
Data Analysis:
-
Calculate the percentage of immobile larvae for each concentration relative to the solvent control.
-
Plot the percentage inhibition against the log of the compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the IC50 value.
-
Caption: Workflow for the in vitro Larval Motility Assay.
Discussion and Future Perspectives
The in vitro data, strongly supported by in vivo pharmacokinetic studies, establishes that monepantel sulfone is the primary driver of monepantel's anthelmintic effect. While the parent compound, this compound, possesses activity, it functions largely as a pro-drug that is rapidly converted to the more potent and persistent sulfone metabolite.
For researchers in drug development, this has several implications:
-
Screening Assays: When screening new AAD analogues, in vitro assays should ideally be conducted on both the parent compound and its predicted primary metabolites to get a complete picture of potential efficacy.
-
Metabolic Stability: The rate of conversion to the active sulfone can be a key parameter in optimizing drug design. A compound that is rapidly and efficiently converted may offer a faster onset of action.
-
Resistance Monitoring: In vitro susceptibility assays, such as the one detailed above, are crucial for monitoring the emergence of resistance to monepantel. A shift in the IC50 for monepantel sulfone would be a direct indicator of reduced target sensitivity.
Future research should focus on obtaining direct, side-by-side IC50 values for pure (S)-monepantel and its sulfone metabolite against a wide range of susceptible and resistant nematode isolates. This would provide a definitive quantitative measure of their relative potencies and further refine our understanding of this important anthelmintic class.
References
- Rufener L, Sige El, Baur R, Beech R, Puoti A, Kaminsky R. MONEPANTEL – DETAILED MODE OF ACTION AGAINST GASTRO-INTESTINAL NEMATODES. SciQuest.
- Monepantel - Wikipedia.
- Monepantel Impurities - BOC Sciences.
- Karadzovska D, Seewald W, Browning A, Smal M, Bouvier J, Giraudel JM. Pharmacokinetics of monepantel and its sulfone metabolite, monepantel sulfone, after intravenous and oral administration in sheep. J Vet Pharmacol Ther. 2009;32(4):359-67.
- Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual.
- Claerebout E. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual.
- O'Meara H, Guerin S, Padalino G, O'Kiely P, de Waal T. High-content approaches to anthelmintic drug screening. Trends Parasitol. 2021;37(1):64-76.
- Monepantel - Food and Agriculture Organization of the United Nations.
- Várady M, Černá V, Čorba J. Monepantel: the most studied new anthelmintic drug of recent years. Parasitology. 2014;141(13):1686-98.
- Azad M, Kichenadasse G, Hughes D, et al. A preliminary assessment of oral monepantel's tolerability and pharmacokinetics in individuals with treatment-refractory solid tumors. Invest New Drugs. 2021;39(1):156-165.
- Ali M, Walkden-Brown S, Kahn L, et al. Evaluation of in vitro methods of anthelmintic efficacy testing against Ascaridia galli. J Helminthol. 2022;96:e17.
- Ali M, Walkden-Brown S, Kahn L, et al. Evaluation of in vitro methods of anthelmintic efficacy testing against Ascaridia galli. J Helminthol. 2022;96:e17.
- Ali M, Walkden-Brown S, Kahn L, et al. Evaluation of in vitro methods of anthelmintic efficacy testing against Ascaridia galli. J Helminthol. 2022;96:e17.
- Hiestand L, Riond B, Deplazes P, Schnyder M. An in vitro larval motility assay characterizes anthelmintic efficacy against Crenosoma vulpis, Angiostrongylus vasorum, and Aelurostrongylus abstrusus. Am J Vet Res. 2021;82(11):899-906.
- Munguía B, Nieves M, Duarte G, et al. In vitro analysis of the activities of commercial anthelmintics in the presence of inhibitors of xenobiotic detoxification pathways in Haemonchus contortus exsheathed L3 stage. Parasitol Res. 2024.
- Munguía B, Nieves M, Duarte G, et al. In vitro analysis of the activities of commercial anthelmintics in the presence of inhibitors of xenobiotic detoxification pathways in Haemonchus contortus exsheathed L3 stage. Parasitol Res. 2024.
- Kotze AC, Bagnall NH, Ruffell A. Response of drug-susceptible and -resistant Haemonchus contortus larvae to monepantel and abamectin alone or in combination in vitro. Vet Parasitol. 2018;249:59-65.
- Jenkins DC, Armson A, Sims SM, et al. In vitro activity of various anthelmintic compounds against Haemonchus contortus larvae. Int J Parasitol. 1986;16(5):493-7.
- In vitro-activity of compound 4 against adult females of Haemonchus... - ResearchGate.
- (Rac)-Monepantel sulfone-d5 | Stable Isotope | MedChemExpress.
- Nobilis O, Vlčková H, Vokřál I, et al. Comparison of biotransformation and efficacy of aminoacetonitrile anthelmintics in vitro. Drug Test Anal. 2016;8(3-4):373-82.
- Nobilis O, Vlčková H, Vokřál I, et al. Comparison of biotransformation and efficacy of aminoacetonitrile anthelmintics in vitro. Drug Test Anal. 2016;8(3-4):373-82.
- Kaminsky R, Ducray P, Jung M, et al. Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate. Parasitol Res. 2008;103(4):931-9.
- Zhang Z, Du C, Liu X, et al. Structural insights into the molecular effects of the anthelmintics monepantel and betaine on the Caenorhabditis elegans acetylcholine receptor ACR-23. EMBO Rep. 2024;e58778.
- Tritten L, Kaminsky R, Keiser J. In vitro and in vivo efficacy of Monepantel (AAD 1566) against laboratory models of human intestinal nematode infections. PLoS Negl Trop Dis. 2011;5(12):e1457.
- This compound sulfone, Honeywell Fluka 10 mg | Buy Online - Fisher Scientific.
- Monepantel - FAO Knowledge Repository.
Sources
- 1. Monepantel - Wikipedia [en.wikipedia.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Pharmacokinetics of monepantel and its sulfone metabolite, monepantel sulfone, after intravenous and oral administration in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 5. d-nb.info [d-nb.info]
- 6. In vitro analysis of the activities of commercial anthelmintics in the presence of inhibitors of xenobiotic detoxification pathways in Haemonchus contortus exsheathed L3 stage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciquest.org.nz [sciquest.org.nz]
- 8. Monepantel: the most studied new anthelmintic drug of recent years | Parasitology | Cambridge Core [cambridge.org]
- 9. openknowledge.fao.org [openknowledge.fao.org]
- 11. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 12. In vitro and in vivo efficacy of Monepantel (AAD 1566) against laboratory models of human intestinal nematode infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Response of drug-susceptible and -resistant Haemonchus contortus larvae to monepantel and abamectin alone or in combination in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. avmajournals.avma.org [avmajournals.avma.org]
A Guide to the Validation of a High-Throughput Screening Assay for Anthelmintic Drug Discovery Using Rac-Monepantel
In the face of escalating anthelmintic resistance, the discovery of novel nematicidal agents is a critical priority for both veterinary and human health.[1][2] Monepantel, the first compound from the amino-acetonitrile derivative (AAD) class, represents a significant advancement due to its unique mode of action.[3][4] This guide provides a comprehensive overview of the validation of a high-throughput screening (HTS) assay utilizing racemic monepantel (Rac-Monepantel) for the discovery of new anthelmintic candidates. We will delve into the experimental rationale, present a detailed validation protocol, and compare this assay's performance with alternative screening methodologies.
The Imperative for Novel Anthelmintic Discovery
The widespread use and misuse of traditional anthelmintics, such as benzimidazoles and macrocyclic lactones, have led to the emergence of multi-drug resistant nematode populations globally.[2] This alarming trend necessitates the development of new chemical entities with novel mechanisms of action. Phenotypic screening of whole organisms remains a cornerstone of anthelmintic drug discovery, as it allows for the identification of compounds that effectively kill the parasite without prior knowledge of their specific molecular target.[1][4][5]
This compound: A Novel Probe for HTS
Monepantel acts as a positive allosteric modulator of a nematode-specific nicotinic acetylcholine receptor (nAChR) subunit, specifically the MPTL-1 receptor.[6][7] This receptor is absent in mammals, providing a basis for the compound's selective toxicity.[3] Binding of monepantel to this receptor leads to an uncontrolled influx of ions, causing depolarization of muscle cells, irreversible paralysis, and eventual death of the nematode.[6][7] The (S)-enantiomer of monepantel is the active form.[3] For the purposes of a primary high-throughput screen, racemic monepantel can serve as a potent and specific positive control to validate assay performance.
High-Throughput Screening Assay Principle
The described HTS assay is a phenotypic screen that quantifies the motility of nematode larvae in response to chemical compounds. Larval motility is a key indicator of parasite viability, and its inhibition is a direct measure of a compound's anthelmintic activity.[5][8] This assay is designed for a 384-well plate format to enable the screening of large compound libraries.[5]
Visualizing the Experimental Workflow
Caption: High-throughput screening workflow for anthelmintic discovery.
Detailed Experimental Protocol: HTS Assay Validation
Objective: To validate the robustness and reliability of a larval motility HTS assay using this compound as a positive control.
Materials:
-
Haemonchus contortus third-stage larvae (L3)
-
This compound (positive control)
-
DMSO (negative control)
-
Assay medium (e.g., Luria Broth)
-
384-well clear-bottom assay plates
-
Automated liquid handler
-
Automated plate reader capable of imaging and quantifying larval motility
Methodology:
-
Compound Plate Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Using an automated liquid handler, perform serial dilutions of this compound to create a dose-response curve (e.g., 10 concentrations).
-
In a 384-well source plate, dispense the this compound dilutions, a high concentration of this compound for the positive control wells (e.g., 10 µM), and DMSO for the negative control wells.
-
-
Assay Plate Preparation:
-
Transfer a small volume (e.g., 100 nL) of the compounds and controls from the source plate to the 384-well assay plates.
-
-
Larval Dispensing and Incubation:
-
Resuspend the H. contortus L3 larvae in the assay medium to a concentration that will result in approximately 25-30 larvae per well.
-
Dispense the larval suspension into each well of the assay plates.
-
Seal the plates and incubate for 72 hours at 25°C.
-
-
Data Acquisition:
-
After incubation, use an automated imaging system to capture images or videos of each well.
-
The system's software analyzes the movement of the larvae to generate a motility score for each well.
-
-
Data Analysis:
-
The percentage of motility inhibition is calculated for each well using the following formula: % Inhibition = 100 * (1 - (Motility_Sample - Mean_Motility_Positive_Control) / (Mean_Motility_Negative_Control - Mean_Motility_Positive_Control))
-
Determine the IC50 value for this compound from the dose-response curve.
-
Key Validation Parameters and Acceptance Criteria
For an HTS assay to be considered reliable, it must meet stringent statistical validation criteria.[9] The Z'-factor is a widely accepted statistical parameter for evaluating the quality of an HTS assay.[10][11]
Z'-Factor Calculation: The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:
Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
| Z'-Factor Value | Assay Quality Interpretation |
| > 0.5 | Excellent assay |
| 0 to 0.5 | Acceptable assay |
| < 0 | Unacceptable assay |
Signal-to-Background Ratio (S/B): While the Z'-factor is the preferred metric, the signal-to-background ratio can provide a preliminary assessment of the assay window.[12]
S/B = μ_n / μ_p
Validation Data Summary:
| Parameter | Day 1 | Day 2 | Day 3 | Acceptance Criteria |
| This compound IC50 | 15 nM | 18 nM | 16 nM | Consistent IC50 (CV < 20%) |
| Z'-Factor | 0.68 | 0.72 | 0.65 | Z' > 0.5 |
| Signal-to-Background (S/B) | 8.2 | 8.5 | 8.1 | S/B > 5 |
| Intra-plate CV (%) | 6.5 | 7.1 | 6.8 | < 15% |
| Inter-plate CV (%) | - | 8.2 | 7.9 | < 20% |
CV: Coefficient of Variation
The consistent IC50 values for this compound and the Z'-factor values well above 0.5 demonstrate that this HTS assay is robust, reproducible, and suitable for a large-scale screening campaign.[9][10]
Comparison with Alternative Screening Methodologies
| Assay Type | Principle | Throughput | Advantages | Disadvantages |
| Larval Motility Assay (This Guide) | Phenotypic screen measuring larval movement. | High (10,000s of compounds/week) | Physiologically relevant; target-agnostic.[5] | Can be complex to automate; potential for false negatives with slow-acting compounds. |
| Larval Development Assay | Measures the inhibition of larval development from egg to L3.[13][14] | Medium to High | Detects compounds affecting various life stages.[15] | Longer incubation times; more complex image analysis. |
| Caenorhabditis elegans-based Assays | Uses the free-living nematode C. elegans as a model organism.[1] | Very High | Amenable to automation; well-characterized genetics. | May not accurately predict activity against parasitic nematodes (false negatives).[16] |
| Target-based Assays | Biochemical or cell-based assays against a specific molecular target. | Very High | High specificity; provides mechanism of action. | Requires prior knowledge of a validated target; may miss compounds with novel mechanisms. |
| Egg Hatch Assay | Measures the inhibition of egg hatching. | Medium | Targets the earliest life stage. | Not all anthelmintics are ovicidal. |
Mechanism of Action: Monepantel
Sources
- 1. mdpi.com [mdpi.com]
- 2. Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monepantel - Wikipedia [en.wikipedia.org]
- 4. Where are all the anthelmintics? Challenges and opportunities on the path to new anthelmintics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Phenotypic Assay to Screen for Anthelmintic Activity on Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 7. sciquest.org.nz [sciquest.org.nz]
- 8. A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility | PLOS Neglected Tropical Diseases [journals.plos.org]
- 9. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 11. What Metrics Are Used to Assess Assay Quality? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. Larval development assays reveal the presence of sub-populations showing high- and low-level resistance in a monepantel (Zolvix®)-resistant isolate of Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. High-Throughput Screening of More Than 30,000 Compounds for Anthelmintics against Gastrointestinal Nematode Parasites - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolism of Rac-Monepantel Across Key Species
In the landscape of modern anthelmintics, Monepantel (MOP) stands out as a member of the amino-acetonitrile derivatives (AADs), a class distinguished by its unique mechanism of action against nematode-specific acetylcholine receptors. The efficacy and safety profile of any xenobiotic, including Rac-Monepantel, is intrinsically linked to its metabolic fate within the host organism. This guide provides a detailed comparative analysis of this compound metabolism in key species of interest to researchers and drug development professionals: sheep (the primary target species), cattle, rats (a common preclinical model), and emerging data in humans.
Understanding the species-specific nuances in metabolic pathways, enzymatic drivers, and pharmacokinetic outcomes is paramount for accurate extrapolation of data, optimization of therapeutic regimens, and robust risk assessment. This document synthesizes findings from peer-reviewed literature to illuminate these differences, offering both high-level comparative insights and granular experimental details.
Core Metabolic Pathways: A Tale of Two Phases
The biotransformation of this compound is a multi-step process, primarily occurring in the liver, that can be broadly categorized into Phase I and Phase II reactions. The central theme across all species studied is the rapid S-oxidation of the parent compound.
Phase I Metabolism: The Oxidation Engine
The initial and most significant metabolic transformation for Monepantel is the oxidation of its trifluoromethylsulfanyl group. This proceeds in a sequential manner:
-
S-oxidation to Monepantel Sulfoxide (MOP.SO): A transient intermediate.
-
Further oxidation to Monepantel Sulfone (MOP.SO2): This is the principal and, importantly, an anthelmintically active metabolite.[1][2] In most species, MOP.SO2 is the predominant chemical entity found in the bloodstream following Monepantel administration.[2][3]
Another notable Phase I reaction, particularly characterized in sheep, is arene hydroxylation , where a hydroxyl group is added to the aromatic ring structure of the molecule.[4][5] In rats, metabolism is extensive and includes not only rapid oxidation to the sulfone but also hydroxylation of the phenoxyl ring and multiple cleavages of the amino-acetonitrile bridge to form polar metabolites.[6]
Phase II Metabolism: Conjugation for Excretion
Following Phase I modifications, the metabolites can undergo Phase II conjugation reactions to increase their water solubility and facilitate excretion. In sheep, a variety of Phase II metabolites have been identified, including:
These conjugation pathways are crucial for the detoxification and elimination of the drug and its metabolites.[6]
Caption: Generalized metabolic pathway of this compound.
Species-Specific Metabolic Comparison
The rate and enzymatic basis of Monepantel metabolism exhibit significant variation between species. These differences are critical for understanding species-specific pharmacokinetics and potential efficacy.
Enzymatic Drivers: CYP vs. FMO
In vitro studies using liver microsomes have been instrumental in dissecting the enzymatic machinery responsible for Monepantel's primary S-oxidation.
-
Sheep: The conversion of MOP to MOP.SO2 is mediated by both the Cytochrome P450 (CYP) and the Flavin-Monooxygenase (FMO) systems. The relative contribution is estimated to be approximately 64% by CYP and 36% by FMO.[7]
-
Cattle: In contrast, the hepatic metabolism in cattle appears to be almost exclusively driven by the CYP system .[7][8] This reliance on a single enzyme family may have implications for drug-drug interactions.
-
Rats: While specific enzyme contributions are not detailed as for ruminants, the rapid and extensive metabolism observed in rat hepatocytes suggests a highly efficient CYP system at play.[6]
This enzymatic divergence is directly reflected in the metabolic rate. The rate of MOP.SO2 formation in sheep liver microsomes is approximately fivefold higher than in cattle.[7][8]
Pharmacokinetic Profiles: A Comparative Snapshot
The differences in metabolic rates translate directly to distinct pharmacokinetic profiles for Monepantel and its primary sulfone metabolite.
| Parameter | Sheep (Oral Dose: 3 mg/kg) | Cattle (Oral Dose: 2.5 mg/kg) |
| Monepantel (Parent) | ||
| Tmax | ~16 h | ~8 h |
| Cmax | ~17.9 ng/mL | ~21.5 ng/mL |
| AUC | ~671 ng.h/mL | ~2174 ng.h/mL |
| Monepantel Sulfone (Metabolite) | ||
| Tmax | ~24 h | ~41.3 h |
| Cmax | ~94.3 ng/mL | ~96.8 ng/mL |
| AUC | ~11125 ng.h/mL | ~10242 ng.h.mL |
Table 1: Comparative Pharmacokinetic Parameters of Monepantel and its Sulfone Metabolite in Sheep and Cattle. Data compiled from multiple sources.[9]
Key Observations:
-
Rapid Conversion: In both species, Monepantel is rapidly converted to its sulfone metabolite, which achieves higher plasma concentrations and persists for a longer duration than the parent compound.[9]
-
Metabolite Dominance: The AUC for Monepantel sulfone is substantially greater than that of the parent drug in both sheep and cattle, underscoring its importance as the primary chemical entity responsible for sustained therapeutic effect.[2][9]
-
Species Differences in Absorption/Metabolism: While the peak concentration (Cmax) of the sulfone metabolite is similar between sheep and cattle, the time to reach that peak (Tmax) is notably longer in cattle.
Metabolism in Rats and Humans
-
Rats: In vitro studies with hepatocytes show that metabolism is most rapid in rats compared to cattle and sheep, with less than 1% of the parent compound remaining after just 2 hours of incubation.[6] This highlights the rat's high metabolic capacity for this compound. The metabolic pathways are qualitatively similar to sheep, involving S-oxidation, hydroxylation, and subsequent conjugation for elimination primarily via urine and feces.[6]
-
Humans: Preliminary data from a study involving patients with treatment-refractory cancer indicate that the pharmacokinetics of Monepantel are comparable to those in sheep after body surface area dose normalization.[10] Critically, the sulfone metabolite was also found to be dominant in humans, suggesting a conserved primary metabolic pathway between sheep and humans.[10]
Experimental Protocols for Metabolism Studies
The elucidation of these metabolic pathways relies on robust in vitro and in vivo experimental designs. Below are representative protocols that form the basis of such investigations.
In Vitro Metabolism Using Liver Microsomes
This assay is crucial for identifying the primary metabolizing enzymes and determining kinetic parameters.
Objective: To determine the rate of Monepantel sulfone formation and identify the roles of CYP and FMO enzymes.
Methodology:
-
Preparation of Microsomes: Liver microsomal fractions are prepared from fresh liver tissue (e.g., from sheep and cattle) via differential ultracentrifugation.[11]
-
Incubation Mixture: A typical reaction mixture (final volume of 0.5 mL) contains:
-
Phosphate buffer (0.1 M, pH 7.4)
-
Microsomal protein (0.5 mg)
-
A NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
This compound (e.g., 40 µM)
-
-
Enzyme Inhibition/Inactivation: To differentiate between CYP and FMO activity:
-
FMO Inactivation: Microsomes are pre-heated at 50°C for 2 minutes to selectively inactivate FMOs.[7]
-
FMO Inhibition: Incubations are performed in the presence of a specific FMO inhibitor, such as methimazole (e.g., 4, 40, and 80 µM).[7]
-
CYP Inhibition: Incubations are performed in the presence of a general CYP inhibitor, such as piperonyl butoxide (e.g., equimolar concentrations to the inhibitor).[7]
-
-
Reaction & Termination: The reaction is initiated by adding the NADPH-generating system and incubated at 37°C. The reaction is terminated at various time points by adding a quenching solvent like ice-cold acetonitrile.
-
Sample Analysis: Samples are centrifuged, and the supernatant is analyzed by a validated UHPLC-MS/MS method to quantify the formation of Monepantel sulfone.[12][13]
Caption: Workflow for in vitro metabolism study using liver microsomes.
In Vivo Pharmacokinetic and Metabolite Profiling Study
This type of study provides a comprehensive picture of the drug's absorption, distribution, metabolism, and excretion (ADME) in the whole animal.
Objective: To determine the pharmacokinetic parameters of Monepantel and its metabolites in a target species (e.g., sheep).
Methodology:
-
Animal Dosing: A cohort of animals (e.g., healthy adult sheep) is administered a single oral dose of this compound (e.g., 2.5 mg/kg body weight).[14]
-
Sample Collection:
-
Sample Preparation:
-
Metabolite Identification and Quantification:
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to calculate key parameters such as Cmax, Tmax, AUC, and half-life.
Conclusion
The metabolism of this compound, while qualitatively similar across species in its primary S-oxidation pathway, exhibits significant quantitative and enzymatic differences. Sheep demonstrate a high metabolic capacity involving both CYP and FMO systems, leading to rapid formation of the active sulfone metabolite. Cattle rely almost exclusively on CYP enzymes and show a slower rate of metabolism. Rats represent a high-turnover model, while emerging human data suggest a metabolic profile that closely mirrors that of sheep.
For researchers and drug developers, these comparative insights are vital. They underscore the importance of selecting appropriate animal models, inform dose-setting for preclinical and clinical studies, and provide a mechanistic basis for understanding potential species-specific differences in efficacy and safety. The provided experimental frameworks serve as a foundation for further investigations into the nuanced metabolic landscape of this important anthelmintic class.
References
-
Holčapek, M., et al. (2013). Investigation of the metabolism of monepantel in ovine hepatocytes by UHPLC/MS/MS. Analytical and Bioanalytical Chemistry, 405(5), 1693-1704. [Link]
-
Stuchlíková, L., et al. (2013). Investigation of the metabolism of monepantel in ovine hepatocytes by UHPLC/MS/MS. ResearchGate. [Link]
-
Alvarez, L., et al. (2017). Hepatic biotransformation pathways and ruminal metabolic stability of the novel anthelmintic monepantel in sheep and cattle. Veterinary Parasitology, 245, 73-79. [Link]
-
Wang, J., et al. (2015). Simultaneous determination of monepantel and its metabolite residues in cow and sheep milk by solid phase extraction-high performance liquid chromatography-tandem mass spectrometry. Se Pu, 33(7), 723-728. [Link]
-
Stuchlíková, L., et al. (2013). Scheme of metabolic pathways of MOP in sheep in vitro study. ResearchGate. [Link]
-
FAO. (2016). Monepantel. FAO Knowledge Repository. [Link]
-
FAO. (2011). Monepantel. Food and Agriculture Organization of the United Nations. [Link]
-
Skálová, L., et al. (2014). Monepantel: the most studied new anthelmintic drug of recent years. Parasitology, 141(13), 1686-1698. [Link]
-
Stuchlíková, L., et al. (2014). Metabolic pathways of anthelmintic drug monepantel in sheep and in its parasite (Haemonchus contortus). Journal of Mass Spectrometry, 49(5), 415-423. [Link]
-
Wikipedia. (n.d.). Monepantel. Wikipedia. [Link]
-
MSD Veterinary Manual. (n.d.). Pharmacokinetics of Anthelmintics in Animals. MSD Veterinary Manual. [Link]
-
Kinsella, B., et al. (2011). Determination of the new anthelmintic monepantel and its sulfone metabolite in milk and muscle using a UHPLC-MS/MS and QuEChERS method. Journal of Chromatography B, 879(24), 2461-2467. [Link]
-
Karadzovska, D., et al. (2009). Pharmacokinetics of monepantel and its sulfone metabolite, monepantel sulfone, after intravenous and oral administration in sheep. Journal of Veterinary Pharmacology and Therapeutics, 32(4), 359-367. [Link]
-
Alvarez, L., et al. (2017). Hepatic biotransformation pathways and ruminal metabolic stability of the novel anthelmintic monepantel in sheep and cattle. CONICET Digital. [Link]
-
Holčapek, M., et al. (2012). Investigation of the metabolism of monepantel in ovine hepatocytes by UHPLC/MS/MS. SpringerLink. [Link]
-
Papadatos-Pastos, D., et al. (2020). A first-in-human phase I/IIa study of the oral mTORC1/2 inhibitor monepantel in patients with advanced solid tumours. British Journal of Cancer, 123(1), 28-36. [Link]
-
Alvarez, L., et al. (2017). Comparative assesment of hepatic and ruminal metabolism of the novel anthelmintic monepantel in sheep and cattle. 14th International Congress of the European Association for Veterinary Pharmacology and Toxicology. [Link]
Sources
- 1. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 2. Pharmacokinetics of monepantel and its sulfone metabolite, monepantel sulfone, after intravenous and oral administration in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monepantel: the most studied new anthelmintic drug of recent years | Parasitology | Cambridge Core [cambridge.org]
- 4. Investigation of the metabolism of monepantel in ovine hepatocytes by UHPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. holcapek.upce.cz [holcapek.upce.cz]
- 6. openknowledge.fao.org [openknowledge.fao.org]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. Hepatic biotransformation pathways and ruminal metabolic stability of the novel anthelmintic monepantel in sheep and cattle - CONICET [bicyt.conicet.gov.ar]
- 9. Monepantel - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. - - Comparative assesment of hepatic and ruminal metabolism of the novel anthelmintic monepantel in sheep and cattle. - CONICET [bicyt.conicet.gov.ar]
- 12. [Simultaneous determination of monepantel and its metabolite residues in cow and sheep milk by solid phase extraction-high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. fao.org [fao.org]
- 15. Metabolic pathways of anthelmintic drug monepantel in sheep and in its parasite (Haemonchus contortus) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stereoselective Activity of Monepantel: Confirming the Inert Nature of the (R)-enantiomer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Monepantel, a member of the amino-acetonitrile derivative (AAD) class of anthelmintics, represents a significant advancement in the control of gastrointestinal nematodes, particularly in the face of widespread resistance to older drug classes.[1][2] A crucial aspect of its pharmacology lies in its stereochemistry. This guide provides a comprehensive analysis of the differential activity between the (S) and (R)-enantiomers of Monepantel, presenting definitive experimental evidence that confirms the anthelmintic activity resides exclusively in the (S)-enantiomer, while the (R)-enantiomer is inactive. This guide will delve into the mechanistic underpinnings of this stereoselectivity and provide detailed experimental protocols for researchers seeking to validate these findings.
The Critical Role of Chirality in Monepantel's Efficacy
Monepantel possesses a single chiral center, leading to the existence of two enantiomers: (S)-Monepantel and (R)-Monepantel.[3][4] In drug development, it is a well-established principle that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties. The case of Monepantel provides a stark example of this enantioselectivity, where the therapeutic benefit is entirely attributable to one enantiomer.
The primary molecular target of Monepantel is a nematode-specific subfamily of nicotinic acetylcholine receptors (nAChRs), specifically the DEG-3/DES-2 channels.[5][6][7] The active (S)-enantiomer acts as a positive allosteric modulator of these channels, leading to their irreversible opening and a subsequent uncontrolled influx of ions.[5][7][8] This results in the depolarization of muscle cells, causing spastic paralysis and eventual death of the nematode.[7][8] The high selectivity for this nematode-specific receptor is a key factor in Monepantel's favorable safety profile in mammals.[5]
Recent structural biology studies have provided a plausible explanation for the observed inactivity of the (R)-enantiomer, designated as AAD 96i.[9] It is suggested that the spatial arrangement of substituents in the (S)-enantiomer allows for optimal interaction with the allosteric binding site on the receptor, whereas the (R)-enantiomer does not fit correctly into this binding pocket, precluding its ability to modulate receptor activity.[9]
Comparative Efficacy Data: (S)-Monepantel vs. (R)-Monepantel
A pivotal study by Kaminsky et al. (2008) provides definitive in vivo evidence for the lack of activity of the (R)-enantiomer of Monepantel.[1] The study evaluated the efficacy of the racemic mixture, the (S)-enantiomer (AAD 1566, Monepantel), and the (R)-enantiomer (AAD 96i) against multi-drug-resistant Haemonchus contortus and Trichostrongylus colubriformis in a gerbil model.
Table 1: In Vivo Efficacy of Monepantel Enantiomers Against Resistant Nematodes in Gerbils [1]
| Compound | Dose (mg/kg) | Route of Administration | Efficacy (%) against H. contortus (Howick isolate) | Efficacy (%) against T. colubriformis (Howick isolate) |
| Racemic Mixture (AAD 96) | 1 | Oral | 84 | 100 |
| (S)-Monepantel (AAD 1566) | 1 | Oral | 100 | 100 |
| (R)-Monepantel (AAD 96i) | 1 | Oral | 0 | 0 |
| Racemic Mixture (AAD 96) | 1 | Subcutaneous | 99 | 100 |
| (S)-Monepantel (AAD 1566) | 1 | Subcutaneous | 99 | 100 |
| (R)-Monepantel (AAD 96i) | 1 | Subcutaneous | 0 | 0 |
The data unequivocally demonstrates that at a dose of 1 mg/kg, the (S)-enantiomer achieved 99-100% efficacy, while the (R)-enantiomer exhibited no anthelmintic activity.[1] This highlights the critical importance of stereochemistry in the biological action of Monepantel.
Experimental Protocols for Assessing Enantiomer Activity
To enable researchers to independently verify the differential activity of Monepantel enantiomers, we provide detailed methodologies for relevant in vivo and in vitro assays.
In Vivo Efficacy Assessment in a Gerbil Model (Controlled Efficacy Test)
This protocol is adapted from the methodology described in the foundational studies of Monepantel.[1]
Objective: To determine the in vivo efficacy of the (S) and (R)-enantiomers of Monepantel against a specific nematode infection in a laboratory animal model.
Materials:
-
Mongolian gerbils (Meriones unguiculatus)
-
Infective third-stage larvae (L3) of a multi-drug resistant strain of Haemonchus contortus
-
Test compounds: (S)-Monepantel, (R)-Monepantel
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Standard anthelmintic as a positive control (e.g., Levamisole)
-
Vehicle as a negative control
-
Gavage needles
-
Necropsy tools
Procedure:
-
Animal Infection: Each gerbil is orally infected with a standardized number of infective L3 larvae (e.g., 2000 L3 H. contortus).
-
Treatment Allocation: After a pre-patent period to allow the larvae to mature to the adult stage (typically 21-24 days), the gerbils are randomly allocated to treatment groups:
-
Group 1: Vehicle control (negative control)
-
Group 2: (S)-Monepantel (e.g., 1 mg/kg)
-
Group 3: (R)-Monepantel (e.g., 1 mg/kg)
-
Group 4: Positive control (e.g., Levamisole at a known effective dose)
-
-
Drug Administration: The respective treatments are administered orally via gavage.
-
Necropsy and Worm Burden Quantification: 7-10 days post-treatment, the gerbils are euthanized. The gastrointestinal tract is carefully dissected, and the adult worms are recovered and counted.
-
Efficacy Calculation: The percentage efficacy is calculated for each treatment group relative to the vehicle control group using the following formula: Efficacy (%) = [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100
Caption: Workflow for the in vivo controlled efficacy test.
In Vitro Larval Development Assay (LDA)
This assay can be used as a preliminary screen to assess the direct impact of the enantiomers on larval development.
Objective: To determine the concentration-dependent inhibitory effect of Monepantel enantiomers on the development of nematode larvae from eggs to the third larval stage (L3).
Materials:
-
Freshly collected nematode eggs (e.g., from feces of infected sheep)
-
Agar
-
Nutrient broth
-
96-well microtiter plates
-
Test compounds: (S)-Monepantel, (R)-Monepantel, dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Thiabendazole)
-
Solvent control
-
Inverted microscope
Procedure:
-
Assay Plate Preparation: A nutritive agar medium is prepared and dispensed into the wells of a 96-well plate.
-
Compound Addition: Serial dilutions of the test compounds and controls are added to the respective wells.
-
Egg Inoculation: A standardized number of nematode eggs are added to each well.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 27°C) for approximately 7 days to allow for hatching and larval development.
-
Developmental Assessment: The number of L3 larvae in each well is counted using an inverted microscope.
-
Data Analysis: The percentage inhibition of larval development is calculated for each concentration relative to the solvent control. Dose-response curves are then generated to determine the IC50 value (the concentration that inhibits 50% of larval development) for each enantiomer. For the (R)-enantiomer, it is expected that no significant inhibition will be observed at relevant concentrations.
Mechanistic Insights and Conclusion
The stark difference in the anthelmintic activity between the (S) and (R)-enantiomers of Monepantel underscores the highly specific nature of the drug-receptor interaction. The (S)-enantiomer's ability to potently modulate the nematode-specific DEG-3/DES-2 nAChR subtype is the cornerstone of its efficacy.[5] Conversely, the (R)-enantiomer's inability to effectively bind to and activate this receptor renders it biologically inert as an anthelmintic.
Caption: Comparative mechanism of action of Monepantel enantiomers.
For researchers in the field of anthelmintic drug development, the case of Monepantel serves as a powerful reminder of the importance of stereochemistry in drug design and evaluation. The presented data and protocols provide a robust framework for understanding and confirming the stereoselective activity of this important class of anthelmintics. The inactivity of the (R)-enantiomer is not a point of ambiguity but a well-documented scientific finding, crucial for the rational development and use of Monepantel and its derivatives.
References
-
Kaminsky, R., Ducray, P., Jung, M., Clover, R., Rufener, L., Bouvier, J., ... & Mäser, P. (2008). A new class of anthelmintics effective against drug-resistant nematodes. Nature, 452(7184), 176-180. [Link]
-
Kaminsky, R., et al. (2008). Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate. Parasitology research, 103(4), 931–939. [Link]
-
Karadzovska, D., et al. (2009). Pharmacokinetics of monepantel and its sulfone metabolite, monepantel sulfone, after intravenous and oral administration in sheep. Journal of veterinary pharmacology and therapeutics, 32(4), 359-367. [Link]
-
Rufener, L., et al. (2010). Monepantel allosterically activates DEG-3/DES-2 channels of the gastrointestinal nematode Haemonchus contortus. PLoS pathogens, 6(11), e1001194. [Link]
-
Tritten, L., et al. (2011). In vitro and in vivo efficacy of monepantel (AAD 1566) against laboratory models of human intestinal nematode infections. PLoS neglected tropical diseases, 5(12), e1457. [Link]
-
Vokral, I., et al. (2014). Monepantel: the most studied new anthelmintic drug of recent years. Parasitology, 141(10), 1257-1268. [Link]
-
Bu, Y., et al. (2017). Monepantel is a non-competitive antagonist of nicotinic acetylcholine receptors from Ascaris suum and Oesophagostomum dentatum. International journal for parasitology: drugs and drug resistance, 8(1), 36-42. [Link]
-
Hess, J., et al. (2016). Assessment of the nematocidal activity of metallocenyl analogues of monepantel. Dalton transactions (Cambridge, England : 2003), 45(42), 16738–16747. [Link]
-
European Medicines Agency. (2009). SCIENTIFIC DISCUSSION for Zolvix. [Link]
-
Food and Agriculture Organization of the United Nations. (2011). Monepantel. [Link]
-
Rufener, L., et al. (2013). MONEPANTEL – DETAILED MODE OF ACTION AGAINST GASTRO-INTESTINAL NEMATODES. SciQuest. [Link]
-
Wang, Y., et al. (2024). Structural insights into the molecular effects of the anthelmintics monepantel and betaine on the Caenorhabditis elegans acetylcholine receptor ACR-23. The EMBO journal, e116185. [Link]
Sources
- 1. Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monepantel: the most studied new anthelmintic drug of recent years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fao.org [fao.org]
- 4. medicines.health.europa.eu [medicines.health.europa.eu]
- 5. Monepantel allosterically activates DEG-3/DES-2 channels of the gastrointestinal nematode Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monepantel is a non-competitive antagonist of nicotinic acetylcholine receptors from Ascaris suum and Oesophagostomum dentatum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciquest.org.nz [sciquest.org.nz]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Structural insights into the molecular effects of the anthelmintics monepantel and betaine on the Caenorhabditis elegans acetylcholine receptor ACR-23 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Rac-Monepantel
This guide provides an in-depth, procedural framework for the safe and compliant disposal of Rac-Monepantel. As researchers and scientists, our responsibility extends beyond the bench; it encompasses the entire lifecycle of the chemical agents we employ. Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental aspect of ensuring laboratory safety, environmental stewardship, and the integrity of our research operations. This document moves beyond a simple checklist to explain the causality behind each procedural step, empowering your team to manage chemical waste with expertise and confidence.
Hazard Identification and Core Safety Principles
Before handling or disposing of any chemical, a thorough understanding of its properties and potential hazards is paramount. This compound is the racemic mixture of Monepantel, an anthelmintic agent belonging to the amino-acetonitrile derivative (AAD) class.[1] While its primary biological activity is specific to nematode receptors, it must be handled as a potentially hazardous chemical within a laboratory setting.[2][3]
The foundational principle for managing this compound waste is to treat all forms—pure compound, solutions, and contaminated materials—as hazardous chemical waste .[4][5] Disposal via standard trash, drain, or evaporation is strictly prohibited and violates regulatory standards.[4][6][7]
Physicochemical and Toxicological Profile
The following table summarizes key data for Monepantel. This information directly informs the handling, storage, and disposal requirements outlined in this guide.
| Property | Value / Observation | Significance for Disposal & Safety |
| Chemical Formula | C₂₀H₁₃F₆N₃O₂S[8][9] | Indicates the presence of sulfur, nitrogen, and fluorine, which can produce toxic oxides (SOx, NOx) and hydrogen fluoride upon improper incineration.[10] |
| Appearance | White to off-white solid powder[11][12] | As a powder, it poses an inhalation risk. Handling should occur in a ventilated enclosure (e.g., fume hood). |
| Water Solubility | 0.08 mg/L (Very low)[12][13] | Low solubility means it will not readily dissolve in water. Do not dispose of it down the drain, as it can persist and contaminate waterways.[14][15] |
| Acute Oral Toxicity | LD50 > 2000 mg/kg (Rat)[2] | Exhibits low acute oral toxicity, but should still be handled with care. Chronic exposure effects are not fully characterized. |
| Acute Dermal Toxicity | LD50 > 2000 mg/kg (Rat)[2] | Low acute dermal toxicity. |
| Eye/Skin Irritation | Slight eye irritant; not a skin irritant (pure compound)[2] | Standard personal protective equipment (PPE), including safety glasses and gloves, is mandatory. |
| Stability | Stable under recommended storage conditions.[16] | Store away from strong acids/alkalis and strong oxidizing agents to prevent hazardous reactions.[16] |
Environmental Impact Considerations
While environmental assessments by regulatory bodies like the FDA have found a low risk of environmental impact from consumer-level residues of Monepantel, these findings do not apply to the disposal of concentrated laboratory waste.[12][13][17] The direct disposal of pharmaceutical compounds into the environment can lead to the contamination of soil and water systems, potentially harming aquatic life and contributing to the broader issue of environmental chemical bioaccumulation.[18] Therefore, a controlled and validated disposal pathway is essential.
On-Site Waste Management: Segregation and Containment
Proper disposal begins at the point of generation. A systematic approach to waste segregation and containment within the laboratory is critical for ensuring safety and regulatory compliance. All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) , which is a location at or near the point of generation and under the control of the operator.[7][19]
This compound Waste Management Workflow
The following diagram outlines the decision-making process for segregating different streams of this compound waste. Each path leads to the same endpoint: secure containment pending collection by a licensed waste contractor.
Caption: Decision workflow for proper segregation of this compound waste streams.
Detailed Disposal and Decontamination Protocols
The following protocols provide step-by-step instructions for managing specific waste streams. These procedures are designed to be self-validating, ensuring that each step logically follows the last to create a closed-loop, compliant system.
Protocol for Solid and Liquid Waste Accumulation
This protocol applies to pure (unused/expired) this compound, contaminated consumables (e.g., gloves, weigh paper), and experimental solutions.
Step 1: Container Selection
-
Rationale: Chemical compatibility prevents container degradation and leaks.[7][20]
-
Procedure:
-
For solid waste, select a high-density polyethylene (HDPE) container or a sturdy cardboard box with a plastic liner.
-
For liquid waste, use a sealable, chemically compatible container (HDPE is preferred) with a screw-top cap.[19] Ensure the container has not previously held incompatible chemicals.[6]
-
Step 2: Waste Labeling
-
Rationale: Proper labeling is a strict regulatory requirement and is essential for safe handling and disposal by EHS personnel.[7][19]
-
Procedure:
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
Clearly write the full chemical name: "this compound". Do not use abbreviations or chemical formulas.
-
For mixtures, list all components and their approximate percentages.
-
Indicate the relevant hazards (e.g., "Toxic," "Environmental Hazard").
-
Write the date when the first piece of waste is added to the container.
-
Step 3: Waste Accumulation
-
Rationale: Keeping containers closed prevents spills and the release of vapors. Storing in an SAA ensures the waste is managed in a designated, safe location.[6][7]
-
Procedure:
-
Add waste to the appropriately labeled container.
-
Keep the container securely closed at all times, except when actively adding waste.[6]
-
Store the container in your designated SAA. Liquid waste containers must be placed within secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[6][20]
-
Protocol for Decontamination of Laboratory Glassware
This procedure ensures that glassware is safely decontaminated while capturing hazardous residue.
Step 1: Initial Mechanical Removal
-
Rationale: Removing as much solid residue as possible minimizes the amount of solvent needed for rinsing.
-
Procedure: In a chemical fume hood, carefully scrape any visible solid this compound residue from the glassware using a spatula. Dispose of the collected solid and the contaminated spatula tip (if disposable) into your solid this compound waste container.
Step 2: Triple Rinse Procedure
-
Rationale: For chemicals of high or unknown toxicity, the first rinses are considered hazardous waste and must be collected.[6] This ensures that contaminated solvent is not discharged into the sewer system.
-
Procedure:
-
Add a small amount of a suitable organic solvent in which Monepantel is soluble (e.g., ethyl acetate, methanol) to the glassware.[9][11]
-
Swirl the solvent to thoroughly rinse all interior surfaces.
-
Decant the solvent (now considered "rinsate") into your liquid hazardous waste container labeled for this compound.
-
Repeat steps 2.1-2.3 two more times. All three initial rinses must be collected as hazardous waste.[6]
-
Step 3: Final Wash
-
Rationale: After the hazardous rinsate has been collected, the glassware can be washed using standard laboratory procedures.
-
Procedure: After completing the triple rinse, the glassware can be washed with soap and water as usual.
Final Disposal Pathway: The Critical Last Step
The culmination of proper on-site management is the transfer of waste to a qualified disposal facility.
4.1. Arranging for Waste Collection Under no circumstances should laboratory personnel attempt to transport, treat, or dispose of hazardous waste off-site. The only compliant method is to use your institution's Environmental, Health, and Safety (EHS) department or a licensed hazardous waste contractor.[20][21]
-
Procedure: Once your waste container is full or has been in the SAA for the maximum allowable time (typically up to 12 months, but check your institutional policy), contact your EHS department to schedule a waste pickup.[19]
-
Causality: Licensed contractors are equipped to transport hazardous materials and ensure they are sent to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most common disposal method for this type of pharmaceutical waste is high-temperature incineration, which effectively destroys the active compound.[15][22]
4.2. Prohibited Actions: A Final Reminder To ensure safety and compliance, explicitly avoid the following:
-
DO NOT pour this compound waste down the sink or any other drain.[4][14]
-
DO NOT place this compound waste in the regular or biomedical trash.[6]
-
DO NOT allow liquid waste containing this compound to evaporate in a fume hood.[7]
-
DO NOT mix this compound waste with incompatible waste streams. Consult your EHS department for compatibility guidance.[6][7]
By adhering to this comprehensive guide, you contribute to a culture of safety and environmental responsibility, ensuring that the lifecycle of this compound in your laboratory is managed with the highest degree of scientific and professional integrity.
References
- Macsen Labs. (n.d.). Monepantel | 887148-69-8 | Manufacturer & Supplier.
- American Animal Hospital Association (AAHA). (2025). Proper Disposal of Unused Veterinary Medications: A Guide.
- Benchchem. (n.d.). Guidance on Proper Disposal Procedures for Hazardous Laboratory Chemicals.
- U.S. Food and Drug Administration (FDA). (2018). Environmental Assessment for Monepantel.
- University of California, Irvine Environmental Health & Safety. (2025). Pharmaceutical Waste Guidelines.
- Australian Pesticides and Veterinary Medicines Authority (APVMA). (n.d.). Public Release Summary - Monepantel in the Product Zolvix.
- American Veterinary Medical Association (AVMA). (n.d.). Disposal of unwanted medications.
- British Veterinary Association (BVA). (2022). How to dispose of veterinary medicines.
- Easy Rx Cycle. (2025). How to Dispose of Controlled Drugs for Veterinary Clinic.
- University of Hertfordshire. (2025). Monepantel - Veterinary Substances DataBase.
- National Center for Biotechnology Information. (n.d.). Monepantel. PubChem Compound Database.
- Lifschitz, A., et al. (2014). Monepantel: the most studied new anthelmintic drug of recent years. PubMed.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- U.S. Food and Drug Administration (FDA). (2016). Finding of No Significant Impact - Monepantel.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- U.S. Food and Drug Administration (FDA). (2015). MONEPANTEL FOR SHEEP ENVIRONMENTAL ASSESSMENT.
- American Chemical Society (ACS). (n.d.). Regulation of Laboratory Waste.
- Wikipedia. (n.d.). Monepantel.
- International Finance Corporation. (2007). Environmental, Health, and Safety Guidelines for Pharmaceuticals and Biotechnology Manufacturing.
- MedChemExpress. (2025). (Rac)-Monepantel sulfone-d5-SDS.
- Royal College of Veterinary Surgeons (RCVS). (n.d.). How do I properly dispose of controlled drugs?.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- Santa Cruz Biotechnology. (n.d.). This compound - Data Sheet.
- University of California, Santa Barbara Environmental Health & Safety. (n.d.). Pharmaceutical Waste Guidelines.
- EHSLeaders. (2015). Managing Pharmaceutical Waste Guidance Document.
- VelocityEHS. (2018). New EPA Final Rule Gives Healthcare Facilities and Retailers a Break on Waste Pharmaceuticals and Nicotine Products.
- European Medicines Agency (EMA). (n.d.). SCIENTIFIC DISCUSSION - Veterinary Medicines.
- Dupuy, J., et al. (2009). Pharmacokinetics of monepantel and its sulfone metabolite, monepantel sulfone, after intravenous and oral administration in sheep. PubMed.
- Mayo Clinic. (2025). Mebendazole (oral route) - Side effects & dosage.
- Food and Agriculture Organization of the United Nations (FAO). (n.d.). Monepantel.
- Global Substance Registration System (GSRS). (n.d.). This compound.
- Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS MONEPANTEL.
- MedChemExpress. (n.d.). (Rac)-Monepantel-d5 | Stable Isotope.
- Stericycle. (n.d.). Medication & Pharmaceutical Waste Disposal Explained.
- University of Calgary. (2022). Antimicrobial Drug Disposal.
- U.S. Drug Enforcement Administration (DEA). (2018). HOW TO PROPERLY DISPOSE OF YOUR UNUSED MEDICINES.
- Anenta. (2025). A guide to the disposal of pharmaceutical waste.
Sources
- 1. Monepantel - Wikipedia [en.wikipedia.org]
- 2. apvma.gov.au [apvma.gov.au]
- 3. Monepantel: the most studied new anthelmintic drug of recent years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ehs.uci.edu [ehs.uci.edu]
- 5. ehs.ucsb.edu [ehs.ucsb.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Monepantel | C20H13F6N3O2S | CID 44449087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. usbio.net [usbio.net]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. macsenlab.com [macsenlab.com]
- 12. fda.gov [fda.gov]
- 13. fda.report [fda.report]
- 14. Disposal of unwanted medications | American Veterinary Medical Association [avma.org]
- 15. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. fda.gov [fda.gov]
- 18. Antimicrobial Drug Disposal - Antimicrobial Resistance Opportunity Mapping [wpsites.ucalgary.ca]
- 19. ehrs.upenn.edu [ehrs.upenn.edu]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. anentawaste.com [anentawaste.com]
- 22. bva.co.uk [bva.co.uk]
Definitive Guide to Personal Protective Equipment for Handling Rac-Monepantel
This document provides comprehensive safety and logistical guidance for researchers, scientists, and drug development professionals handling Rac-Monepantel. As a novel anthelmintic of the amino-acetonitrile derivative (AAD) class, this compound and its analogues are potent pharmaceutical compounds.[1] While some derivatives are classified as non-hazardous, a Safety Data Sheet for a deuterated form of this compound indicates significant potential hazards, including being harmful if swallowed, inhaled, or in contact with skin, and causing serious skin and eye irritation.[2][3] Therefore, a rigorous and cautious approach to personal protective equipment (PPE) is mandatory to mitigate risk. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and integrity in your laboratory.
Hazard Assessment and Chemical Profile
Before handling any compound, understanding its fundamental properties and associated risks is paramount. This assessment directly informs the selection of appropriate PPE and handling protocols.
Chemical & Physical Properties Summary
| Property | Value | Source(s) |
|---|---|---|
| Chemical Name | N-[1-cyano-2-[5-cyano-2-(trifluoromethyl)phenoxy]-1-methylethyl]-4-[(trifluoromethyl)thio]-benzamide | [4] |
| CAS Number | 851976-50-6 | [5] |
| Molecular Formula | C₂₀H₁₃F₆N₃O₂S | [5] |
| Molecular Weight | 473.39 g/mol | [5] |
| Appearance | White to off-white solid powder | [4] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol | [1] |
| Storage | Store at -20°C |[5] |
Toxicological Profile The primary risks associated with this compound, based on available safety data for its deuterated analogue, are significant.[2] These hazards are the primary drivers for the PPE recommendations that follow.
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Skin Irritation: Causes skin irritation.[2]
-
Eye Irritation: Causes serious eye irritation.[2]
Given these hazards, all work with this compound must be conducted with the assumption of high potency and the potential for occupational exposure. Engineering controls, such as fume hoods, are the first line of defense, with PPE serving as the critical final barrier.[6]
The Core Principle: A Multi-Layered PPE Strategy
A single layer of protection is insufficient. This guide mandates a multi-layered approach to PPE, ensuring redundancy and comprehensive coverage for all potential exposure routes. The specific level of PPE is dictated by the procedure being performed.
This is the minimum standard for any area where this compound is present, even if not actively being handled.
-
Lab Coat: A clean, long-sleeved lab coat, buttoned completely. This protects against incidental contact and minor splashes.[7]
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.[8]
-
Footwear: Fully enclosed, non-perforated shoes must be worn at all times.[9]
The following diagram illustrates the escalating PPE requirements based on the handling procedure.
Caption: PPE escalation based on the specific laboratory task involving this compound.
Detailed Operational Plan & PPE Protocols
Follow these step-by-step procedures to ensure maximum safety. The causality for each PPE choice is explicitly linked to the identified hazards of this compound.
Justification: Handling the powdered form presents the highest risk of aerosolization and inhalation.[2] The fine particles can easily become airborne and be unknowingly inhaled or contaminate surfaces.
Step-by-Step Methodology:
-
Preparation:
-
Don foundational PPE: a buttoned lab coat, safety glasses, and closed-toe shoes.[7]
-
Ensure a chemical fume hood or a ventilated balance enclosure is certified and functioning correctly.[6]
-
Prepare the work surface by lining it with disposable, absorbent bench paper.
-
Label all necessary vials and tubes before beginning.
-
-
Donning Additional PPE:
-
Respiratory Protection: Don a NIOSH-approved N95 respirator. An N95 is sufficient for filtering fine dust particles.[10] Ensure it has been properly fit-tested.
-
Hand Protection: Don two pairs of nitrile gloves.[11] The outer glove will be removed immediately after the weighing procedure, minimizing contamination of other surfaces. Nitrile provides good resistance to a range of chemicals and is preferable to latex to avoid potential allergies.[11][12]
-
-
Procedure:
-
Perform all manipulations deep within the fume hood or enclosure to contain any dust.
-
Use a micro-spatula to carefully transfer the powder. Avoid any actions that could create dust clouds.
-
Once weighing is complete, securely cap the stock container and the destination vial.
-
Carefully wipe down the spatula, weigh boat, and any affected surfaces with a damp cloth (e.g., with 70% ethanol) to capture residual particles. Dispose of the cloth as hazardous waste.
-
-
Doffing PPE:
-
With the outer gloves still on, dispose of all contaminated disposables (weigh boat, bench paper) into a labeled hazardous waste bag inside the hood.
-
Remove the outer pair of gloves, turning them inside out, and dispose of them in the hazardous waste bag.
-
Exit the immediate work area. Remove the N95 respirator, followed by the inner gloves.
-
Wash hands thoroughly with soap and water.[8]
-
Justification: While the inhalation risk is lower once the compound is in solution, the risk of splashes causing skin and serious eye irritation is elevated.[2][8]
Step-by-Step Methodology:
-
Preparation:
-
Don foundational PPE (lab coat, safety glasses, closed-toe shoes).
-
Conduct all work inside a certified chemical fume hood.
-
-
Donning Additional PPE:
-
Eye/Face Protection: Wear chemical splash goggles. For larger volumes (>50 mL) or procedures with a higher splash risk, a full-face shield must be worn over the goggles.[10][13]
-
Hand Protection: Wear a single pair of nitrile gloves. For extended procedures, consider wearing thicker, chemical-resistant gloves or changing nitrile gloves every 30-60 minutes.[10][12]
-
-
Procedure:
-
Place the vial containing the weighed this compound in the fume hood.
-
Use a calibrated pipette to add the solvent to the vial.
-
Cap and mix gently (vortex or invert) until the solid is fully dissolved.
-
Perform any subsequent dilutions within the fume hood.
-
-
Doffing PPE:
-
Dispose of all contaminated disposables (e.g., pipette tips) into the designated hazardous waste container.
-
Remove gloves and dispose of them as hazardous waste.
-
Wash hands thoroughly with soap and water.[7]
-
Disposal Plan: A Self-Validating System
Improper disposal of pharmaceutical waste can lead to environmental contamination and regulatory violations.[14][15] All materials that come into contact with this compound must be treated as hazardous chemical waste.[16][17]
Waste Stream Segregation Workflow
Caption: Segregation and disposal pathway for this compound contaminated waste.
Disposal Protocol:
-
Solid Waste: All disposable items such as gloves, bench paper, weigh boats, and contaminated wipes must be placed in a designated, labeled hazardous waste container (e.g., a yellow bag) inside the fume hood.[18] This bag should be sealed, then placed inside a second bag for transport to the facility's hazardous waste accumulation area.
-
Liquid Waste: All unused or waste solutions containing this compound, including the first rinsate from cleaning glassware, must be collected in a clearly labeled, sealed, and chemically compatible hazardous waste container.[7] Never pour this waste down the drain.
-
Sharps Waste: Needles, syringes, and pipette tips contaminated with this compound must be disposed of in a puncture-proof sharps container designated for hazardous chemical waste.[16] Do not place these in a standard biohazardous sharps container.
-
Decontamination: Non-disposable equipment, such as glassware or spatulas, should be decontaminated. Rinse the items with a suitable solvent (one in which this compound is soluble) and collect the rinsate as hazardous liquid waste. Then, wash with soap and water.
-
Final Disposal: All waste streams must be managed and disposed of through your institution's Environmental Health and Safety (EH&S) department in accordance with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA).[14]
By adhering to this comprehensive guide, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
References
-
Easy RX Cycle. (n.d.). Medical & Pharmaceutical Waste Disposal for Research Labs. Retrieved from [Link]
-
Rx Destroyer. (2022, January 20). Proper Disposal in Pharmaceutical Research is Extremely Important. Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (n.d.). Recommendations for Chemical Protective Clothing Disclaimer. CDC Archive. Retrieved from [Link]
-
Anenta. (2024, December 13). A guide to the disposal of pharmaceutical waste. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Pharmaceutical Drug Waste. Office of Clinical and Research Safety. Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. CDC Archive. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Glove Selection Guide. Office of Environment, Health & Safety. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (n.d.). Recommendations for Chemical Protective Clothing. CDC Archive. Retrieved from [Link]
-
U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety. Retrieved from [Link]
-
Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection. Retrieved from [Link]
-
Connor, T. H., & McDiarmid, M. A. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Journal of Infusion Nursing. Retrieved from [Link]
-
Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
Kansas State University. (2000, December 13). GOOD LABORATORY SAFETY PRACTICES. K-State Entomology Department. Retrieved from [Link]
-
LabManager. (2024, January 23). Lab Safety Rules and Guidelines. Retrieved from [Link]
Sources
- 1. This compound | 851976-50-6 [chemicalbook.com]
- 2. tlcstandards.com [tlcstandards.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. tlcstandards.com [tlcstandards.com]
- 5. This compound | CAS 851976-50-6 | LGC Standards [lgcstandards.com]
- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 7. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pppmag.com [pppmag.com]
- 11. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 12. safety.fsu.edu [safety.fsu.edu]
- 13. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 14. rxdestroyer.com [rxdestroyer.com]
- 15. anentawaste.com [anentawaste.com]
- 16. easyrxcycle.com [easyrxcycle.com]
- 17. Pharmaceutical Drug Waste | Office of Clinical and Research Safety [vumc.org]
- 18. entomology.k-state.edu [entomology.k-state.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
